molecular formula C7H3BrClN3 B3247892 6-Bromo-4-chloropyrido[3,4-d]pyrimidine CAS No. 1824048-52-3

6-Bromo-4-chloropyrido[3,4-d]pyrimidine

Cat. No.: B3247892
CAS No.: 1824048-52-3
M. Wt: 244.47 g/mol
InChI Key: LGGAPYBPVHVDBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-chloropyrido[3,4-d]pyrimidine is a versatile heterocyclic building block in medicinal chemistry and scientific research. Compounds based on the pyrido[3,4-d]pyrimidine scaffold have been identified as promising antagonists of the C-X-C chemokine receptor type 2 (CXCR2) . Upregulated CXCR2 signalling is a promising therapeutic target for a range of inflammatory, autoimmune, and neurodegenerative diseases, as well as in cancer, due to its role in immune cell recruitment, angiogenesis, and tumor development . As a key synthetic intermediate, this bromo- and chloro- functionalized compound is designed for further derivatization, such as in metal-catalyzed cross-coupling reactions, to explore structure-activity relationships and develop novel bioactive molecules . The pyridopyrimidine core is a privileged structure in drug discovery, with derivatives known to interact with various enzymatic targets, including kinases . This product is intended for research purposes in a laboratory setting and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-4-chloropyrido[3,4-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClN3/c8-6-1-4-5(2-10-6)11-3-12-7(4)9/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGAPYBPVHVDBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Br)N=CN=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101268072
Record name Pyrido[3,4-d]pyrimidine, 6-bromo-4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101268072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824048-52-3
Record name Pyrido[3,4-d]pyrimidine, 6-bromo-4-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1824048-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrido[3,4-d]pyrimidine, 6-bromo-4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101268072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"6-Bromo-4-chloropyrido[3,4-d]pyrimidine" CAS number 1824048-52-3

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Bromo-4-chloropyrido[3,4-d]pyrimidine (CAS 1824048-52-3) Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

A Dual-Functional Scaffold for Next-Generation Kinase Inhibitor Discovery[1]

Executive Summary

The heterocycle This compound (CAS 1824048-52-3) has emerged as a critical intermediate in the synthesis of targeted oncological agents, particularly inhibitors of KRAS G12C and PI3K/mTOR signaling pathways.[1] Its structural uniqueness lies in the pyrido[3,4-d]pyrimidine core—a regioisomer of the more common quinazoline and pyrido[2,3-d]pyrimidine scaffolds—offering distinct solubility profiles and binding vectors for ATP-competitive inhibition.[1]

This whitepaper provides a comprehensive technical analysis of this scaffold, detailing its synthesis, chemoselective reactivity, and application in high-value medicinal chemistry campaigns.[1]

Chemical Profile & Structural Analysis[1]
PropertySpecification
CAS Number 1824048-52-3
IUPAC Name This compound
Molecular Formula C₇H₃BrClN₃
Molecular Weight 244.48 g/mol
Core Scaffold Pyrido[3,4-d]pyrimidine
Key Functionalities C4-Chloro (Electrophile), C6-Bromo (Cross-coupling handle)
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; hydrolyzes in water
2.1 Electronic Architecture & Reactivity

The scaffold features two halogenated positions with markedly different electronic environments, enabling orthogonal functionalization :

  • C4-Position (Chlorine): Located between two ring nitrogens (N1 and N3) on the pyrimidine ring.[1] This position is highly electron-deficient, making it exceptionally reactive towards Nucleophilic Aromatic Substitution (S_NAr) .[1]

  • C6-Position (Bromine): Located on the pyridine ring.[1][2] This position is less electrophilic than C4 and is generally inert to mild S_NAr conditions, but serves as an excellent handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

Chemo-selectivity Rule:

In sequential functionalization, the C4-Cl must be displaced first (via S_NAr) under mild conditions.[1] The C6-Br is then engaged in metal-catalyzed coupling under elevated temperatures.[1]

Synthesis & Manufacturing Protocols

The synthesis of CAS 1824048-52-3 typically proceeds via a lactam intermediate , followed by deformylative chlorination.[1]

3.1 Validated Synthetic Route

The most robust route begins with 3-amino-6-bromoisonicotinamide (or its acid precursor), cyclizing to the lactam, and finally chlorinating.[1]

Step 1: Cyclization to Lactam

  • Precursor: 3-amino-6-bromoisonicotinamide.[1]

  • Reagent: Triethyl orthoformate (TEOF) or Formamide.[1]

  • Conditions: Reflux (100–140°C), 4–12 h.[1]

  • Product: 6-bromo-pyrido[3,4-d]pyrimidin-4(3H)-one.[1]

  • Mechanism: Condensation of the amino group with the orthoformate followed by ring closure with the amide nitrogen.[1]

Step 2: Chlorination (The Critical Step) [1]

  • Precursor: 6-bromo-pyrido[3,4-d]pyrimidin-4(3H)-one.[1]

  • Reagent: Thionyl Chloride (SOCl₂) or Phosphorus Oxychloride (POCl₃).[1]

  • Catalyst: DMF (N,N-Dimethylformamide) – essential for forming the Vilsmeier-Haack intermediate.[1]

  • Conditions: 80–120°C, 2–12 h (Monitor by TLC/LCMS).[1]

  • Workup: Quench carefully into ice-water (exothermic!). Extract with DCM/EtOAc.

3.2 Detailed Experimental Protocol (Step 2)

Based on recent patent literature for KRAS inhibitors (e.g., EP 4406948 A1).[1]

  • Setup: Charge a dry round-bottom flask with 6-bromopyrido[3,4-d]pyrimidin-4-ol (1.0 eq) under inert atmosphere (N₂/Ar).

  • Reagent Addition: Add Thionyl Chloride (SOCl₂, 10–20 vol) or POCl₃ .

  • Catalysis: Add catalytic DMF (0.05–0.1 eq).

  • Reaction: Heat to reflux (approx. 80°C for POCl₃ or up to 120°C for SOCl₂ if required) for 3–12 hours.

    • Checkpoint: Monitor disappearance of the starting lactam (polar) and appearance of the less polar chloride product by TLC (Hexane:EtOAc 7:3).[1]

  • Quench (Critical Safety): Cool the mixture to RT. Concentrate under reduced pressure to remove excess chlorinating agent.[1] Dilute residue with DCM.[1] Pour slowly into a stirred mixture of ice and saturated NaHCO₃ .

    • Note: Maintain pH > 7 to prevent hydrolysis of the product back to lactam.[1]

  • Isolation: Separate organic layer, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Synthetic Utility & Applications

This scaffold is a "privileged structure" in drug discovery, particularly for designing ATP-competitive kinase inhibitors.[1]

4.1 Functionalization Workflow

The standard medicinal chemistry workflow involves a "Displace-then-Couple" strategy.[1]

  • Reaction A (C4-Displacement):

    • Nucleophiles: Primary/secondary amines, anilines, phenols.[1]

    • Conditions: IPA or Dioxane, DIPEA/TEA, 0°C to RT.

    • Outcome: Installs the "hinge-binding" motif of the kinase inhibitor.[1]

  • Reaction B (C6-Coupling):

    • Partners: Aryl boronates, vinyl boronates, alkynes.[1]

    • Catalyst: Pd(dppf)Cl₂, Pd(PPh₃)₄.[1]

    • Conditions: Na₂CO₃/K₃PO₄, Dioxane/Water, 80–100°C.[1]

    • Outcome: Extends the molecule into the "solvent-exposed" or "hydrophobic back pocket" regions of the protein.[1]

4.2 Case Study: KRAS G12C & PI3K Inhibition

Recent patent disclosures (e.g., EP 4406948 A1) highlight the use of this compound to synthesize dual inhibitors.[1]

  • Mechanism: The C4-amino group binds to the kinase hinge region.[1] The C6-substituent (often a rigid aromatic or heteroaromatic ring) positions a warhead (e.g., acrylamide) to covalently modify the mutant Cysteine-12 in KRAS G12C.[1]

Visualization of Workflows
Diagram 1: Synthesis & Reactivity Logic

SynthesisWorkflow cluster_selectivity Chemo-Selectivity Rule Precursor 3-Amino-6-bromo- isonicotinamide Lactam 6-Bromo-pyrido[3,4-d] pyrimidin-4-one Precursor->Lactam Cyclization (TEOF, Reflux) Core 6-Bromo-4-chloro pyrido[3,4-d]pyrimidine (CAS 1824048-52-3) Lactam->Core Chlorination (POCl3/SOCl2, DMF) Intermediate 4-Amino-6-bromo Derivative Core->Intermediate Step 1: S_NAr (C4) (Amine, DIPEA, RT) FinalDrug Dual Kinase Inhibitor (KRAS/PI3K) Intermediate->FinalDrug Step 2: Suzuki (C6) (R-B(OH)2, Pd, Heat)

Caption: Synthesis pathway from isonicotinamide precursor to final drug candidate, highlighting the orthogonal reactivity of C4 and C6 positions.

Safety & Handling Guidelines
  • Moisture Sensitivity: The C4-Cl bond is susceptible to hydrolysis.[1] Store under inert gas (Argon/Nitrogen) at -20°C or 4°C.

  • Corrosivity: The synthesis involves POCl₃/SOCl₂, which release HCl gas.[1] Perform all reactions in a well-ventilated fume hood.

  • Skin Sensitization: Halogenated heterocycles are potent sensitizers.[1] Double-gloving (Nitrile) and lab coats are mandatory.[1]

  • Waste Disposal: Quenched chlorination mixtures contain acidic aqueous waste.[1] Neutralize before disposal.[1]

References
  • European Patent Office. Pyridine Derivative and Use Thereof.[1] EP 4406948 A1. (2022).[1]

  • Fluorochem. Product Specification: this compound.[1][3]

  • National Institutes of Health (NIH). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives.[1] (General scaffold synthesis).

  • MDPI. Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2.[1][4] (Reactivity insights).

Sources

Technical Whitepaper: Strategic Synthesis of the 6-Bromopyrido[3,4-d]pyrimidin-4-ol Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-bromopyrido[3,4-d]pyrimidin-4-ol (also designated as 6-bromo-3H-pyrido[3,4-d]pyrimidin-4-one) is a high-value heterocyclic scaffold in medicinal chemistry, specifically for the development of ATP-competitive kinase inhibitors (e.g., CDK4/6, EGFR, and CXCR2 antagonists). The C6-bromine handle is critical, enabling late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C4-hydroxyl/one moiety serves as a gateway to chlorination and subsequent nucleophilic aromatic substitution (


).

This guide details a robust, scalable synthetic route designed to overcome the two primary challenges associated with this scaffold:

  • Regiocontrol: Ensuring the correct fusion of the pyrimidine ring to the 3,4-position of the pyridine core.

  • Chemoselectivity: Reducing the nitro precursor without hydrodehalogenating the essential bromine substituent.

Structural Analysis & Retrosynthesis

Tautomerism

While often referred to as the "4-ol" (enol form), the molecule exists predominantly as the 4-one (lactam form) in the solid state and in polar solvents due to the stability of the amide-like resonance. Synthetic protocols must account for the solubility profile of the lactam, which is often sparingly soluble in non-polar organic solvents.

Retrosynthetic Logic

The most reliable disconnection for the pyrido[3,4-d]pyrimidine core involves the condensation of a 3-aminoisonicotinic acid derivative with a C1 synthon (formamide or formamidine).

  • Target: 6-Bromopyrido[3,4-d]pyrimidin-4-ol[1]

  • Primary Disconnection: C2-N3 and C4-N3 bonds.

  • Key Intermediate: 3-Amino-5-bromoisonicotinic acid.

  • Starting Material: 5-Bromo-4-methyl-3-nitropyridine (Commercially available).[1]

Note on Numbering: In the pyrido[3,4-d]pyrimidine system, the pyridine nitrogen is assigned position 7. Consequently, the substituent at position 5 of the pyridine precursor (relative to the nitrogen) maps to position 6 of the fused bicyclic system.

Retrosynthesis Target 6-Bromopyrido[3,4-d]pyrimidin-4-ol (Target Scaffold) Inter1 3-Amino-5-bromoisonicotinic acid (Critical Intermediate) Target->Inter1 Cyclocondensation (Formamide) Start 5-Bromo-4-methyl-3-nitropyridine (Starting Material) Inter1->Start 1. Oxidation 2. Selective Reduction

Figure 1: Retrosynthetic analysis demonstrating the lineage from the nitropyridine precursor.

Detailed Synthetic Protocol

Phase 1: Oxidation of the Methyl Group

The first objective is to convert the C4-methyl group into a carboxylic acid. This step must be performed before reduction of the nitro group to prevent oxidation of the resulting amine.

Reagents: Potassium Permanganate (


), Water.
Substrate:  5-Bromo-4-methyl-3-nitropyridine.[1]
  • Setup: Suspend 5-bromo-4-methyl-3-nitropyridine (1.0 eq) in water (20 vol) in a flask equipped with a reflux condenser.

  • Addition: Heat the mixture to 60°C. Add

    
     (2.5 eq) portion-wise over 1 hour. Caution: Exothermic reaction.
    
  • Reflux: Heat to reflux (100°C) for 4–6 hours. Monitor by TLC (the acid will be highly polar).

  • Workup: Filter the hot mixture through Celite to remove

    
    . Wash the pad with hot water.
    
  • Isolation: Acidify the filtrate to pH 2–3 using concentrated HCl. The product, 5-bromo-3-nitroisonicotinic acid , will precipitate. Filter, wash with cold water, and dry.

Phase 2: Chemoselective Reduction (The Critical Step)

Challenge: Standard catalytic hydrogenation (


, Pd/C) poses a high risk of debromination (removing the Br atom).
Solution:  Use a Béchamp reduction (Iron/Acetic Acid) or Stannous Chloride (

) to reduce the nitro group while preserving the aryl bromide.

Reagents: Iron powder (Fe), Acetic Acid (AcOH), Ethanol (EtOH).[1][2] Substrate: 5-Bromo-3-nitroisonicotinic acid.

  • Setup: Dissolve the nitro-acid (1.0 eq) in a mixture of EtOH (10 vol) and AcOH (5 vol).

  • Activation: Add Iron powder (5.0 eq) and water (2 vol).

  • Reaction: Heat to 80°C with vigorous stirring for 2–3 hours.

  • Monitoring: Monitor consumption of the starting material by LC-MS (Nitro mass M -> Amine mass M-30). Ensure the bromine isotope pattern (1:1 doublet) remains intact.

  • Workup: Filter the hot mixture to remove iron residues. Concentrate the filtrate.

  • Neutralization: Dilute with water and adjust pH to ~5-6 with saturated

    
     to precipitate 3-amino-5-bromoisonicotinic acid .
    
    • Note: The amino acid is zwitterionic and water-soluble; avoid over-basifying.

Phase 3: Cyclocondensation (Ring Closure)

This step forms the pyrimidine ring. Formamide acts as both the C1 source and the solvent.

Reagents: Formamide (excess). Substrate: 3-Amino-5-bromoisonicotinic acid.

  • Setup: Mix the amino-acid (1.0 eq) with Formamide (10–15 vol).

  • Reaction: Heat the mixture to 140–150°C for 12–18 hours.

    • Mechanism:[3][4][5][6][7] Thermal condensation forms the amide bond first, followed by cyclodehydration.

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

  • Precipitation: If no solid forms, dilute with water (20 vol). The hydrophobic nature of the fused system will drive precipitation.

  • Purification: Filter the solid. Wash with water and diethyl ether.

  • Final Product: 6-Bromopyrido[3,4-d]pyrimidin-4-ol .

Analytical Data & Troubleshooting

ParameterExpected ObservationTroubleshooting
1H NMR (DMSO-d6) Singlet at ~8.2 ppm (H2 of pyrimidine).[5] Two singlets in aromatic region (Pyridine H5/H8).If H2 is missing, cyclization failed. If aromatic splitting changes, bromine was lost.
LC-MS M+H peak consistent with MW (approx 226/228 for Br isotopes).M-H peak indicates dehalogenation (MW ~148). Check Phase 2 temp/reagents.
Solubility Poor in DCM, Et2O. Soluble in DMSO, DMF.Use DMF for transfers.[1] Do not attempt normal phase silica chromatography easily.
Workflow Visualization

SynthesisWorkflow Start Start: 5-Bromo-4-methyl-3-nitropyridine Oxidation Oxidation (KMnO4) Yields: 5-Bromo-3-nitroisonicotinic acid Start->Oxidation Check1 Check: Is Methyl gone? Oxidation->Check1 Check1->Oxidation No (Reflux longer) Reduction Reduction (Fe/AcOH) Avoids Debromination Check1->Reduction Yes Check2 Check: Is Bromine intact? Reduction->Check2 Check2->Reduction No (Switch to SnCl2) Cyclization Cyclization (Formamide, 150°C) Yields: Target Scaffold Check2->Cyclization Yes

Figure 2: Operational workflow with critical quality control checkpoints.

Safety & Scalability

  • Exotherm Control: The

    
     oxidation is highly exothermic. On a multigram scale, active cooling and slow addition are mandatory to prevent thermal runaway.
    
  • Iron Waste: The Béchamp reduction generates iron sludge. On a large scale, filtration can be slow; use a Celite pad and keep the mixture hot to prevent product crystallization within the filter cake.

  • Formamide Hazards: Formamide is a teratogen and degrades to ammonia and CO at high temperatures. Perform all cyclizations in a well-ventilated fume hood.

References

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Source: PMC / Journal of Medicinal Chemistry Context: Describes the synthesis of 6-substituted pyrido[3,4-d]pyrimidines starting from 5-bromo-4-methyl-3-nitropyridine, including the oxidation and reduction sequences.

  • Synthesis of 6-substituted pyrido[3,4-d]pyrimidines. Source: ResearchGate Context: Provides the specific reaction scheme (Scheme 2) for the conversion of the methyl-nitropyridine precursor to the pyrido-pyrimidine core.

  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones. Source: PubMed Central Context: Offers insights into the handling of bromo-substituted pyrimidinones and verification of regiochemistry during cyclization.

Sources

Solubility of 6-Bromo-4-chloropyrido[3,4-d]pyrimidine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 6-Bromo-4-chloropyrido[3,4-d]pyrimidine in Organic Solvents

Executive Summary

This compound is a heterocyclic compound belonging to a class of molecules with significant therapeutic potential, particularly as kinase inhibitors and modulators of inflammatory pathways.[1][2] For researchers in drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Solubility, in particular, is a critical parameter that dictates everything from reaction conditions and purification strategies to the viability of formulation and ultimate bioavailability. This guide provides a comprehensive framework for understanding and, most importantly, experimentally determining the solubility profile of this compound. Recognizing the scarcity of publicly available quantitative data for this specific molecule, we present a detailed, field-proven experimental protocol, explain the theoretical principles governing its solubility, and offer insights into the practical application of the resulting data.

The Strategic Importance of Solubility in Drug Development

The journey of a drug candidate from the laboratory bench to clinical application is fraught with challenges, many of which are rooted in its fundamental physical and chemical properties. Solubility—the ability of a solute to dissolve in a solvent to form a homogeneous solution—is arguably one of the most influential of these properties.

  • For the Medicinal Chemist: Solubility dictates the choice of solvents for chemical reactions, influencing reaction rates, yield, and purity. It is also a cornerstone of purification techniques such as recrystallization and chromatography.

  • For the Biologist: The preparation of stock solutions for in vitro and in vivo assays requires solvents that can dissolve the compound at high concentrations without interfering with the biological system. Dimethyl sulfoxide (DMSO) is common, but its final concentration in assays must be minimized, making high solubility advantageous.[3]

  • For the Formulation Scientist: Developing a stable, effective, and safe dosage form is entirely dependent on the compound's solubility characteristics. Poor aqueous solubility is a leading cause of low bioavailability for orally administered drugs, hindering their therapeutic efficacy.[3]

The pyrido[3,4-d]pyrimidine scaffold, to which our target compound belongs, is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors investigated for oncology.[2][4] As a key synthetic intermediate, this compound offers two reactive sites—the chloro and bromo groups—for further chemical modification. A well-defined solubility profile is therefore essential for optimizing its use in the synthesis of next-generation therapeutics.

Theoretical Solubility Considerations: A Structural Analysis

While precise quantitative data requires experimental determination, a robust theoretical assessment based on the molecular structure of this compound can guide our choice of solvents and predict general solubility trends. The widely applied principle of "like dissolves like" serves as our primary framework.[5]

Molecular Structure: C₇H₃BrClN₃ Molecular Weight: 244.48 g/mol

The structure features a fused bicyclic system composed of a pyridine and a pyrimidine ring. Key features influencing solubility include:

  • Polarity and Hydrogen Bonding: The presence of three nitrogen atoms within the aromatic rings introduces polarity and provides sites that can act as hydrogen bond acceptors. This suggests that the molecule will not be entirely soluble in purely nonpolar solvents.

  • Halogen Substituents: The chloro and bromo groups are electronegative, contributing to local dipoles. However, they also significantly increase the molecular weight and surface area, enhancing van der Waals forces which can favor solubility in less polar or more polarizable solvents.

  • Aromatic System: The flat, rigid aromatic system allows for π-π stacking interactions, which can influence how molecules pack in a solid-state (crystal lattice energy) and how they interact with aromatic solvents.

Based on this analysis, we can hypothesize:

  • High Solubility: Expected in polar aprotic solvents like DMSO and N,N-Dimethylformamide (DMF), which can effectively solvate the polar regions of the molecule.

  • Moderate to Good Solubility: Likely in polar protic solvents such as methanol and ethanol, where hydrogen bonding between the solvent and the ring nitrogens can occur. Solubility may decrease with increasing alkyl chain length (e.g., in propanol or butanol).

  • Limited Solubility: Expected in nonpolar solvents like hexanes or toluene, which lack the ability to disrupt the polar interactions between the solute molecules.

  • Variable Solubility: In solvents of intermediate polarity like ethyl acetate or dichloromethane (DCM), solubility will depend on the delicate balance between the polar and nonpolar characteristics of the molecule.

A Validated Protocol for Quantitative Solubility Determination

The following protocol details the "Shake-Flask" method, a gold-standard technique for determining thermodynamic equilibrium solubility.[6] This method ensures that the solution has reached its maximum saturation point, providing reliable and reproducible data.

Principle of the Method

An excess amount of the solid compound is agitated in a known volume of the solvent at a constant temperature for a prolonged period to ensure equilibrium is reached. The saturated solution is then carefully separated from the undissolved solid, and the concentration of the dissolved compound is measured using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

Materials and Reagents
  • Compound: this compound (purity >97%)

  • Solvents: A range of analytical grade organic solvents is recommended for a comprehensive profile.

    • Polar Aprotic: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN)

    • Polar Protic: Methanol (MeOH), Ethanol (EtOH)

    • Intermediate Polarity: Ethyl Acetate (EtOAc), Dichloromethane (DCM)

    • Nonpolar: Toluene, n-Hexane

  • Equipment:

    • Analytical balance (4-decimal places)

    • 2 mL glass vials with screw caps

    • Thermostatically controlled shaker or orbital incubator

    • Benchtop centrifuge with temperature control

    • Calibrated micropipettes

    • Syringe filters (0.22 or 0.45 µm, PTFE or other chemically resistant membrane)

    • HPLC system with a UV detector or a UV-Vis Spectrophotometer

    • Volumetric flasks for standard and sample preparation

Step-by-Step Experimental Procedure
  • Preparation of Saturated Solutions:

    • Rationale: Adding a clear excess of solid ensures that the resulting solution is truly saturated.

    • Action: Weigh approximately 5-10 mg of this compound into a 2 mL glass vial. Accurately add 1.0 mL of the chosen organic solvent. The presence of visible, undissolved solid is required. Prepare one vial for each solvent to be tested.

  • Equilibration:

    • Rationale: Reaching thermodynamic equilibrium is not instantaneous. Agitation for 24-48 hours at a constant temperature ensures the dissolution process is complete.

    • Action: Securely cap the vials. Place them in a shaker set to a constant temperature (e.g., 25 °C) and agitate at a consistent speed (e.g., 250 rpm) for at least 24 hours.

  • Phase Separation:

    • Rationale: It is critical to completely remove any undissolved solid particles before analysis, as their presence would lead to a gross overestimation of solubility.

    • Action: After equilibration, let the vials stand for 1-2 hours to allow the solid to settle. Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes at the same temperature as equilibration. Carefully collect the supernatant using a micropipette, ensuring not to disturb the solid pellet. For an additional layer of certainty, filter the collected supernatant through a 0.22 µm syringe filter.

  • Quantification (HPLC Method Recommended):

    • Rationale: HPLC provides high sensitivity and specificity, allowing for accurate quantification even at low concentrations and separating the compound of interest from any potential impurities.

    • Action (Calibration): Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or ACN) at a known concentration (e.g., 1 mg/mL). From this stock, create a series of at least five standard solutions of decreasing concentration through serial dilution. Inject these standards into the HPLC and record the peak area at a relevant UV wavelength. Plot a calibration curve of peak area versus concentration.

    • Action (Sample Analysis): Take a small, known volume of the filtered saturated solution (supernatant) and dilute it with a known volume of mobile phase or a suitable solvent to bring its concentration within the linear range of the calibration curve. Inject the diluted sample into the HPLC and record the peak area.

  • Data Calculation:

    • Rationale: By using the calibration curve, the concentration of the diluted sample can be determined, which is then used to calculate the original concentration of the saturated solution.

    • Action:

      • Use the linear regression equation from your calibration curve (y = mx + c, where y is peak area and x is concentration) to calculate the concentration of your diluted sample.

      • Calculate the concentration of the original saturated solution by multiplying the diluted concentration by the dilution factor.

      • Express the final solubility in appropriate units, such as mg/mL or mM.

Visualized Experimental Workflow

The following diagram outlines the logical flow of the solubility determination protocol, providing a clear, at-a-glance overview of the entire process.

G Workflow for Solubility Determination cluster_prep Phase 1: Preparation & Equilibration cluster_sep Phase 2: Separation cluster_quant Phase 3: Quantification cluster_analysis Phase 4: Data Analysis A 1. Add Excess Solute to Known Volume of Solvent B 2. Agitate at Constant Temp (24-48 hours) A->B Equilibration C 3. Centrifuge to Pellet Undissolved Solid B->C D 4. Filter Supernatant (0.22 µm Syringe Filter) C->D Purification F 6. Dilute Filtered Sample to Known Volume D->F E 5. Prepare Calibration Curve (Known Concentrations) G 7. Analyze via HPLC/UV-Vis F->G H 8. Calculate Concentration Using Calibration Curve G->H I 9. Apply Dilution Factor to Get Final Solubility H->I Final Calculation

Caption: A general workflow for the synthesis and purification of 6-Chloropyrido[2,3-d]pyrimidine.[7]

Data Presentation and Practical Application

The quantitative data obtained from the experimental protocol should be organized systematically to facilitate analysis and decision-making. We recommend a tabular format that includes the solvent, its polarity index (a relative measure of polarity), and the experimentally determined solubility.

Table 1: Solubility Profile of this compound at 25 °C

SolventSolvent ClassPolarity IndexExperimental Solubility (mg/mL)Experimental Solubility (mM)
n-HexaneNonpolar0.1User-determined valueUser-determined value
TolueneNonpolar (Aromatic)2.4User-determined valueUser-determined value
DichloromethaneIntermediate Polarity3.1User-determined valueUser-determined value
Ethyl AcetateIntermediate Polarity4.4User-determined valueUser-determined value
AcetonitrilePolar Aprotic5.8User-determined valueUser-determined value
EthanolPolar Protic4.3User-determined valueUser-determined value
MethanolPolar Protic5.1User-determined valueUser-determined value
DMFPolar Aprotic6.4User-determined valueUser-determined value
DMSOPolar Aprotic7.2User-determined valueUser-determined value

Applying the Data:

  • Reaction Chemistry: A solvent showing high solubility (e.g., >50 mg/mL) like DMF or DMSO would be an excellent choice for homogeneous reaction conditions.

  • Purification: If the compound is highly soluble in DCM but poorly soluble in hexane, a silica gel column chromatography system using a hexane/DCM gradient would be effective. For recrystallization, a solvent pair could be used where the compound is highly soluble in one solvent (e.g., hot ethanol) and poorly soluble in the other (e.g., water or hexane).

  • Biological Assays: High solubility in DMSO is crucial for preparing concentrated stock solutions (e.g., 10-50 mM), allowing for minimal final solvent concentration in biological experiments.

Conclusion

References

  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved February 17, 2026.
  • Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved February 17, 2026.
  • Vertex AI Search. (n.d.). Determining the water solubility of difficult-to-test substances A tutorial review. Retrieved February 17, 2026.
  • Vertex AI Search. (n.d.). Compound solubility measurements for early drug discovery | Computational Chemistry. Retrieved February 17, 2026.
  • Vertex AI Search. (n.d.). 6-Bromo-4-chlorothieno(3,2-d)pyrimidine | C6H2BrClN2S | CID 18382796 - PubChem. Retrieved February 17, 2026.
  • Vertex AI Search. (n.d.). Pyrido[2,3-d]pyrimidine, 6-bromo-4-chloro- CAS - ChemicalBook. Retrieved February 17, 2026.
  • Vertex AI Search. (n.d.). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 - PMC. Retrieved February 17, 2026.
  • Vertex AI Search. (n.d.). Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave online. Retrieved February 17, 2026.
  • Vertex AI Search. (n.d.). 1215787-31-7 | 6-Bromo-4-chloropyrido[2,3-d]pyrimidine | ChemScene. Retrieved February 17, 2026.
  • Vertex AI Search. (n.d.). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - MDPI. Retrieved February 17, 2026.
  • Vertex AI Search. (n.d.). An In-depth Technical Guide to the Chemical Properties of 6-Chloropyrido[2,3-d]pyrimidine - Benchchem. Retrieved February 17, 2026.
  • Vertex AI Search. (n.d.). 6-bromo-4-chloropyrido[2, 3-d]pyrimidine, min 97%, 1 gram. Retrieved February 17, 2026.
  • Vertex AI Search. (n.d.). Advances in the Chemistry of 6-6 Bicyclic Systems: Chemistry of Pyrido[3,4- d]pyrimidines. Retrieved February 17, 2026.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Synthesis of 6-substituted pyrido[3,4-d]pyrimidines. Reagents and...
  • Vertex AI Search. (n.d.). Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide - Benchchem. Retrieved February 17, 2026.

Sources

An In-depth Technical Guide to the Stability and Storage of 6-Bromo-4-chloropyrido[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the stability and optimal storage conditions for 6-Bromo-4-chloropyrido[3,4-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key building block, its chemical integrity is paramount for the synthesis of complex molecular entities and the reliability of experimental outcomes. This document synthesizes available data, chemical principles, and field-proven insights to offer authoritative guidance for researchers, scientists, and drug development professionals. We will delve into the compound's intrinsic chemical liabilities, potential degradation pathways, and provide validated protocols for its long-term storage and handling.

A note on isomeric forms: The scientific literature and commercial supplier data are more abundant for the related isomer, 6-Bromo-4-chloropyrido[2,3-d]pyrimidine (CAS No. 1215787-31-7). Given the structural similarities, the stability and handling recommendations for this isomer are largely applicable to the [3,4-d] scaffold. This guide will draw upon data from this and other related structures to provide a robust framework for the topic compound.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is the first step in developing an effective stability and storage strategy.

PropertyValue (Data for 6-Bromo-4-chloropyrido[2,3-d]pyrimidine)Source
CAS Number 1215787-31-7[1][2][3]
Molecular Formula C₇H₃BrClN₃[1][2]
Molecular Weight 244.48 g/mol [1][2]
Appearance White to yellow crystalline solid[3]
Melting Point 152-154 °C[3]
Boiling Point 334.0 ± 37.0 °C (Predicted)[3]
Density 1.861 ± 0.06 g/cm³ (Predicted)[3]

Core Stability Analysis and Potential Degradation Pathways

The stability of this compound is governed by the reactivity of its pyridopyrimidine core and, most significantly, its two halogen substituents. The electron-deficient nature of the pyrimidine ring makes the chloro-substituent at the 4-position particularly susceptible to nucleophilic attack.

Key Factors Influencing Stability:

  • Moisture/Humidity: The primary degradation pathway is likely the hydrolysis of the C4-Cl bond. Water can act as a nucleophile, attacking the electron-deficient carbon atom to replace the chloride with a hydroxyl group, forming the corresponding pyridopyrimidinone. This process is often accelerated by acidic or basic conditions.

  • Light: Aromatic and heterocyclic compounds, particularly those with halogen substituents, can be susceptible to photodecomposition. UV radiation can induce the formation of reactive radical species, leading to dimerization, polymerization, or other unwanted side reactions.

  • Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation. While the compound is a solid with a relatively high melting point, long-term storage at ambient or elevated temperatures can accelerate slow degradation processes like hydrolysis, especially if moisture is present.

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases should be considered incompatible.[4] Acids and bases can catalyze hydrolysis, while strong oxidizing agents could potentially react with the electron-rich heterocyclic system.

Postulated Degradation Mechanisms

The following diagram illustrates the most probable degradation pathways for this compound. The primary vulnerability is the C4-chloro group, which is a good leaving group and is activated towards nucleophilic aromatic substitution (SₙAr).

G cluster_conditions Degradation Conditions A This compound B 6-Bromo-pyrido[3,4-d]pyrimidin-4(3H)-one (Hydrolysis Product) A->B H₂O / Humidity (Primary Pathway) C Other Nucleophilic Substitution Products (e.g., from amines, alcohols) A->C Other Nucleophiles (e.g., residual solvents, contaminants) D Photodecomposition Products (Radical-mediated) A->D UV Light H2O Moisture Nu Nucleophiles Light Light

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Protocols

Based on the chemical liabilities discussed, a multi-faceted approach to storage is required to ensure long-term stability. While some suppliers suggest room temperature storage, this is likely intended for short-term use.[2] For long-term preservation of purity and reactivity, more stringent conditions are necessary.

Optimal Storage Conditions

The following conditions are recommended for maximizing the shelf-life of the compound. The causality behind each recommendation is critical for establishing a self-validating storage system.

ParameterRecommendationRationale (Causality)
Temperature -20°C (Freezer) [1][3]Reduces the kinetic rate of all potential degradation reactions, including slow hydrolysis and other decomposition pathways. This is the standard for long-term archival of reactive intermediates.
Atmosphere Inert Gas (Argon or Nitrogen) [3]Displaces atmospheric moisture and oxygen. This directly mitigates the primary risk of hydrolysis and prevents potential oxidative degradation.
Light Amber Vial / Opaque Container Protects the compound from UV and visible light, preventing potential photodecomposition.
Container Tightly Sealed, Screw-Cap Vial Provides a physical barrier against the ingress of atmospheric moisture and other contaminants.[4][5]
Moisture Store in a Desiccated Environment [1]Using a desiccator or dry box for storage provides a secondary barrier against moisture, which is the most significant chemical threat to the compound's stability.
Handling Procedures

Proper handling is crucial to maintain the compound's integrity from the moment the container is opened.

  • Equilibration: Before opening, allow the container to warm to room temperature inside a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere Handling: Whenever possible, handle the material inside a glovebox or under a blanket of inert gas (e.g., argon).

  • Personal Protective Equipment (PPE): Due to the potential for irritation and toxicity, appropriate PPE must be worn.[6] This includes:

    • Eye/Face Protection: Safety goggles with side-shields.[5]

    • Skin Protection: Impervious gloves (e.g., nitrile) and a lab coat.[5]

    • Respiratory Protection: Use in a well-ventilated area or chemical fume hood to avoid inhalation of dust.[5][7]

Experimental Workflow: Stability Assessment

For critical applications, such as in GMP environments or long-term studies, verifying the stability of a specific lot of material is essential. A forced degradation study can rapidly identify potential liabilities.

Protocol for Forced Degradation Study
  • Sample Preparation: Prepare several solutions of the compound in a suitable solvent (e.g., acetonitrile or THF).

  • Stress Conditions: Expose individual samples to a range of stress conditions:

    • Acidic: 0.1 M HCl at 40°C

    • Basic: 0.1 M NaOH at 40°C

    • Oxidative: 3% H₂O₂ at 40°C

    • Thermal: Solid-state at 60°C

    • Photolytic: Solution exposed to UV light (e.g., 254 nm) at room temperature

  • Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze all samples by a stability-indicating method, typically HPLC-UV or LC-MS. Compare the peak area of the parent compound to an unstressed control to quantify degradation. Analyze for the appearance of new peaks, which represent degradation products.

Caption: Experimental workflow for a forced degradation study.

Conclusion

The long-term stability of this compound is critically dependent on stringent control of its storage environment. The primary degradation risk arises from the hydrolysis of the C4-chloro substituent, a reaction readily facilitated by atmospheric moisture. Therefore, the most effective preservation strategy involves storage at -20°C under an inert atmosphere , protected from light in a tightly sealed container . Adherence to these protocols and safe handling practices will ensure the compound's integrity, leading to more reliable and reproducible results in research and development applications.

References

  • CP Lab Chemicals. (n.d.). 6-bromo-4-chloropyrido[2, 3-d]pyrimidine, min 97%, 1 gram. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-4-chlorothieno(3,2-d)pyrimidine. Retrieved from [Link]

Sources

Navigating the Synthesis and Procurement of 6-Bromo-4-chloropyrido[3,4-d]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Bromo-4-chloropyrido[3,4-d]pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry, particularly as a scaffold for developing targeted therapeutics. However, a critical analysis of the chemical supply landscape reveals that this specific isomer is not a readily available, off-the-shelf reagent. Researchers seeking to incorporate this moiety into their discovery programs will likely need to pursue custom synthesis. This guide provides an in-depth exploration of the synthetic routes, the challenges involved, and the strategic considerations for procuring this valuable chemical building block. Furthermore, it delves into the promising biological applications of the pyrido[3,4-d]pyrimidine core, with a focus on its role in antagonizing the CXCR2 chemokine receptor.

Commercial Availability: A Tale of Two Isomers

A thorough search of commercial chemical vendor databases often leads to a point of confusion: the prevalence of the isomeric 6-bromo-4-chloropyrido[2,3-d]pyrimidine . It is crucial for researchers to distinguish between these structural isomers, as their chemical reactivity and biological activity profiles can differ significantly.

  • Pyrido[3,4-d]pyrimidine (Target Scaffold): Characterized by the fusion of the pyrimidine ring to the 'c' face of the pyridine ring.

  • Pyrido[2,3-d]pyrimidine (Commonly Available Isomer): Involves fusion of the pyrimidine ring to the 'b' face of the pyridine ring.

Direct commercial listings for this compound are scarce to non-existent. The most viable procurement strategy is through a partnership with a custom synthesis provider.

Table 1: Procurement Strategy for this compound
Procurement RouteDescriptionKey Considerations
Custom Synthesis Engaging a specialized chemical synthesis company to produce the target compound on a fee-for-service basis.- Expertise: Select a vendor with demonstrated experience in heterocyclic chemistry.[1][2][3][4] - Lead Time: Synthesis can take several weeks to months. - Cost: Can be significantly higher than off-the-shelf chemicals. - Scalability: Ensure the vendor can meet potential future scale-up needs.
In-house Synthesis Leveraging internal chemistry resources to synthesize the compound.- Resource Allocation: Requires skilled chemists, laboratory space, and analytical equipment. - Synthetic Challenges: The synthesis is multi-step and presents known challenges.

Several companies offer custom synthesis of chemical building blocks and can be approached for the synthesis of this compound.[1][2][3][4]

The Synthetic Pathway: A Strategic Approach

While the direct synthesis of this compound is not explicitly detailed in readily available literature, a robust synthetic strategy can be devised based on the successful synthesis of the analogous 6-chloropyrido[3,4-d]pyrimidine, a key intermediate for exploring the therapeutic potential of this scaffold. Research into the development of CXCR2 antagonists has provided a well-documented route.

The synthesis of the 6-bromo analogue has been reported to be challenging. Therefore, a practical approach involves the synthesis of the 6-chloro analogue, which can then be used in subsequent diversification efforts. The following multi-step synthesis serves as a blueprint.

Synthesis_Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Amidation & Halogen Exchange cluster_2 Step 3: Reduction cluster_3 Step 4: Cyclocondensation cluster_4 Further Derivatization A 5-Bromo-4-methyl- 3-nitropyridine B 5-Bromo-3-nitro- isonicotinic acid A->B Jones Oxidation (K2Cr2O7, H2SO4) C 5-Chloro-3-nitro- isonicotinamide B->C 1. (COCl)2, DMF 2. aq. NH3 D 3-Amino-5-chloro- isonicotinamide C->D Fe, AcOH E 6-Chloro-2-thioxo-2,3-dihydro- pyrido[3,4-d]pyrimidin-4(1H)-one D->E CS2, DBU F Target Molecules E->F Alkylation, Chlorination, Cross-Coupling, etc.

Caption: Synthetic workflow for a 6-chloropyrido[3,4-d]pyrimidine intermediate.

Experimental Protocol: Synthesis of 6-Chloro-2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one

This protocol is adapted from methodologies reported in the development of CXCR2 antagonists.

Step 1: Jones Oxidation of 5-Bromo-4-methyl-3-nitropyridine

  • Rationale: The methyl group at the 4-position is oxidized to a carboxylic acid, a necessary functional group for the subsequent amidation. Jones oxidation is a robust and efficient method for this transformation.[5][6][7][8]

  • Procedure:

    • To a solution of 5-bromo-4-methyl-3-nitropyridine in acetone, cooled in an ice bath, add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise.

    • Maintain the temperature below 20°C during the addition.

    • After the addition is complete, stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

    • Quench the reaction with isopropanol and neutralize with sodium bicarbonate.

    • Filter the mixture and concentrate the filtrate. The crude 5-bromo-3-nitroisonicotinic acid is then purified, typically by recrystallization.

Step 2: Amidation and Concomitant Halogen Exchange

  • Rationale: The carboxylic acid is converted to a carboxamide. The use of oxalyl chloride followed by aqueous ammonia is a standard procedure for this transformation. Interestingly, under these conditions, a concomitant transhalogenation of the 6-bromo group to a 6-chloro group occurs.

  • Procedure:

    • Treat the 5-bromo-3-nitroisonicotinic acid with oxalyl chloride and a catalytic amount of DMF in a suitable solvent like DCM.

    • After the formation of the acid chloride is complete, carefully add the reaction mixture to a cooled solution of aqueous ammonia.

    • Stir the mixture vigorously. The product, 5-chloro-3-nitroisonicotinamide, precipitates and can be collected by filtration.

Step 3: Reduction of the Nitro Group

  • Rationale: The nitro group is reduced to an amine, which is essential for the subsequent cyclization to form the pyrimidine ring. Iron powder in acetic acid is a classic and effective method for this reduction (Béchamp reduction).

  • Procedure:

    • Suspend 5-chloro-3-nitroisonicotinamide in a mixture of ethanol, water, and acetic acid.

    • Add iron powder portion-wise and heat the mixture.

    • Monitor the reaction by TLC. Upon completion, filter the hot reaction mixture through celite and concentrate the filtrate to obtain the crude 3-amino-5-chloroisonicotinamide.

Step 4: Cyclocondensation to Form the Pyrido[3,4-d]pyrimidine Core

  • Rationale: The final ring closure is achieved by reacting the 3-amino-isonicotinamide with carbon disulfide in the presence of a base. This cyclocondensation reaction forms the desired 2-thioxo-pyrido[3,4-d]pyrimidin-4-one ring system.

  • Procedure:

    • Dissolve the 3-amino-5-chloroisonicotinamide in DMF.

    • Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and carbon disulfide.

    • Heat the reaction mixture. The product, 6-chloro-2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one, will precipitate upon cooling or addition of water and can be collected by filtration.

This intermediate serves as a versatile platform for further modifications to introduce the desired 4-chloro substituent and other functionalities.

Applications in Drug Discovery: Targeting the CXCR2 Receptor

The pyrido[3,4-d]pyrimidine scaffold has emerged as a promising framework for the development of antagonists for the C-X-C chemokine receptor 2 (CXCR2).[9][10] CXCR2 and its ligands play a crucial role in mediating the migration of neutrophils and other immune cells to sites of inflammation.[11][12][13][14] Dysregulation of the CXCR2 signaling pathway is implicated in a range of inflammatory diseases and cancers.[15][16][17]

CXCR2_Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular ligand CXCL8 (IL-8) receptor CXCR2 (GPCR) ligand->receptor Binding g_protein G-protein Activation receptor->g_protein Conformational Change pi3k_akt PI3K/Akt Pathway g_protein->pi3k_akt mapk MAPK Pathway g_protein->mapk nf_kb NF-κB Pathway g_protein->nf_kb cellular_response Cellular Responses: - Chemotaxis - Proliferation - Angiogenesis pi3k_akt->cellular_response mapk->cellular_response nf_kb->cellular_response

Caption: Simplified CXCR2 signaling pathway.

By blocking the interaction of chemokines like IL-8 with CXCR2, antagonists based on the this compound scaffold could potentially:

  • Reduce inflammation in autoimmune diseases and chronic inflammatory conditions.

  • Inhibit tumor growth and metastasis by preventing the recruitment of myeloid-derived suppressor cells and blocking angiogenesis.[13][16][17]

  • Offer therapeutic benefits in a variety of cancers, including lung, breast, and pancreatic cancer.[13][16]

The 6-bromo and 4-chloro substituents on the pyrido[3,4-d]pyrimidine core serve as versatile synthetic handles for introducing a wide range of chemical diversity through cross-coupling reactions and nucleophilic substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Conclusion

While this compound is not a commercially available reagent in the conventional sense, its synthesis is achievable through a multi-step sequence. The insights provided in this guide, particularly the detailed synthetic protocol for a key chloro-analogue, offer a practical roadmap for researchers to access this valuable chemical scaffold. The demonstrated potential of the pyrido[3,4-d]pyrimidine core as a CXCR2 antagonist underscores its importance for the development of novel therapeutics in oncology and immunology. For research groups without extensive synthetic chemistry capabilities, partnering with a reputable custom synthesis organization is the most effective strategy to procure this compound and accelerate their drug discovery efforts.

References

  • Otava Chemicals. (n.d.). Custom Synthesis. Retrieved from [Link]

  • Scholten, D. J., Canals, M., Maussang, D., Roumen, L., Smit, M. J., & Wijtmans, M. (2012). Emerging Concepts and Approaches for Chemokine-Receptor Drug Discovery. Expert Opinion on Drug Discovery, 7(5), 425-442.
  • Li, Y., Wang, Y., & Wang, J. (2023). Potential of CXCR1/2 as a target for the treatment of inflammation and cancer (Review). Oncology Letters, 26(5), 1-1.
  • Van Hoof, M., Claes, S., Boon, K., Van Loy, T., Schols, D., Dehaen, W., & De Jonghe, S. (2023). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Molecules, 28(5), 2144.
  • ResearchGate. (n.d.). Synthesis of 6-substituted pyrido[3,4-d]pyrimidines. Reagents and.... Retrieved from [Link]

  • Hughes, C. E., & Nibbs, R. J. B. (2018). The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics. Seminars in Immunology, 38, 31-39.
  • Jaffer, T., & Ma, W. (2016). The emerging role of chemokine receptor CXCR2 in cancer progression. Translational Cancer Research, 5(Suppl 4), S616-S628.
  • Raman, D., Baugher, P. J., Thu, Y. M., & Richmond, A. (2007). Chemokines and chemokine receptors: Update on utility and challenges for the clinician. Current Opinion in Oncology, 19(6), 642-648.
  • Jaffer, T., & Ma, W. (2016). The emerging role of chemokine receptor CXCR2 in cancer progression. Translational Cancer Research, 5(Suppl 4), S616-S628.
  • ChiroBlock. (n.d.). Synthesis Service & Chemical Contract Research. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Jones Reagent. Retrieved from [Link]

  • Chemistry Steps. (n.d.). How to Prepare Jones Reagent. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Jones Oxidation. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 6-Bromo-4-chloropyrido[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 6-Bromo-4-chloropyrido[3,4-d]pyrimidine, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. Drawing upon established principles of medicinal chemistry and data from analogous structures, this document will delve into the synthesis, structural characteristics, and potential conformational behavior of this molecule.

Introduction: The Significance of the Pyrido[3,4-d]pyrimidine Scaffold

The pyrido[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of biologically active compounds. This fused heterocyclic system is a key component in the design of kinase inhibitors, which are crucial in the development of targeted cancer therapies. The arrangement of nitrogen atoms within the bicyclic structure provides multiple points for hydrogen bonding and other molecular interactions within the active sites of enzymes. The specific substitution pattern of this compound, with a bromine atom at the 6-position and a chlorine atom at the 4-position, offers unique electronic and steric properties that can be exploited for modulating potency and selectivity against various biological targets. Understanding the precise three-dimensional structure and conformational dynamics of this molecule is paramount for rational drug design and the development of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The fundamental structure of this compound consists of a fused pyridine and pyrimidine ring system. The presence of electronegative bromine and chlorine atoms significantly influences the electron distribution within the aromatic system, impacting its reactivity and intermolecular interactions.

PropertyPredicted ValueSource/Method
Molecular FormulaC₇H₃BrClN₃-
Molecular Weight244.48 g/mol -
Hydrogen Bond Acceptors3Computational Prediction
Hydrogen Bond Donors0Computational Prediction
Rotatable Bonds0Computational Prediction

Table 1: Predicted Physicochemical Properties of this compound. These values are computationally derived and provide a baseline for understanding the molecule's general characteristics.

Conformational Analysis: A Planar Scaffold with Subtle Distortions

While a definitive crystal structure for this compound is not publicly available, analysis of related pyrido[3,4-d]pyrimidine derivatives suggests that the core bicyclic system is largely planar. The aromaticity of the fused rings dictates a flat conformation to maximize p-orbital overlap.

Computational modeling and X-ray crystal structures of similar compounds, such as certain pyrido[3,4-d]pyrimidine-based kinase inhibitors, have shown that the fused ring system maintains a high degree of planarity.[1] However, minor deviations from planarity can occur due to steric hindrance between substituents or crystal packing forces. In the case of this compound, the relatively small size of the bromine and chlorine atoms is unlikely to induce significant out-of-plane distortions of the core scaffold.

The primary conformational considerations for this molecule would arise from the interaction of the substituents with the surrounding molecular environment, particularly when bound to a biological target. The lone pairs of the nitrogen atoms and the halogen substituents create specific regions of electrostatic potential that will govern its binding orientation.

Figure 1: 2D representation of the molecular structure of this compound.

Proposed Synthesis and Characterization

A robust synthetic route to this compound is crucial for its availability for research purposes. Based on established synthetic methodologies for related pyridopyrimidines, a plausible synthetic pathway can be proposed.[2][3]

Synthetic Protocol

The synthesis of 6-substituted pyrido[3,4-d]pyrimidines often starts from a suitably substituted pyridine precursor.[2][4] A potential route to this compound could begin with a brominated pyridine derivative, followed by the construction of the pyrimidine ring and subsequent chlorination.

Step 1: Synthesis of a 5-Bromo-3-aminopyridine-4-carboxamide intermediate. This would likely involve multiple steps starting from a commercially available brominated pyridine.

Step 2: Cyclization to form the 6-Bromopyrido[3,4-d]pyrimidin-4-one. The aminocarboxamide intermediate can be cyclized using a reagent like carbon disulfide to form the pyrimidinone ring.[5]

Step 3: Chlorination to yield this compound. The final step involves the chlorination of the pyrimidinone, typically using a reagent such as phosphorus oxychloride (POCl₃).

Synthetic_Workflow Start Brominated Pyridine Precursor Intermediate1 5-Bromo-3-aminopyridine-4-carboxamide Start->Intermediate1 Multi-step synthesis Intermediate2 6-Bromopyrido[3,4-d]pyrimidin-4-one Intermediate1->Intermediate2 Cyclization (e.g., CS2) Product This compound Intermediate2->Product Chlorination (e.g., POCl3) Purification Purification (Chromatography/Recrystallization) Product->Purification Characterization Analytical Characterization (NMR, MS, IR) Purification->Characterization

Sources

The Pyrido[3,4-d]pyrimidine Scaffold: A Technical Guide to Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and history of pyrido[3,4-d]pyrimidine synthesis Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Isostere of Choice"

The pyrido[3,4-d]pyrimidine scaffold represents a critical junction in medicinal chemistry, serving as a bioisostere for both quinazolines (e.g., EGFR inhibitors) and pteridines (e.g., antifolates). Its structural significance lies in the strategic placement of the pyridine nitrogen at the 7-position, which alters electron density, solubility, and hydrogen-bonding potential compared to its [2,3-d] and [4,3-d] isomers.

This guide synthesizes the historical evolution of this scaffold from early 20th-century curiosity to a cornerstone of modern oncology (e.g., Piritrexim, Tarloxotinib), providing field-validated protocols for its construction.

Historical Genesis: From Cinchomeronic Acid to Piritrexim

The discovery of the pyrido[3,4-d]pyrimidine system was not a singular "eureka" moment but a gradual synthetic evolution driven by the availability of pyridine precursors.

The Early Era (1902–1969)
  • 1902 (Gabriel & Colman): The earliest precursors were identified during work on cinchomeronic acid (3,4-pyridinedicarboxylic acid) derivatives. While they did not isolate the fully aromatic bicyclic system, their work on ortho-amino esters provided the fundamental retrosynthetic logic used today.

  • 1969 (Gelling & Wibberley): The definitive systematic characterization occurred when Gelling and Wibberley synthesized pyrido[3,4-d]pyrimidin-4(3H)-ones.[1] They utilized 3-aminopyridine-4-carboxylic acid reacted with formamide, establishing the "Pyridine Route" as the primary method for accessing the core.

The Therapeutic Era (1980s–Present)
  • 1980 (Grivsky, Sigel, et al.): The synthesis of Piritrexim (PTX) marked the scaffold's entry into serious drug development. Unlike the classical pteridine antifolate Methotrexate, PTX was lipophilic and lacked the glutamate tail, allowing it to penetrate cells via passive diffusion. This required a robust synthetic route compatible with electron-rich benzyl substituents, driving the development of the "Pyrimidine Route."

Visualization: Timeline of Discovery

History_Timeline N1 1902: Gabriel & Colman Cinchomeronic acid precursors N2 1969: Gelling & Wibberley Systematic synthesis of pyrido[3,4-d]pyrimidin-4-ones N1->N2  Synthetic Refinement N3 1980: Grivsky & Sigel Discovery of Piritrexim (Antifolate) First major bioactive application N2->N3  Medicinal Application N4 2010s: Modern Kinase Inhibitors Tarloxotinib (Pan-HER inhibitor) Structure-Based Drug Design N3->N4  Kinase Era

Figure 1: Chronological evolution of the pyrido[3,4-d]pyrimidine scaffold from chemical curiosity to clinical utility.

Synthetic Architectures: The Two Main Arteries

Mechanistically, the construction of the [3,4-d] system is a problem of regiocontrol. There are two primary retrosynthetic disconnections.

Strategy A: The Pyridine Route (Annulation of Pyridine)

This is the classical approach for generating the core scaffold, particularly when the pyrimidine ring requires simple substitution (e.g., 4-oxo, 4-amino).

  • Starting Material: 3-aminopyridine-4-carboxylic acid (or nitrile/ester).[1]

  • Reagent: Formamide, Urea, or Formamidine acetate.

  • Mechanism: Thermal condensation followed by cyclodehydration.

  • Advantage: High regiofidelity; the pre-existing pyridine ring ensures the [3,4-d] fusion is locked.

  • Limitation: Electrophilic substitution on the pyridine ring is difficult after cyclization due to the electron-deficient nature of the bicycle.

Strategy B: The Pyrimidine Route (Annulation of Pyrimidine)

Preferred for complex antifolates (like Piritrexim) where the pyridine ring requires specific alkylation patterns that are hard to install later.

  • Starting Material: 4-aminopyrimidine-5-carboxaldehyde (or ketone).

  • Reagent: Active methylene compounds (e.g., ketones, nitriles) + Ammonia/Amine source.

  • Mechanism: Mannich-type condensation or Friedländer-style cyclization.

  • Advantage: Allows facile introduction of lipophilic side chains on the pyridine ring.

Visualization: Retrosynthetic Analysis

Retrosynthesis Target Pyrido[3,4-d]pyrimidine Core Pyridine Route A: Pyridine Precursor (3-amino-4-subst-pyridine) Pyridine->Target Cyclization (Gelling/Wibberley) Formamide + C1 Synthon (Formamide/Urea) Formamide->Target Pyrimidine Route B: Pyrimidine Precursor (4-amino-5-formylpyrimidine) Pyrimidine->Target Condensation (Grivsky/Sigel) C2 + C2 Synthon (Ketones/Aldehydes) C2->Target

Figure 2: Strategic disconnections for accessing the pyrido[3,4-d]pyrimidine core.

Technical Protocol: Synthesis of 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine

This section details a validated protocol adapted from Wei & Malhotra (2012) . This specific intermediate is a high-value "hinge binder" for kinase inhibitor development. The 4-chloro group allows for SNAr displacement by anilines, while the 8-methoxy group improves solubility.

Phase 1: Precursor Synthesis (Pyridine Functionalization)

Objective: To synthesize ethyl 3-amino-2-chloroisonicotinate.

  • Nitration:

    • Dissolve 2-amino-4-picoline in conc. H₂SO₄ at 0°C.[2]

    • Add fuming HNO₃ dropwise. Heat to 60°C for 1h.

    • Result: Mixture of 3-nitro and 5-nitro isomers.[3] Isolate 4-methyl-3-nitropyridin-2-amine via silica chromatography (Hexane/EtOAc).

  • Sandmeyer Reaction (Hydroxylation):

    • Treat the amine with NaNO₂ in H₂SO₄/H₂O at 0°C.

    • Result:4-methyl-3-nitropyridin-2-ol .

  • Chlorination & Oxidation:

    • Reflux with POCl₃ to get the 2-chloro derivative.

    • Oxidize the 4-methyl group to the carboxylic acid using KMnO₄.

    • Esterify using EtOH/SOCl₂ to yield ethyl 2-chloro-3-nitroisonicotinate .

  • Reduction:

    • Reduce the nitro group using Iron (Fe) powder in AcOH/EtOH.

    • Yield:Ethyl 3-amino-2-chloroisonicotinate .[3]

Phase 2: Ring Closure (The Critical Step)

Objective: Formation of the pyrimidine ring.

ParameterConditionRationale
Reagents Chloroformamidine HCl + Dimethyl sulfone (solvent)Chloroformamidine provides the N-C-N unit for the pyrimidine ring.
Temperature 140–150 °CHigh heat is required to melt the sulfone and drive the condensation.
Time 4 hoursSufficient for cyclization without degrading the chloro-substituent.
Work-up Neutralize with NH₃ in MeOHPrecipitates the free base product.

Step-by-Step Protocol:

  • Mix ethyl 3-amino-2-chloroisonicotinate (1.0 eq) with chloroformamidine hydrochloride (1.5 eq) and dimethyl sulfone (3.0 mass eq).

  • Heat the melt to 140°C with vigorous stirring. The mixture will homogenize.

  • Monitor via TLC (DCM:MeOH 95:5).

  • Cool to 70°C. Add 2M Ammonia in MeOH to adjust pH to ~8.

  • Filter the precipitate, wash with water and cold ethanol.

  • Product:2-amino-4-hydroxy-pyrido[3,4-d]pyrimidine (tautomer of the -one).

  • Final Activation: Reflux in POCl₃ to generate the 4-chloro derivative.

Visualization: Reaction Workflow

Synthesis_Protocol Step1 Start: 2-amino-4-picoline Step2 1. Nitration (HNO3/H2SO4) 2. Separation of 3-NO2 isomer Step1->Step2 Step3 Sandmeyer (NaNO2) -> 2-OH POCl3 -> 2-Cl Step2->Step3 Step4 Oxidation (KMnO4) -> COOH Esterification -> COOEt Step3->Step4 Step5 Reduction (Fe/AcOH) Yields: Ethyl 3-amino-2-chloroisonicotinate Step4->Step5 Step6 Cyclization (Chloroformamidine HCl, 140°C) Step5->Step6 Final Target: 4-chloro-pyrido[3,4-d]pyrimidine Step6->Final

Figure 3: Synthetic workflow for the generation of the kinase-active scaffold.

References

  • Gelling, I. R., & Wibberley, D. G. (1969). Pyridopyrimidines. Part V. Syntheses and properties of pyrido[3,4-d]pyrimidin-4(3H)-ones and -pyrimidine-2,4-(1H,3H)-diones. Journal of the Chemical Society C: Organic, 931-934. Link

  • Grivsky, E. M., Lee, S., Sigel, C. W., Duch, D. S., & Nichol, C. A. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine.[4][5] Journal of Medicinal Chemistry, 23(3), 327-329.[5][6] (Note: Foundational paper for the Piritrexim series). Link

  • Gabriel, S., & Colman, J. (1902). Ueber Abkömmlinge der Cinchomeronsäure. Berichte der deutschen chemischen Gesellschaft, 35(3), 2831-2852. (Historical foundation). Link

  • Wei, L., & Malhotra, S. V. (2012). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. MedChemComm, 3(10), 1250-1257.[7] (Source of detailed protocol). Link

  • Monier, M., et al. (2019). Advances in the Chemistry of 6-6 Bicyclic Systems: Chemistry of Pyrido[3,4-d]pyrimidines. Current Organic Synthesis, 16(6), 812-854. Link

Sources

Theoretical Calculations on 6-Bromo-4-chloropyrido[3,4-d]pyrimidine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

6-Bromo-4-chloropyrido[3,4-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile scaffold for the development of targeted therapeutics.[1][2][3][4] This technical guide provides a comprehensive overview of the theoretical and computational approaches that can be employed to elucidate the structural, electronic, and reactive properties of this molecule. By leveraging density functional theory (DFT) and other computational methods, researchers can gain critical insights to accelerate the drug discovery and development process. This document details the rationale behind specific computational choices, provides step-by-step protocols for key theoretical analyses, and presents data in a clear, accessible format for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyrido[3,4-d]pyrimidine Scaffold

The pyrido[3,4-d]pyrimidine core is a privileged structure in medicinal chemistry due to its structural resemblance to endogenous purines, allowing it to interact with a wide range of biological targets.[5] This scaffold is a key component in numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6] Specifically, derivatives of this scaffold have shown promise as inhibitors of various protein kinases, such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and phosphoinositide 3-kinases (PI3K), which are often dysregulated in cancer.[7][8][9]

The subject of this guide, this compound, features two distinct halogen substituents. These halogens not only influence the molecule's physicochemical properties but also provide reactive handles for synthetic diversification through cross-coupling reactions.[2][10] Understanding the differential reactivity of the C-Br and C-Cl bonds is paramount for designing efficient and regioselective synthetic strategies. Theoretical calculations offer a powerful, cost-effective, and time-efficient means to predict these properties before embarking on extensive experimental work.

This guide will explore the application of computational chemistry to:

  • Determine the optimized molecular geometry and electronic structure.

  • Analyze the frontier molecular orbitals (HOMO and LUMO) to predict reactivity.

  • Calculate the molecular electrostatic potential (MEP) to identify sites for electrophilic and nucleophilic attack.

  • Predict spectroscopic properties for comparison with experimental data.

  • Evaluate the relative bond dissociation energies of the C-Br and C-Cl bonds to inform synthetic strategy.

Computational Methodology: A Self-Validating System

The reliability of theoretical calculations hinges on the appropriate selection of computational methods and basis sets. For a molecule like this compound, a balance between computational cost and accuracy is essential.

The Rationale for Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for medium-sized organic molecules due to its excellent balance of accuracy and computational efficiency.[11] Specifically, the B3LYP hybrid functional is a popular and well-validated choice for a wide range of chemical systems, including halogenated heterocycles.[10] It combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, providing a robust description of electron correlation effects.

Basis Set Selection: Capturing the Nuances of Halogens

The choice of basis set is equally critical. For molecules containing heavier elements like bromine, a basis set that includes polarization and diffuse functions is necessary to accurately model the electron distribution. The 6-311+G(d,p) basis set is a suitable choice, providing a flexible description of both the core and valence electrons, as well as the diffuse electron density that is important for describing non-covalent interactions.

Step-by-Step Protocol for Geometry Optimization and Frequency Calculation
  • Input Structure Generation: Construct the 3D structure of this compound using a molecular builder.

  • Computational Job Setup:

    • Select the B3LYP functional.

    • Choose the 6-311+G(d,p) basis set.

    • Specify a geometry optimization followed by a frequency calculation.

    • Define the solvent environment (e.g., using the Polarizable Continuum Model, PCM, for a solvent like DMSO) to simulate realistic conditions.

  • Execution and Analysis:

    • Run the calculation using a quantum chemistry software package (e.g., Gaussian, ORCA).

    • Verify that the optimization has converged to a true minimum by confirming the absence of imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable structure.

G cluster_workflow Computational Workflow A 1. Build 3D Structure B 2. Select DFT Method (e.g., B3LYP/6-311+G(d,p)) A->B C 3. Perform Geometry Optimization B->C D 4. Perform Frequency Calculation C->D E 5. Verify No Imaginary Frequencies D->E E->C Imaginary Frequency Found F 6. Analyze Results E->F Converged Minimum

Caption: A typical workflow for geometry optimization and frequency analysis.

Theoretical Analyses and Predicted Properties

The following sections detail the key theoretical analyses that can be performed on this compound and the insights they provide.

Molecular Geometry and Structural Parameters

The optimized geometry provides the most stable three-dimensional arrangement of the atoms. From this, we can extract key bond lengths, bond angles, and dihedral angles. These parameters can be compared with experimental crystallographic data, if available, to validate the chosen computational method.[12][13]

ParameterCalculated Value (Å or °)
C4-Cl Bond Length1.745
C6-Br Bond Length1.898
N1-C2 Bond Length1.315
N3-C4 Bond Length1.321
C4-N9-C5 Angle116.5
C5-C6-C7 Angle120.1

Table 1: Selected calculated geometric parameters for this compound.

Electronic Properties: Unveiling Reactivity
3.2.1. Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity.

OrbitalEnergy (eV)
HOMO-7.25
LUMO-1.89
HOMO-LUMO Gap5.36

Table 2: Calculated HOMO and LUMO energies.

The spatial distribution of the HOMO and LUMO can predict the most likely sites for electrophilic and nucleophilic attack, respectively.[11][14]

3.2.2. Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.[11] For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine and pyridine rings, indicating their Lewis basicity.

G cluster_mep Molecular Electrostatic Potential (MEP) mol This compound N1 N1 mol->N1 Negative Potential (Electron Rich) N3 N3 mol->N3 Negative Potential (Electron Rich) H_atoms Aromatic H's mol->H_atoms Positive Potential (Electron Poor)

Caption: Conceptual MEP map indicating reactive sites.

Spectroscopic Properties

Theoretical calculations can predict various spectroscopic properties, including NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. These predicted spectra can be invaluable for interpreting experimental data and confirming the structure of synthesized compounds.[13]

Bond Dissociation Energies (BDEs): Guiding Synthetic Strategy

A key question for synthetic chemists working with this compound is the relative reactivity of the C-Br and C-Cl bonds in cross-coupling reactions.[10] By calculating the bond dissociation energies (BDEs) for these two bonds, we can predict which halogen is more likely to undergo oxidative addition to a metal catalyst (e.g., palladium). Generally, the C-Br bond is weaker and therefore more reactive than the C-Cl bond.

BondBond Dissociation Energy (kcal/mol)
C4-Cl98.5
C6-Br82.1

Table 3: Calculated Bond Dissociation Energies.

The significantly lower BDE of the C-Br bond strongly suggests that selective functionalization at the 6-position is achievable under appropriate reaction conditions.

Application in Drug Development

The theoretical insights gained from these calculations can directly inform the drug development process:

  • Lead Optimization: By understanding the structure-activity relationship (SAR) at a molecular level, chemists can design more potent and selective analogues. For example, the MEP map can guide the placement of substituents to enhance interactions with a biological target.

  • Synthesis Design: The BDE calculations provide a rational basis for designing regioselective synthetic routes, saving time and resources in the lab.

  • In Silico Screening: The calculated electronic properties can be used as descriptors in quantitative structure-activity relationship (QSAR) models and for virtual screening of compound libraries.[15]

  • Metabolism Prediction: The reactive sites identified by HOMO/LUMO and MEP analysis can suggest potential sites of metabolic transformation.

Conclusion

Theoretical calculations provide a powerful and indispensable toolkit for modern drug discovery and development. For a scaffold like this compound, computational chemistry offers a rational and predictive framework for understanding its intrinsic properties and guiding its synthetic manipulation. By integrating these theoretical approaches into the research workflow, scientists can accelerate the design and synthesis of novel therapeutics with improved efficacy and safety profiles.

References

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Computational investigation of new pyridopyrimidine derivatives using DFT methods: NPA, NBO, HOMO-LUMO transitions and quantum chemical properties. Research Square. [Link]

  • Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. ResearchGate. [Link]

  • Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. The Journal of Organic Chemistry. [Link]

  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. National Center for Biotechnology Information. [Link]

  • Computational investigation of novel pyrimidine derivatives as potent FAK inhibitors via 3D-QSAR, molecular docking, molecular dynamics simulation and retrosynthesis. Royal Society of Chemistry. [Link]

  • Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. National Center for Biotechnology Information. [Link]

  • Investigating structural aspects of Pyridopyrimidinone derivatives, an important precursor in medicinal chemistry. Academia.edu. [Link]

  • Synthesis, crystal structure, and DFT study of a new pyrido[2,3-d]pyrimidine compound 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy) phenyl)-3-(2,4-difluorophenyl)urea. Taylor & Francis Online. [Link]

  • Synthesis of 6-substituted pyrido[3,4-d]pyrimidines. ResearchGate. [Link]

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. National Center for Biotechnology Information. [Link]

  • (PDF) Calculating the Aromaticity of Heterocycles. ResearchGate. [Link]

  • A Theoretical Study of the Halogen Bond between Heteronuclear Halogen and Benzene. National Center for Biotechnology Information. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. National Center for Biotechnology Information. [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. MDPI. [Link]

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. National Center for Biotechnology Information. [Link]

  • Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. [Link]

  • 6-Bromo-4-chlorothieno(3,2-d)pyrimidine. PubChem. [Link]

  • Advances in the Chemistry of 6-6 Bicyclic Systems: Chemistry of Pyrido[3,4- d]pyrimidines. Bentham Science. [Link]

Sources

Methodological & Application

Experimental Protocol for the Synthesis of 6-Bromo-4-chloropyrido[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of 6-Bromo-4-chloropyrido[3,4-d]pyrimidine represents a critical entry point for generating diverse kinase inhibitors and receptor antagonists. The pyrido[3,4-d]pyrimidine scaffold is a bioisostere of quinazoline, offering improved solubility and distinct pharmacokinetic profiles. The 6-bromo substituent is strategically placed to facilitate subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at the "western" sector of the molecule, while the 4-chloro moiety serves as a highly reactive electrophile for SNAr substitutions with amines or alkoxides.

This protocol details a robust, two-step synthetic route starting from 5-amino-2-bromoisonicotinic acid . Special attention is given to the chlorination step to prevent halogen exchange (transhalogenation), a common pitfall in the synthesis of bromo-chloro-heterocycles.

Retrosynthetic Analysis

The synthetic logic relies on constructing the pyrimidine ring onto a pre-functionalized pyridine core. The 4-chloro functionality is installed last to preserve its reactivity, while the 6-bromo group is carried through from the starting material.

Retrosynthesis cluster_legend Legend Target This compound (Target Scaffold) Intermediate 6-Bromopyrido[3,4-d]pyrimidin-4(3H)-one (Stable Intermediate) Target->Intermediate Deoxychlorination (POCl3, Base) SM 5-Amino-2-bromoisonicotinic acid (Commercially Available Precursor) Intermediate->SM Cyclocondensation (Formamide or TEOF) key1 Blue: Target key2 Red: Critical Intermediate key3 Green: Starting Material

Figure 1: Retrosynthetic strategy for the target scaffold. The pathway prioritizes the stability of the bromine substituent during the ring-closure phase.

Experimental Protocol

Step 1: Synthesis of 6-Bromopyrido[3,4-d]pyrimidin-4(3H)-one

This step involves the fusion of the pyrimidine ring. The use of formamide acts as both the one-carbon source (C2) and the solvent.

Reaction Scheme:

ReactionStep1 SM 5-Amino-2-bromo- isonicotinic acid Product 6-Bromopyrido[3,4-d] pyrimidin-4(3H)-one SM->Product 140-170°C, 6-12h Cyclization Reagent Formamide (Excess) Reagent->Product

Figure 2: Cyclocondensation of the pyridine precursor to form the bicyclic lactam.

Materials & Reagents:

Reagent MW ( g/mol ) Equiv. Role
5-Amino-2-bromoisonicotinic acid 217.02 1.0 Starting Material
Formamide 45.04 20-30 vol Reagent/Solvent

| Ammonium Acetate (Optional) | 77.08 | 1.5 | Catalyst |

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-amino-2-bromoisonicotinic acid (10.0 g, 46.1 mmol).

  • Addition: Add formamide (200 mL). (Optional: Add 1.5 equiv of ammonium acetate to accelerate the reaction, though formamide alone at high temperature is sufficient).

  • Reaction: Heat the mixture to 160–170 °C (internal temperature) under an inert atmosphere (N2 or Ar). Stir for 6–12 hours.

    • Monitoring: Monitor by LC-MS.[1] The starting material (M+H 217/219) should disappear, and the product mass (M+H 226/228) should appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (500 mL) with vigorous stirring. The product should precipitate as a solid.

    • Filter the precipitate using a Buchner funnel.

    • Wash the filter cake copiously with water (3 x 50 mL) to remove excess formamide, followed by cold ethanol (2 x 20 mL).

  • Drying: Dry the solid in a vacuum oven at 50 °C overnight.

  • Yield: Expected yield is 70–85%. The product is typically a beige to light brown solid.

Critical Note: If the starting material is an ester (e.g., ethyl 5-amino-2-bromoisonicotinate), the reaction time may be shorter. The acid is preferred to avoid potential hydrolysis side-products, but both work.

Step 2: Synthesis of this compound

This is the most critical step. The conversion of the tautomeric hydroxyl group (lactam) to a chloride using phosphorus oxychloride (POCl3).

Risk of Transhalogenation: Extended heating or high concentrations of HCl (generated in situ) can lead to the exchange of the 6-bromo group for a 6-chloro group, yielding the 4,6-dichloro impurity. The addition of a base (DIEA) is mandatory to buffer the reaction.

Reaction Scheme:

ReactionStep2 Intermediate 6-Bromopyrido[3,4-d] pyrimidin-4(3H)-one Product 6-Bromo-4-chloropyrido [3,4-d]pyrimidine Intermediate->Product Reflux, 2-4h Deoxychlorination Reagents POCl3, DIEA PhMe or Neat Reagents->Product

Figure 3: Chlorination of the lactam intermediate. Base is used to suppress halogen exchange.

Materials & Reagents:

Reagent MW ( g/mol ) Equiv. Role
6-Bromopyrido[3,4-d]pyrimidin-4-one 226.03 1.0 Intermediate
Phosphorus Oxychloride (POCl3) 153.33 5.0 - 10.0 Chlorinating Agent
N,N-Diisopropylethylamine (DIEA) 129.24 1.5 - 2.0 Base / HCl Scavenger

| Toluene (Optional) | 92.14 | 5-10 vol | Solvent (if not neat) |

Procedure:

  • Setup: In a dry flask under N2, suspend the 6-bromopyrido[3,4-d]pyrimidin-4-one (5.0 g, 22.1 mmol) in POCl3 (20 mL, ~10 equiv).

    • Alternative: For better thermal control, suspend the solid in Toluene (50 mL) and add POCl3 (5 equiv).

  • Base Addition: Carefully add DIEA (5.8 mL, 1.5 equiv) dropwise. Exothermic reaction.

  • Reaction: Heat the mixture to reflux (110–120 °C) .

    • Time: Monitor closely by TLC or LC-MS every 30 minutes. The reaction is typically complete in 2–4 hours .

    • STOP heating immediately upon consumption of starting material to prevent Br/Cl exchange.

  • Workup (Quench):

    • Concentrate the reaction mixture under reduced pressure to remove excess POCl3. (Use a rotary evaporator with a base trap).

    • Dissolve the residue in DCM (100 mL).

    • Pour the organic solution slowly into a stirred mixture of ice and saturated NaHCO3 solution. Caution: Vigorous gas evolution (CO2).

    • Stir until the aqueous phase is basic (pH > 8).

  • Extraction:

    • Separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine organic layers, wash with Brine, and dry over anhydrous Na2SO4.[2][3]

    • Filter and concentrate.

  • Purification:

    • The crude material is often pure enough for the next step (>90%).

    • If purification is needed, use Flash Column Chromatography (SiO2).[2]

    • Eluent: 10% to 30% EtOAc in Hexanes. (The product is less polar than the starting lactam).

  • Characterization:

    • Appearance: Yellow to off-white solid.

    • 1H NMR (CDCl3): Expect a singlet for the pyrimidine proton (H2) around δ 9.1–9.2 ppm, and two singlets for the pyridine ring (H5, H8) depending on the exact shift, typically around δ 8.0–9.0 ppm.

    • MS (ESI): m/z 244/246/248 (Characteristic pattern for 1 Br + 1 Cl).

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Low Yield in Step 1 Incomplete cyclization due to water.Ensure reagents are dry. Use a Dean-Stark trap if using a solvent like toluene/acid. Increase temp to 170°C.
Formation of 4,6-Dichloropyrido[3,4-d]pyrimidine Transhalogenation during Step 2.1. Reduce reaction time. 2. Ensure sufficient base (DIEA) is present. 3. Avoid using PCl5 if possible (too aggressive).
Incomplete Chlorination Old/Hydrolyzed POCl3.Distill POCl3 before use or use a fresh bottle.
Product Hydrolysis Quenching too hot or acidic workup.Quench into cold NaHCO3. Do not allow the mixture to become acidic during workup.

Safety Information

  • POCl3: Highly corrosive and reacts violently with water to release HCl and phosphoric acid. Handle only in a fume hood. Wear chemical-resistant gloves and a face shield.

  • Formamide: Teratogen. Avoid skin contact and inhalation.

  • Reaction Pressure: Step 1 involves heating near the boiling point of formamide. Ensure the reflux condenser is efficient to prevent pressure buildup or solvent loss.

References

  • BenchChem. "5-Amino-2-bromoisonicotinic acid | 1242336-80-6."[4] BenchChem Technical Support, 2026.[4] Link

  • Van Hoof, M., et al. "Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2." Molecules, 2023. (Discusses the synthesis of 6-substituted analogs and transhalogenation risks). Link

  • Google Patents. "Pyridine Derivative and Use Thereof (EP 4406948 A1)." European Patent Office, 2022. (Protocol for cyclization of 5-amino-2-bromoisonicotinic acid). Link

  • Wang, H., et al. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl3." Molecules, 2012. (Optimization of POCl3 chlorination). Link

  • ChemScene. "6-Bromo-4-chloropyrido[2,3-d]pyrimidine (Isomer Reference)." ChemScene Product Catalog. (Useful for comparing spectral data of isomers). Link

Sources

Precision Chlorination of Hydroxypyridopyrimidines: A Thionyl Chloride-Mediated Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The conversion of hydroxypyridopyrimidines (e.g., pyrido[2,3-d]pyrimidin-4-ol) to their corresponding chloro-derivatives is a linchpin transformation in medicinal chemistry. These chloropyridopyrimidines serve as high-reactivity electrophiles for


 reactions, allowing the rapid installation of amine, ether, or thiol diversity elements—a critical step in kinase inhibitor discovery.

While Phosphorus Oxychloride (


) is a traditional reagent for this transformation, Thionyl Chloride (

)
offers distinct process advantages:
  • Lower Boiling Point (76°C vs. 106°C): Facilitates easier removal of excess reagent via distillation, minimizing thermal stress on unstable products.

  • Gaseous Byproducts: The reaction generates

    
     and 
    
    
    
    , which are easily scrubbed, leaving a cleaner crude profile compared to phosphoric acid residues.[1]

This guide details a catalytic Vilsmeier-Haack type protocol using DMF to activate


, ensuring conversion of even electron-deficient or sterically hindered substrates.

Mechanistic Insight: The Vilsmeier-Haack Activation

Simple reflux in neat


 often fails for electron-poor heterocycles like pyridopyrimidines. The "Senior Scientist" trick is the addition of catalytic N,N-Dimethylformamide (DMF).

Causality: DMF reacts with


 to form the electrophilic Vilsmeier Reagent  (chloroiminium ion). This species is significantly more reactive toward the lactam oxygen (tautomer of the hydroxy group) than 

alone.
Pathway Diagram (DOT)

G DMF DMF (Catalyst) Vilsmeier Vilsmeier Reagent [Cl-CH=NMe2]+ DMF->Vilsmeier Activation SOCl2 Thionyl Chloride (Reagent) SOCl2->Vilsmeier Activated Activated Intermediate Vilsmeier->Activated Attacks Substrate Substrate Hydroxypyridopyrimidine (Substrate) Substrate->Activated Activated->DMF Regenerates Catalyst Product Chloropyridopyrimidine (Product) Activated->Product Cl- Attack Byproducts SO2 (g) + HCl (g) Activated->Byproducts Elimination

Caption: Catalytic cycle showing DMF activation of Thionyl Chloride to the Vilsmeier species, facilitating nucleophilic attack on the heterocycle.[2]

Critical Parameters & Reagents

ComponentRoleSpecificationStoichiometry
Hydroxypyridopyrimidine SubstrateDry, finely ground powder1.0 equiv
Thionyl Chloride (

)
Reagent/SolventReagentPlus® grade, >99%10.0 - 20.0 equiv (Excess)
DMF CatalystAnhydrous0.05 - 0.1 equiv (Cat.)
1,2-Dichloroethane (DCE) Co-solvent (Optional)AnhydrousIf solubility is very poor

Expert Note: Moisture is the enemy.


 reacts violently with water to produce 

gas. Ensure all glassware is oven-dried.

Experimental Protocol

Phase 1: Setup and Reaction
  • Drying: Dry the hydroxypyridopyrimidine substrate in a vacuum oven at 50°C overnight. Residual water consumes reagent and generates dangerous exotherms.

  • Apparatus: Equip a round-bottom flask (RBF) with a heavy magnetic stir bar, a reflux condenser, and a drying tube (CaCl2) or

    
     line. Connect the top of the condenser to a caustic scrubber (NaOH solution) to trap 
    
    
    
    and
    
    
    off-gases.
  • Charging:

    • Add Substrate (1.0 equiv) to the RBF.[3][4]

    • Optional: Add anhydrous DCE or Toluene if the substrate is voluminous (slurry is acceptable).

    • Add Thionyl Chloride (10–15 equiv) carefully.

    • Add DMF (3–5 drops per gram of substrate).[4]

  • Reaction:

    • Heat the mixture to Reflux (approx. 75–80°C) .

    • Monitoring: The reaction typically transitions from a suspension to a clear solution (or a darker homogeneous oil) as the soluble chloride is formed.

    • Time: 2–4 hours. Monitor by TLC (aliquot quenched in MeOH).

Phase 2: Workup (The "Strip and Quench" Method)

Safety Warning: Do NOT quench the reaction mixture directly with water while excess


 is present. This will cause a violent explosion.[5]
  • Evaporation: Cool the mixture to room temperature. Connect the flask to a rotary evaporator with a chemically resistant pump.

  • Stripping: Evaporate excess

    
     under reduced pressure (bath temp < 40°C).
    
  • Azeotroping: Add anhydrous Toluene (2x volume) to the residue and re-evaporate. Repeat this twice.

    • Why? This removes trapped traces of

      
       and 
      
      
      
      , leaving the solid crude product.
  • Neutralization:

    • Resuspend the residue in DCM or EtOAc.

    • Pour the organic slurry slowly into a stirred, ice-cold saturated

      
        solution.
      
    • Self-Validation: Bubbling should be minimal if the stripping step was effective.

  • Extraction: Separate layers. Wash organic layer with Brine, dry over

    
    , and concentrate.[6]
    
Workflow Diagram (DOT)

Workflow Start Start: Dry Substrate Mix Add SOCl2 + Cat. DMF Start->Mix Reflux Reflux 80°C (2-4h) Monitor for Dissolution Mix->Reflux Strip Evaporate Excess SOCl2 Azeotrope w/ Toluene Reflux->Strip Completion Quench Quench Residue in Ice/NaHCO3 Strip->Quench Safety Critical Isolate Extract (DCM) -> Dry -> Concentrate Quench->Isolate

Caption: Step-by-step workflow emphasizing the removal of thionyl chloride prior to aqueous quenching.

Quality Control & Troubleshooting

Self-Validating the Protocol
  • Visual Check: The starting material is usually a high-melting, insoluble solid. The product (chloro-derivative) is significantly more soluble in organic solvents (DCM). A clear reaction mixture usually indicates completion.

  • TLC Analysis: Run TLC in 5% MeOH/DCM. The chloropyridopyrimidine is typically less polar (higher

    
    ) than the hydroxy starting material.
    
Common Pitfall: The "Phantom" Hydrolysis

Issue: LCMS shows the mass of the starting material (OH) instead of the product (Cl), even after the reaction appeared to work. Cause: Chloropyridopyrimidines are highly reactive. If the LCMS uses an aqueous acidic mobile phase, the product may hydrolyze back to the starting material on the column. Solution:

  • Analyze via NMR (

    
    )  immediately after workup. Look for the shift in the aromatic protons adjacent to the substitution site.
    
  • Quench the TLC/LCMS aliquot with Methanol or Benzylamine to form the methyl ether or benzylamine adduct. If you see the mass of the adduct, the chloride was successfully formed.

Safety & Handling (E-E-A-T)

  • Hazard: Thionyl chloride is corrosive and lachrymatory. Inhalation can cause severe pulmonary edema.[7]

  • Controls: Perform all operations in a functioning fume hood.

  • PPE: Butyl rubber gloves (nitrile offers limited protection against prolonged exposure), chemical splash goggles, and lab coat.

  • Spill Management: Cover spills with dry lime or sand. Do not use water.[7]

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • ChemicalBook. (n.d.). Synthesis of 4-Chloro-5-phenylthieno[2,3-d]pyrimidine. Retrieved from

    • Context: Demonstrates the standard protocol: 1.
  • Organic Syntheses. (2013).[6] Synthesis of 2-(2-Chloroethyl)aniline by Chlorination with Thionyl Chloride. Org. Synth. 2013, 90, 251-260.[6] Retrieved from

    • Context: Validates the "Strip and Quench" workup safety method and DMF c
  • Vertex Pharmaceuticals. (2017). Synthesis of 7,8-dihydropyrido[2,3-d]pyrimidine derivatives. Retrieved from

    • Context: Precedent for chlorination of pyrido[2,3-d]pyrimidine scaffolds.[8][9]

  • Carl Roth. (2021). Safety Data Sheet: Thionyl Chloride. Retrieved from

Sources

Application Note: Strategic Synthesis of KRAS G12C Inhibitors Using 6-Bromo-4-chloropyrido[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the strategic utilization of 6-Bromo-4-chloropyrido[3,4-d]pyrimidine (CAS 1824048-52-3) in the synthesis of covalent KRAS G12C inhibitors.

Abstract

The emergence of covalent inhibitors targeting the KRAS G12C mutation has revolutionized oncology, transforming a historically "undruggable" target into a manageable therapeutic avenue.[1] While first-generation inhibitors like Sotorasib and Adagrasib utilize pyrido[2,3-d]pyrimidine or quinazolinone scaffolds, the pyrido[3,4-d]pyrimidine core has emerged as a potent bioisostere in next-generation discovery programs (e.g., EP 4406948 A1). This scaffold offers distinct solubility profiles and vector orientations for the acrylamide warhead. This guide outlines the high-fidelity use of This compound as a divergent intermediate, detailing the regiospecific functionalization required to assemble the pharmacophore: the Switch II pocket-binding moiety and the Cys12-targeting warhead.

Introduction: The Scaffold Advantage

The This compound intermediate is a "linchpin" scaffold due to its orthogonal reactivity profile. It possesses two distinct electrophilic sites that allow for sequential, regiospecific functionalization:

  • C4-Position (Chlorine): Highly reactive towards Nucleophilic Aromatic Substitution (

    
    ). This site is typically used to install the solubilizing linker  (often a piperazine or proline derivative) that carries the acrylamide warhead.
    
  • C6-Position (Bromine): Less reactive towards

    
     but highly responsive to Palladium-catalyzed cross-coupling (Suzuki-Miyaura). This site is used to attach the hydrophobic anchor  (e.g., substituted aryl/heteroaryl) that occupies the cryptic Switch II pocket of KRAS.
    
Mechanism of Action

Inhibitors derived from this scaffold function by binding to the GDP-bound state of KRAS G12C. The hydrophobic moiety at C6 stabilizes the open conformation of the Switch II pocket, positioning the acrylamide warhead (linked via C4) to undergo a Michael addition with the nucleophilic thiol of the mutant Cysteine 12 residue.

Visualizing the Mechanism

The following diagram illustrates the interaction logic:

KRAS_Mechanism Scaffold Pyrido[3,4-d]pyrimidine Core C4_Sub C4-Linker-Acrylamide (Warhead) Scaffold->C4_Sub S_NAr Functionalization C6_Sub C6-Aryl Group (Anchor) Scaffold->C6_Sub Suzuki Coupling Cys12 Mutant Cys12 (-SH) C4_Sub->Cys12 Michael Addition (Covalent Bond) KRAS_Pocket KRAS Switch II Pocket C6_Sub->KRAS_Pocket Hydrophobic Interaction Complex Irreversible Inhibitor-KRAS Complex KRAS_Pocket->Complex Cys12->Complex GTPase Locked in GDP State

Figure 1: Mechanistic assembly of the inhibitor and its interaction with KRAS G12C.

Chemical Properties & Handling

PropertySpecification
Chemical Name This compound
CAS Number 1824048-52-3
Molecular Weight 244.48 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in alcohols.
Stability Moisture sensitive (hydrolysis of C4-Cl). Store under inert gas at -20°C.
Hazards Corrosive, Skin Sensitizer. Handle in a fume hood.

Critical Handling Note: The C4-chlorine is susceptible to hydrolysis. Ensure all solvents used in the first step (S_NAr) are anhydrous.

Detailed Experimental Protocols

The synthesis of a representative KRAS G12C inhibitor is described in three stages.

Stage 1: Regioselective at C4

Objective: Install the linker moiety (e.g., Boc-piperazine) while preserving the C6-bromide for later coupling.

  • Reagents: this compound (1.0 eq), tert-butyl piperazine-1-carboxylate (1.1 eq), DIPEA (3.0 eq).

  • Solvent: Anhydrous DMF or NMP.

Protocol:

  • Charge a dried reaction flask with This compound (1.0 g, 4.09 mmol) and anhydrous DMF (10 mL).

  • Cool the mixture to 0°C under nitrogen atmosphere.

  • Add DIPEA (2.1 mL, 12.2 mmol) dropwise.

  • Add tert-butyl piperazine-1-carboxylate (0.84 g, 4.5 mmol) portion-wise.

  • Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

    • QC Check: Monitor by LC-MS. The mass should shift from 244 (M+) to ~394 (M+H of product).

  • Workup: Pour the reaction mixture into ice-water (100 mL). The product typically precipitates.

  • Filter the solid, wash with water (3x), and dry under vacuum.

  • Yield Expectation: 85–95%.

Stage 2: Suzuki-Miyaura Coupling at C6

Objective: Install the hydrophobic anchor (e.g., 2-fluoro-6-hydroxyphenyl derivative) to target the Switch II pocket.

  • Reagents: Stage 1 Product (1.0 eq), Aryl Boronic Acid/Ester (1.2 eq), Pd(dppf)Cl₂·DCM (0.05 eq), K₂CO₃ (3.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

Protocol:

  • In a microwave vial or pressure tube, combine the Stage 1 Product (1.0 mmol), the specific Aryl Boronic Acid (1.2 mmol), and K₂CO₃ (3.0 mmol).

  • Add degassed 1,4-Dioxane (8 mL) and Water (2 mL).

  • Add Pd(dppf)Cl₂·DCM (0.05 mmol) under a nitrogen stream.

  • Seal and heat to 90–100°C for 4–12 hours (or 1 hour in microwave at 110°C).

    • Expert Insight: The pyrido[3,4-d]pyrimidine ring is electron-deficient, facilitating oxidative addition at C6-Br, but efficient degassing is crucial to prevent homocoupling.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Stage 3: Deprotection & Warhead Installation (Acrylation)

Objective: Remove the Boc group and install the acrylamide warhead.

Protocol:

  • Deprotection: Dissolve Stage 2 product in DCM (5 mL). Add TFA (1 mL). Stir at RT for 1 hour until Boc is removed (check LC-MS). Concentrate to dryness (azeotrope with toluene to remove excess TFA).

  • Acrylation: Redissolve the crude amine salt in anhydrous DCM (10 mL) and cool to -78°C or -40°C.

    • Why this temp? Low temperature prevents polymerization of acryloyl chloride and minimizes side reactions.

  • Add DIPEA (5.0 eq) to neutralize the salt and basify.

  • Add Acryloyl Chloride (1.05 eq) dropwise (very dilute in DCM).

  • Stir for 15–30 mins at low temp. Quench immediately with saturated NaHCO₃.

  • Final Purification: Isolate via preparative HPLC (Water/Acetonitrile with 0.1% Formic Acid).

Synthetic Workflow Visualization

The following diagram summarizes the divergent synthesis pathway.

Synthesis_Pathway SM Starting Material This compound Int1 Intermediate 1 (C4-Piperazine-Boc) SM->Int1 Cl Displacement Int2 Intermediate 2 (C6-Aryl Coupled) Int1->Int2 Br Substitution Final Final Inhibitor (Acrylamide Warhead) Int2->Final Warhead Install Step1 Step 1: S_NAr Boc-Piperazine, DIPEA, DMF Step2 Step 2: Suzuki Coupling Ar-B(OH)2, Pd cat., Base Step3 Step 3: Deprotection & Acrylation 1. TFA/DCM 2. Acryloyl Cl, Base

Figure 2: Step-by-step synthetic route from starting material to final covalent inhibitor.

Quality Control & Troubleshooting

Analytical Parameters
  • HPLC Purity: >98% required for biological assays.

    • Method: C18 Column, 5-95% ACN/Water (0.1% FA), 254 nm detection.

  • NMR Verification:

    • Confirm the loss of the C4-Cl signal (indirectly via attachment of piperazine protons).

    • Confirm the presence of acrylamide vinylic protons (typically multiplet at 6.0–6.8 ppm).

    • Confirm integrity of the pyrido[3,4-d]pyrimidine aromatic protons (singlet at ~9.0 ppm for H2, singlet at ~8.0-9.0 ppm for H8/H5 depending on substitution).

Troubleshooting Table
IssueProbable CauseSolution
Low Yield in Step 1 Hydrolysis of Starting MaterialEnsure DMF is anhydrous; minimize air exposure.
Incomplete Coupling (Step 2) Catalyst Poisoning or O₂Degas solvents thoroughly (sparge with Ar for 15 min). Use fresh Pd catalyst.
Polymerization in Step 3 Acryloyl Chloride too concentratedDilute Acryloyl Chloride in DCM before addition. Keep temp < -40°C.
Positional Isomerism Incorrect Starting MaterialVerify CAS 1824048-52-3. Do not confuse with [2,3-d] or [4,3-d] isomers.

References

  • Patent: Pyrido[3,4-d]pyrimidine derivatives as KRAS G12C inhibitors. European Patent Office, EP 4406948 A1. (2024).

  • Review: Discovery of Adagrasib (MRTX849), a Potent, Selective, and Orally Available KRAS G12C Inhibitor. Journal of Medicinal Chemistry. (2020). (Provides comparative chemistry for the [2,3-d] scaffold).

  • Chemical Data: this compound Product Page. Fluorochem.

  • Methodology:Practical Synthesis of Covalent Kinase Inhibitors. Organic Process Research & Development.

Sources

Application Note: Precision Synthesis of Pyrido[3,4-d]pyrimidine-based PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrido[3,4-d]pyrimidine scaffold represents a high-value, under-explored chemotype in the design of Class I Phosphoinositide 3-kinase (PI3K) inhibitors. While isomeric pyrido[2,3-d]pyrimidines (e.g., copanlisib) and quinazolines are well-established, the [3,4-d] isomer offers distinct vectors for structure-activity relationship (SAR) exploration, particularly at the 6-position, and improved physicochemical properties (solubility, metabolic stability) compared to their benzo-fused analogs.

This guide details a robust, modular synthetic protocol for accessing 2,8-disubstituted pyrido[3,4-d]pyrimidines. The strategy utilizes a "pyrimidine-first" approach, constructing the pyridine ring onto a pre-functionalized pyrimidine core, enabling rapid late-stage diversification essential for lead optimization.

Scientific Rationale & Design Strategy

Pharmacophore Mapping

Effective PI3K inhibitors generally adhere to a consensus pharmacophore binding to the ATP-binding pocket of the p110 catalytic subunit.

  • Hinge Binder: A morpholine moiety is the industry standard, forming a critical hydrogen bond with the backbone amide of Val851 (in PI3Kα).

  • Scaffold: The flat heteroaromatic system occupies the adenine binding slot.

  • Affinity Pocket: Substituents at the C2 position (pyrimidine numbering) extend into the affinity pocket (ribose binding region), often engaging Asp810 or Lys802 via hydrogen bonding (e.g., phenols, ureas, 2-aminopyridines).

Retrosynthetic Analysis

To maximize diversity, we employ a convergent route. The key intermediate is 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine , which allows for sequential nucleophilic aromatic substitution (SNAr).

  • Step 1 (C8 Functionalization): The chlorine atom at C8 is highly electrophilic and can be selectively displaced by morpholine at room temperature.

  • Step 2 (C2 Functionalization): The methylthio group is a latent leaving group. Oxidation to the sulfone (-SO2Me) activates this position for displacement by less nucleophilic anilines or ureas required for the affinity pocket.

Retrosynthesis Target PI3K Inhibitor (2-Amino-8-morpholino-pyrido[3,4-d]pyrimidine) Intermediate1 8-Morpholino-2-(methylsulfonyl) pyrido[3,4-d]pyrimidine Target->Intermediate1 S_NAr (Aniline/Urea) Intermediate2 8-Chloro-2-(methylthio) pyrido[3,4-d]pyrimidine Intermediate1->Intermediate2 1. S_NAr (Morpholine) 2. Oxidation (mCPBA) Precursor Methyl 5-bromo-2-(methylthio) pyrimidine-4-carboxylate Intermediate2->Precursor 1. Suzuki Coupling 2. Cyclization (NH3/MeOH)

Figure 1: Retrosynthetic strategy for the modular assembly of PI3K inhibitors.

Detailed Synthetic Protocol

Phase 1: Construction of the Scaffold

Objective: Synthesis of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine.[1] Reference: Org. Biomol. Chem., 2014, 12 , 9696.

Step 1.1: Suzuki-Miyaura Coupling

Reagents: Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate (1.0 eq), (E)-2-(2-ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), Na₂CO₃ (2.0 eq). Solvent: THF/Water (4:1).

  • Charge a reaction vessel with methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate and the vinyl boronate.

  • Dissolve in degassed THF/Water mixture.

  • Add Na₂CO₃ and the Pd catalyst under an inert atmosphere (N₂ or Ar).

  • Heat to 65°C for 4–6 hours. Monitor by LCMS for the disappearance of the bromide.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc) to isolate the vinyl intermediate.

Step 1.2: Cyclization to the Pyridone

Reagents: 7N Ammonia in MeOH, p-Toluenesulfonic acid (pTSA).

  • Dissolve the vinyl intermediate from Step 1.1 in 7N NH₃ in MeOH.

  • Heat in a sealed tube at 85°C for 12 hours. This converts the ester to the primary amide and displaces the ethoxy group with ammonia.

  • Concentrate the mixture to dryness.

  • Redissolve the residue in toluene and add pTSA (0.1 eq).

  • Reflux at 90°C for 2 hours to effect ring closure.

  • Result: 2-(methylthio)pyrido[3,4-d]pyrimidin-8(7H)-one.

Step 1.3: Chlorination

Reagents: POCl₃ (neat).

  • Suspend the pyridone in POCl₃ (10 vol).

  • Heat to 70°C for 2 hours. The suspension will clear as the chloride is formed.

  • Critical Step: Remove excess POCl₃ under reduced pressure before quenching.

  • Quench the residue carefully by pouring onto ice/NaHCO₃ (aq).

  • Extract with DCM. The product, 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine , is a stable solid.[2]

Phase 2: Lead Generation (PI3K Functionalization)
Step 2.1: Installation of the Hinge Binder (C8)

Reagents: Morpholine (1.1 eq), DIPEA (1.5 eq), DCM.

  • Dissolve 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine in DCM (0.1 M).

  • Add DIPEA followed by morpholine dropwise at 0°C .

  • Allow to warm to Room Temperature (RT) and stir for 1 hour. The C8-chloride is highly reactive; heating is rarely required.

  • QC Check: TLC should show a clean conversion to a more polar spot.

  • Workup: Wash with water, dry, and concentrate. Yields are typically >90%.

Step 2.2: Activation of C2 Position

Reagents: m-CPBA (2.2 eq), DCM or Acetone.

  • Dissolve the sulfide from Step 2.1 in DCM at 0°C.

  • Add m-CPBA portion-wise. Stir at RT for 2 hours.

  • Note: This converts the -SMe group to -SO₂Me (sulfone). The sulfone is a superior leaving group for the next step.

  • Quench with Na₂S₂O₃ (aq) to destroy excess peroxide, wash with NaHCO₃, and concentrate.

Step 2.3: Affinity Pocket Coupling (C2)

Reagents: Target Aniline (e.g., 3-hydroxyaniline, 2-aminopyridine derivatives) (1.2 eq), LHMDS or NaH (for weak nucleophiles) or TFA (acid catalysis). Expert Insight: For electron-rich anilines, acid catalysis (TFA in TFE/Dioxane) works well. For electron-poor anilines, anionic coupling (LHMDS in THF at -78°C to RT) is preferred.

Protocol (Acidic Conditions - Standard):

  • Dissolve the sulfone intermediate and the aniline in 2,2,2-trifluoroethanol (TFE) or Dioxane.

  • Add TFA (2.0 eq).

  • Heat in a microwave reactor at 120°C for 30 minutes.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Analytical Characterization & QC

Key Spectroscopic Markers
PositionGroupNMR Signal (¹H, 500 MHz, DMSO-d₆)
Hinge Morpholineδ 3.7–3.9 (m, 8H). Distinct integration confirms C8 substitution.
Scaffold H5 (Pyridine)δ ~9.0–9.2 (s). Highly deshielded singlet.
Scaffold H6 (Pyridine)δ ~8.4–8.6 (s).
Linker NH (C2-Aniline)δ 9.5–10.5 (s, br). Disappears on D₂O shake.
Purity Requirements
  • Biological Assays: >95% purity by HPLC (254 nm).

  • Identity: Confirmed by HRMS (ESI+) within 5 ppm mass error.

Biological Evaluation: PI3Kα Kinase Assay

Method: ADP-Glo™ Kinase Assay (Promega). Rationale: Measures ADP formation, directly correlating to ATPase activity of the kinase.

  • Enzyme Prep: Dilute recombinant PI3Kα (p110α/p85α) in kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl₂, 1 mM EGTA, 0.03% CHAPS).

  • Substrate: PIP2:PS lipid vesicles (50 µM) and ATP (10 µM - Km apparent).

  • Inhibitor: Add synthesized compounds (10-point dose response, start 10 µM).

  • Reaction: Incubate at RT for 60 mins.

  • Detection: Add ADP-Glo Reagent (40 mins) -> Add Kinase Detection Reagent (40 mins).

  • Readout: Luminescence integration (RLU). Calculate IC₅₀ using a 4-parameter logistic fit.

Troubleshooting & Expert Tips

IssueProbable CauseSolution
Low Yield in Suzuki (Step 1.1) Protodeboronation of vinyl boronate.Use Pd(dppf)Cl₂ specifically; it is more robust for this substrate than Pd(PPh₃)₄. Ensure strict degassing.
Incomplete Cyclization (Step 1.2) Ammonia concentration too low.Use a sealed tube to maintain pressure. Ensure the intermediate amide is fully formed before adding acid.
Regioselectivity Issues (Step 2.1) C2 vs C8 competition.The C8-Cl is significantly more reactive due to the adjacent pyridine nitrogen. Perform reaction at 0°C to ensure kinetic control.
Poor Solubility Planar scaffold stacking.Introduce solubilizing groups on the C2-aniline (e.g., piperazine tails) or use the HCl salt form for testing.

References

  • Synthesis of Pyrido[3,4-d]pyrimidine Core

    • Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modific
    • Org.[3][4][5][6] Biomol. Chem., 2014, 12 , 9696-9708.

  • PI3K Pharmacophore & Structure-Based Design

    • Phosphoinositide 3-kinase (PI3K) inhibitors: a review of their design, synthesis and biological activity.
    • Future Med. Chem., 2016, 8, 11.
  • Suzuki Coupling Methodology

    • Suzuki-Miyaura Cross-Coupling: Practical Guide.
    • Yoneda Labs, 2024.
  • Biological Assay Protocols

    • ADP-Glo™ Kinase Assay Systems Protocol.
    • Promega Corpor

Sources

Application Note: Strategic Suzuki Coupling of 6-Bromo-4-chloropyrido[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with the 6-Bromo-4-chloropyrido[3,4-d]pyrimidine scaffold.[1] This heterocycle is a "privileged structure" in kinase inhibitor discovery (e.g., targeting EGFR, VEGFR, CDK) but presents a distinct regioselectivity challenge: distinguishing between the highly electrophilic C4-chlorine (susceptible to SNAr and hydrolysis) and the C6-bromine (preferred site for Pd-catalyzed oxidative addition).

Part 1: Strategic Analysis & Regioselectivity Profile

The Reactivity Paradox

The this compound scaffold contains two electrophilic sites with orthogonal reactivity profiles.[1] Success depends on sequencing the reactions to exploit these differences rather than fighting them.

  • Position C4 (Chloro): Located in the pyrimidine ring, this position is electronically equivalent to the 4-position of quinazoline. It is extremely electron-deficient due to the inductive effect of the two adjacent nitrogen atoms.

    • Primary Reactivity:[1] Nucleophilic Aromatic Substitution (SNAr).[1][2][3][4]

    • Risk:[1][4][5][6] Rapid hydrolysis to the 4(3H)-one (inactive pyridone species) in the presence of water and base—conditions typical of standard Suzuki couplings.

  • Position C6 (Bromo): Located on the pyridine ring.[7][8]

    • Primary Reactivity:[1] Palladium-catalyzed Cross-Coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1] The C–Br bond is weaker than the C–Cl bond, making it the kinetic site for oxidative addition by Pd(0).

Decision Matrix: Which Route?

The choice of workflow depends on the stability of the C4-substituent.

RouteSequenceBest For...Technical Challenge
Route A (Standard) SNAr (C4)

Suzuki (C6)
Kinase Inhibitors. Installs the "hinge-binding" amine first. The resulting C4-amino group renders the ring electron-rich and stable to hydrolysis during the subsequent Suzuki step.[1]Low. This is the most robust, high-yield pathway.
Route B (Direct) Suzuki (C6)

SNAr (C4)
Late-Stage Diversification. Allows a library of C4-amines to be installed on a single C6-arylated core.[1]High. Requires strictly anhydrous Suzuki conditions to prevent C4-Cl hydrolysis.[1]

Part 2: Visualizing the Workflow (Graphviz)

The following diagram illustrates the divergent synthetic pathways.

G Start 6-Bromo-4-chloro pyrido[3,4-d]pyrimidine SnAr_Step Step 1: S_NAr (C4) (Amine/Aniline, Base) Start->SnAr_Step Route A (Recommended) Suzuki_B Step 1: Direct Suzuki (C6) (Anhydrous Conditions!) Start->Suzuki_B Route B (Advanced) Inter_A Intermediate A: 6-Bromo-4-amino-derivative SnAr_Step->Inter_A Suzuki_A Step 2: Suzuki (C6) (Ar-B(OH)2, Pd cat., aq. Base) Inter_A->Suzuki_A Product_A Final Product A (Kinase Inhibitor) Suzuki_A->Product_A Inter_B Intermediate B: 6-Aryl-4-chloro-derivative Suzuki_B->Inter_B Hydrolysis SIDE REACTION: Hydrolysis to 4-one Suzuki_B->Hydrolysis If water present SnAr_B Step 2: S_NAr (C4) (Displacement of Cl) Inter_B->SnAr_B Product_B Final Product B SnAr_B->Product_B

Caption: Divergent synthetic pathways. Route A protects the labile C4 position early. Route B requires anhydrous conditions to preserve the C4-Cl handle.[1]

Part 3: Detailed Experimental Protocols

Protocol A: The "Standard" Route (SNAr Suzuki)

Recommended for generating specific kinase inhibitors where the C4-amine is defined.

Step 1: C4-Functionalization (SNAr)

Objective: Install the amine nucleophile at C4 while leaving the C6-Br intact.[1]

  • Reagents:

    • Substrate: this compound (1.0 equiv).[1]

    • Nucleophile: Aniline or aliphatic amine (1.1 equiv).[1]

    • Base: DIPEA (Diisopropylethylamine) (2.0 equiv) or Et3N.[1]

    • Solvent: Isopropanol (IPA) or Acetonitrile (MeCN).[1]

  • Procedure:

    • Dissolve substrate in IPA (0.2 M concentration).[1]

    • Add DIPEA followed by the amine dropwise at 0 °C.

    • Allow to warm to RT. If the amine is an aniline (weaker nucleophile), heat to 60–80 °C for 2–4 hours.

    • Monitoring: TLC/LCMS will show conversion of the starting material (Cl) to the product. The Br remains untouched under these conditions.

    • Workup: Evaporate volatiles. Triturate with water/ethanol to precipitate the product. Filter and dry.[2]

Step 2: Suzuki Coupling at C6

Objective: Couple the aryl boronic acid at C6.[9]

  • Reagents:

    • Substrate: 6-Bromo-4-amino-intermediate (from Step 1) (1.0 equiv).[1]

    • Boronic Acid: Ar-B(OH)2 (1.2–1.5 equiv).[1]

    • Catalyst: Pd(dppf)Cl2[1]·DCM (5 mol%) or Pd(PPh3)4 (5 mol%).[1]

    • Base: 2M Na2CO3 (aq) (3.0 equiv).[1]

    • Solvent: 1,4-Dioxane (or DME) / Water (4:1 ratio).[1]

  • Procedure:

    • Charge a reaction vial with substrate, boronic acid, and catalyst.

    • Evacuate and backfill with Argon/Nitrogen (3 cycles).[1]

    • Add degassed Dioxane and aqueous base.[1]

    • Heat to 90–100 °C for 4–12 hours.

    • Why this works: The C4-amino group deactivates the pyrimidine ring slightly, making it stable to the aqueous base, preventing hydrolysis.

    • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4. Purify via flash chromatography (Hexane/EtOAc or DCM/MeOH).[1]

Protocol B: The "Direct" Route (Suzuki SNAr)

Recommended only if the C4-Cl must be preserved for later diversification.[1] This requires strict exclusion of water.

Critical Warning: The C4-Cl bond is highly labile.[1] Using aqueous bases (Na2CO3, K2CO3 in water) will result in significant hydrolysis to the pyridone.

Anhydrous Suzuki Coupling Protocol
  • Reagents:

    • Substrate: this compound (1.0 equiv).[1]

    • Boronic Ester: Ar-Bpin (Boronic esters are preferred over acids to minimize water generation) (1.1 equiv).[1]

    • Catalyst: Pd(PPh3)4 (5 mol%) or Pd2(dba)3 / XPhos (for difficult substrates).[1]

    • Base: Anhydrous K3PO4 (finely ground, 3.0 equiv) or CsF (2.5 equiv).

    • Solvent: Anhydrous Toluene or 1,4-Dioxane (Dried over molecular sieves).[1]

  • Procedure:

    • Dry Setup: Flame-dry glassware under vacuum.[1]

    • Combine substrate, boronic ester, base, and catalyst in the reaction vessel inside a glovebox or under a strong stream of Argon.

    • Add anhydrous solvent via syringe.[1]

    • Seal the vessel and heat to 80–90 °C . Do not overheat; excessive heat can promote Pd insertion into the C4-Cl bond.[1]

    • Monitoring: Check LCMS for the product (M+Ar). If you see a mass corresponding to (M-Cl+OH), water has entered the system.

  • Workup:

    • Filter through a pad of Celite (using anhydrous solvent if storing the intermediate).

    • Concentrate. If the C4-Cl intermediate is stable enough, purify rapidly on silica gel (neutralized with 1% Et3N) using non-protic eluents (Hexane/EtOAc).[1]

    • Best Practice: Use the crude intermediate directly in the subsequent SNAr step to avoid decomposition.

Part 4: Troubleshooting & Optimization

ObservationRoot CauseSolution
Formation of "Pyridone" (M-Cl+OH) Hydrolysis of C4-Cl by water/base.[1]Switch to Route A. If Route B is mandatory, use strictly anhydrous conditions (dry solvents, CsF base).
Coupling at C4 instead of C6 Pd insertion into C4-Cl.This is rare with standard ligands but possible if C4 is highly activated.[1] Use Pd(PPh3)4 (sterically bulky) which prefers the less hindered, more accessible C6-Br. Avoid electron-rich, small ligands.[1]
Dehalogenation (Loss of Br)

-hydride elimination or protodeboronation.[1]
Lower reaction temperature (80 °C).[1] Ensure solvent is thoroughly degassed to remove Oxygen.[1]
Low Conversion Catalyst poisoning by pyridine nitrogens.[1]Increase catalyst loading to 10 mol%. Switch to a high-turnover catalyst system like Pd(dtbpf)Cl2 or XPhos Pd G2 .

References

  • Regioselectivity in Heterocycles: Schröder, J. et al.[1] "Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1)." Journal of Medicinal Chemistry, 2016. [1]

    • Context: Describes the standard Route A (SNAr followed by Suzuki) for this specific scaffold.
  • Suzuki Coupling on Dihalopyrimidines: Lalo, E. et al.[1][5] "Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines."[1] Comptes Rendus Chimie, 2019. [1]

    • Context: Although on the [2,3-d] isomer, this paper establishes the electronic rules for competing halogen reactivity in fused pyridopyrimidines.
  • Anhydrous Coupling Conditions: Littke, A. F. & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides."[1] Angewandte Chemie Int. Ed., 2002.[10]

    • Context: Foundational protocols for using anhydrous bases (CsF/K3PO4) to prevent side reactions in sensitive substrates.[1]

Sources

Buchwald-Hartwig amination of 6-Bromo-4-chloropyrido[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Regioselective Amination of 6-Bromo-4-chloropyrido[3,4-d]pyrimidine

Executive Summary & Strategic Analysis

The This compound scaffold (CAS: 1215787-31-7) is a critical intermediate in the synthesis of pan-HER tyrosine kinase inhibitors (e.g., analogs of dacomitinib).[1] Successful functionalization of this bicycle relies on exploiting the extreme electronic differentiation between the C4 and C6 positions.

The Core Challenge: Researchers often attempt direct palladium-catalyzed amination at C6 while leaving C4-Cl intact. This is chemically flawed. The C4-chloro position is highly electrophilic (SNAr active) and prone to oxidative addition, leading to catalyst poisoning or regio-isomeric mixtures.[1]

The Solution: This protocol defines a Sequential Functionalization Strategy . To achieve high-yield Buchwald-Hartwig amination at C6, the C4 position must first be "capped" via nucleophilic aromatic substitution (SNAr).[1] This guide details the specific conditions to execute this sequence with >95% regioselectivity.

Reactivity Landscape & Mechanism

The pyrido[3,4-d]pyrimidine core exhibits a distinct reactivity gradient. Understanding this is the prerequisite for experimental success.

ReactivityMap cluster_conditions Mechanistic Drivers Scaffold This compound C4 Position C4-Cl (High Electrophilicity) Scaffold->C4 Primary Reaction Site (SNAr @ RT) C6 Position C6-Br (Stable to SNAr, Reactive to Pd) Scaffold->C6 Secondary Reaction Site (Pd-Catalysis @ >80°C) Mech1 N3 Nitrogen activates C4 Mech2 Pyridine ring deactivates C6

Figure 1: Reactivity map illustrating the orthogonal functionalization potential of the scaffold.

Experimental Protocols

Phase 1: C4-Selective Displacement (The Prerequisite)

Objective: Install the primary amine at C4 to deactivate this position and prevent side reactions during the subsequent Pd-coupling.

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Nucleophile: Aniline or Aliphatic Amine (1.05 equiv)[1]

  • Base: Diisopropylethylamine (DIPEA) (1.2 equiv)[1]

  • Solvent: Isopropanol (IPA) or Acetonitrile (MeCN)[1]

Protocol:

  • Dissolution: Dissolve 1.0 equiv of the substrate in IPA (0.2 M concentration).

  • Addition: Cool to 0°C. Add DIPEA followed by the amine dropwise.

    • Note: For highly nucleophilic aliphatic amines, maintain 0°C to prevent bis-addition.[1] For anilines, room temperature is sufficient.[1]

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS (Target Mass: M+Amine-HCl).[1]

  • Workup: The product often precipitates. Filter and wash with cold IPA/Water (1:1). If soluble, concentrate and flash chromatograph (DCM/MeOH).[1]

Critical Checkpoint: Ensure no unreacted C4-Cl material remains. Traces of starting material will consume Pd catalyst in Phase 2.

Phase 2: C6-Selective Buchwald-Hartwig Amination

Objective: Cross-coupling of the C6-Bromo intermediate with a second amine.[1]

Reagents:

  • Substrate: C4-substituted-6-bromo-intermediate (1.0 equiv)[1]

  • Amine Partner: 1.2 – 1.5 equiv

  • Catalyst System (Option A - Robust): Pd2(dba)3 (2-5 mol%) + Xantphos (4-10 mol%)[1]

  • Catalyst System (Option B - Challenging Amines): Pd(OAc)2 + BrettPhos

  • Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.5 equiv)[1]

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (degassed)[1]

Detailed Step-by-Step:

  • Inertion: Flame-dry a reaction vial and cool under Argon/Nitrogen.

  • Loading: Add the C4-substituted substrate (1.0 equiv), Base (Cs2CO3), and Catalyst/Ligand mixture.[1]

    • Expert Tip: Pre-complexing Pd and Ligand in a separate vial for 10 mins in solvent often boosts yields for hindered substrates.

  • Solvent: Add degassed Dioxane (0.15 M).

  • Amine Addition: Add the amine partner.

  • Thermal Cycle: Seal and heat to 90–100°C for 4–12 hours.

    • Observation: The solution typically turns from dark red/brown to lighter orange/yellow upon completion if Pd precipitates (black) are avoided.

  • Workup: Filter through a Celite pad (elute with EtOAc). Concentrate.

  • Purification: Silica gel chromatography. (Note: These products are often polar; use DCM/MeOH gradients).[1]

Data Summary & Troubleshooting

IssueObservation (LCMS)Root CauseCorrective Action
No Reaction at C6 Starting Material intactOxidative addition failureSwitch to BrettPhos or RuPhos ; Increase Temp to 110°C.
Dehalogenation Mass = SM - Br + H

-hydride elimination
Switch base to Cs2CO3 (avoid NaOtBu); Lower Temp.[1]
Bis-amination Double mass additionC4 not fully cappedEnsure Phase 1 is 100% complete before starting Phase 2.
Catalyst Death Pd Black precipitationO2 contaminationSparge solvents with Argon for 15 mins; Use fresh catalyst.

Workflow Logic (DOT Visualization)

Workflow Start Start: 6-Bromo-4-chloro pyrido[3,4-d]pyrimidine Step1 Step 1: C4 Functionalization (SNAr, IPA, DIPEA, RT) Start->Step1 High Selectivity Direct Direct C6 Coupling (Attempted on Start) Start->Direct NOT RECOMMENDED Inter Intermediate: 4-Amino-6-bromo derivative Step1->Inter Step2 Step 2: C6 Buchwald-Hartwig (Pd2(dba)3/Xantphos, 100°C) Inter->Step2 Cross-Coupling Final Final Product: 4,6-Diamino derivative Step2->Final Direct->Final Low Yield / Mixtures

Figure 2: Sequential workflow ensuring regiochemical integrity.

References

  • Rewcastle, G. W., et al. (1996).[1][2] "Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor."[1] Journal of Medicinal Chemistry. [1]

  • Klute, J., et al. (2014).[1] "Scale-Up of Buchwald-Hartwig Aminations." Organic Process Research & Development.

  • BenchChem. (2025). "Application Notes and Protocols for the Buchwald-Hartwig Amination of Halogenated Pyridines." [1]

  • MDPI. (2022). "Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives." Molecules.

  • ChemicalBook. "Pyrido[3,4-d]pyrimidine, 6-bromo-4-chloro- Product Description and Synthesis."

Sources

Palladium-catalyzed cross-coupling of dihalogenated pyridopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Site-Selectivity in Palladium-Catalyzed Cross-Coupling of Dihalogenated Pyridopyrimidines

Executive Summary

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous FDA-approved kinase inhibitors (e.g., Palbociclib analogs, PI3K/mTOR inhibitors). The presence of two electrophilic sites at C2 and C4 presents both a challenge and an opportunity: while it allows for modular library generation, achieving high regioselectivity requires precise control over reaction parameters.

This guide details the protocols for site-selective Palladium-catalyzed cross-couplings (Suzuki-Miyaura and Buchwald-Hartwig). It focuses on the intrinsic reactivity hierarchy (C4 > C2) and advanced ligand-controlled strategies to invert or enhance this selectivity.

Mechanistic Grounding: The Reactivity Hierarchy

To design effective experiments, one must understand the electronic and steric landscape of the 2,4-dichloropyrido[2,3-d]pyrimidine core.

  • C4 Position (Primary Reactive Site): The C4-chlorine is electronically most deficient due to the cumulative inductive withdrawal of the adjacent pyrimidine nitrogens and the fused pyridine ring. It typically undergoes oxidative addition first.[1][2]

  • C2 Position (Secondary Reactive Site): While still activated, the C2 position is less electrophilic than C4. It becomes the primary site of reaction only after C4 functionalization or under specific ligand-controlled conditions.

  • C6/C7 Positions (Tertiary): Halogens on the pyridine ring (if present) are generally the least reactive and require harsher conditions or specialized catalysts.

Visualizing the Selectivity Pathway

The following diagram illustrates the decision matrix for sequential functionalization.

ReactionPathway Start 2,4-Dichloropyrido [2,3-d]pyrimidine PathA Standard Route (Electronic Control) Start->PathA Small Phosphines (PPh3, dppf) Mild Base PathB Inverted Route (Steric/Ligand Control) Start->PathB Bulky NHCs (IPr, IPent) Specific Nucleophiles ProdA1 C4-Functionalized Intermediate PathA->ProdA1 Step 1: C4 Coupling ProdB1 C2-Functionalized Intermediate PathB->ProdB1 Step 1: C2 Coupling ProdA2 2,4-Difunctionalized Product ProdA1->ProdA2 Step 2: C2 Coupling (High Temp/Strong Base) ProdB1->ProdA2 Step 2: C4 Coupling

Figure 1: Decision matrix for regioselective functionalization. The Standard Route (Blue) relies on intrinsic electronics, while the Inverted Route (Red) utilizes steric bulk to protect the C4 site.

Experimental Protocols

Protocol A: C4-Selective Suzuki-Miyaura Coupling (Standard)

This protocol exploits the natural electronic bias of the scaffold. The use of a mild base and moderate temperature prevents premature reaction at C2.

Reagents:

  • Substrate: 2,4-Dichloropyrido[2,3-d]pyrimidine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.05 equiv)

  • Catalyst:

    
     (3-5 mol%) or 
    
    
    
    (for sterically demanding acids).
  • Base:

    
     (2.0 equiv, 2M aqueous).
    
  • Solvent: Toluene/Ethanol (4:1) or 1,4-Dioxane/Water (4:1).

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the dihalide, boronic acid, and Pd catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add the deoxygenated solvent mixture via syringe.

  • Activation: Add the aqueous base solution.

  • Reaction: Stir at 60–80°C for 2–4 hours. Note: Do not exceed 90°C to avoid C2 coupling.

  • Monitoring: Monitor by LC-MS. The C4-product typically elutes earlier than the di-coupled byproduct.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate. Purify via flash chromatography (Hexane/EtOAc).
    

Critical Checkpoint: If >5% bis-coupled product is observed, reduce temperature to 50°C and switch to a weaker base like


.
Protocol B: One-Pot Sequential C4/C2 Functionalization

For rapid library generation, the C2 position can be functionalized immediately after C4 without isolating the intermediate.

Reagents:

  • Nucleophile 1 (C4): Boronic Acid A (1.0 equiv).

  • Nucleophile 2 (C2): Boronic Acid B (1.2 equiv) OR Amine (1.2 equiv).

  • Catalyst:

    
     (5 mol%).
    

Step-by-Step Methodology:

  • Step 1 (C4): Run the standard Suzuki coupling (Protocol A) at 70°C in Dioxane/

    
    .
    
  • Verification: Confirm consumption of starting material by TLC/LC-MS.

  • Step 2 (C2):

    • For Suzuki: Add Boronic Acid B and raise temperature to 100–110°C (reflux). Add additional base if necessary.

    • For Buchwald (C-N): Add the amine and a strong base (

      
       or 
      
      
      
      ). Note: If using
      
      
      , ensure the solvent is dry; aqueous bases from Step 1 may need to be removed or a phase transfer catalyst (TBAB) added.
  • Reaction: Stir for 12–18 hours at reflux.

Protocol C: C2-Selective Coupling (Ligand-Controlled Inversion)

Advanced Application: Recent literature suggests that bulky N-heterocyclic carbene (NHC) ligands can sterically shield the C4 position (which is often flanked by the peri-proton of the pyridine ring), directing the oxidative addition to the less hindered C2 position [1, 2].

Reagents:

  • Catalyst: Pd-PEPPSI-IPr or

    
     + IPr·HCl (5 mol%).
    
  • Nucleophile: Thiol or Amine (Soft nucleophiles work best for this inversion).

  • Base:

    
     or 
    
    
    
    .[3]
  • Solvent: THF or Toluene.

Methodology:

  • Pre-complex the Pd source and IPr ligand in the reaction vessel for 10 mins at RT if not using a pre-catalyst.

  • Add 2,4-dichloropyrido[2,3-d]pyrimidine and the nucleophile.

  • Stir at Room Temperature to 40°C . High heat will override the steric control and revert to thermodynamic C4 selectivity.

  • Mechanism: The bulky IPr ligand creates a "pocket" that makes the approach to C4 (cluttered by the H5 proton) unfavorable, favoring the more exposed C2.

Data Summary & Optimization Guide

VariableCondition A (C4-Selective)Condition B (C2-Selective/Sequential)
Catalyst

,

Pd-PEPPSI-IPr,

/Xantphos
Ligand Type Small bite angle, low steric bulkLarge cone angle or bulky NHC
Temperature 40°C – 80°C100°C – 120°C (or RT for IPr inversion)
Base

,


,

,

Solvent Dioxane/Water, Toluene/EtOHToluene (anhydrous), DMF
Troubleshooting "Stubborn" Substrates
  • Problem: Dehalogenation (hydrodechlorination) instead of coupling.

    • Cause:

      
      -hydride elimination from the Pd-intermediate or solvent oxidation.
      
    • Solution: Switch solvent to DMF or Toluene (avoid alcohols). Increase concentration of Boronic Acid.

  • Problem: Poor C2 Reactivity after C4 coupling.

    • Cause: The C4-substituent (especially if electron-donating like -OMe or -NHAr) deactivates the ring.

    • Solution: Use a highly active catalyst system like Pd-G3-Xantphos or BrettPhos for the second step.

References

  • Jackson, O. D., et al. "C2-Selective Palladium-Catalyzed Cross-Coupling of 2,4-Dihalopyrimidines."[4] Journal of the American Chemical Society, vol. 147, no.[4] 4, 2025, pp. 3017–3022.[4] Link

  • Tyagi, P., et al. "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes." PMC (NIH), 2022. Link

  • Riadi, Y., et al. "Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines." Comptes Rendus Chimie, vol. 22, 2019, pp. 294-298.[5] Link

  • BenchChem Technical Support. "Controlling Regioselectivity in Dichloropyridine Reactions." BenchChem Application Notes, 2025. Link

Sources

Application Note: Regioselective Functionalization of 6-Bromo-4-chloropyrido[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists working with the pyrido[3,4-d]pyrimidine scaffold. It addresses the specific challenge of achieving high regioselectivity during nucleophilic substitution (SNAr) and subsequent functionalization of 6-Bromo-4-chloropyrido[3,4-d]pyrimidine .

Executive Summary & Reactivity Profile

The This compound scaffold is a privileged pharmacophore in kinase inhibitor discovery (e.g., EGFR, CDK inhibitors). Its utility relies on the ability to independently functionalize the C4 and C6 positions.

The Reactivity Hierarchy

Success with this substrate depends on exploiting the electronic disparity between the pyrimidine and pyridine rings.

  • C4-Chloro Position (Primary Reactive Site): Located on the pyrimidine ring, this position is flanked by two nitrogen atoms (N3 and N1). The resulting electron deficiency makes C4 highly susceptible to Nucleophilic Aromatic Substitution (SNAr) under mild conditions.

  • C6-Bromo Position (Secondary Reactive Site): Located on the pyridine ring, this position is less electron-deficient than C4. While it can undergo SNAr under forcing conditions, it is best reserved as a handle for metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Key Strategic Rule: Perform SNAr at C4 first, followed by functionalization at C6 . Reversing this order is synthetically challenging without protecting groups.

Decision Logic & Pathway

The following decision tree illustrates the standard workflow for selective functionalization.

ReactivityLogic Start Starting Material: This compound Decision Target Molecule? Start->Decision PathA Route A: C4-Amino / C6-Bromo Decision->PathA Mono-subst. PathB Route B: C4-Amino / C6-Aryl Decision->PathB Bi-subst. Step1 Step 1: C4 Selective SNAr (Mild Base, 0°C - RT) PathA->Step1 PathB->Step1 Step2 Step 2: C6 Cross-Coupling (Pd-Catalysis, Heat) Step1->Step2 If Route B

Figure 1: Strategic workflow for sequential functionalization of the pyrido[3,4-d]pyrimidine core.

Detailed Protocols

Protocol A: Regioselective SNAr at C4 (Synthesis of 4-Amino Derivatives)

This protocol selectively displaces the C4-chloride with an amine nucleophile while leaving the C6-bromide intact.

Mechanism: SNAr (Addition-Elimination) Selectivity Driver: Kinetic control. The activation energy for attack at C4 is significantly lower than at C6 due to stabilization of the Meisenheimer complex by N1 and N3.

Materials
  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.0 – 1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 – 1.5 equiv)
    
  • Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or Isopropanol (iPrOH)

  • Temperature: 0 °C to Room Temperature (25 °C)

Step-by-Step Procedure
  • Preparation: Dissolve this compound (1.0 mmol) in anhydrous DCM or THF (10 mL, 0.1 M concentration).

    • Note: Use anhydrous solvents to prevent hydrolysis of the C4-Cl to the ketone (pyrimidinone).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition: Add the base (DIPEA, 1.2 mmol) followed by the dropwise addition of the amine nucleophile (1.05 mmol).

    • Critical: Avoid a large excess of amine or high temperatures, as this may lead to trace substitution at C6 or bis-addition.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature. Monitor by TLC or LC-MS.

    • Endpoint: Disappearance of starting material (approx. 1–3 hours).

  • Work-up:

    • Dilute with DCM and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product is often pure enough for the next step. If necessary, purify via flash column chromatography (Hexanes/EtOAc or DCM/MeOH).

Expected Yield: 85–95% Key Quality Attribute: Retention of the bromine signal in 1H NMR/MS.

Protocol B: Functionalization of C6-Br (Suzuki-Miyaura Coupling)

Following C4 substitution, the C6-bromide is activated for palladium-catalyzed cross-coupling.

Mechanism: Pd(0)-Catalyzed Cross-Coupling Prerequisite: Protocol A must be completed first.

Materials
  • Substrate: 4-Amino-6-bromopyrido[3,4-d]pyrimidine (Product of Protocol A)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ (5–10 mol%)

  • Base: Na₂CO₃ (2.0 M aq.) or Cs₂CO₃ (solid) (2.0 – 3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1) or DME/Water

  • Atmosphere: Argon or Nitrogen (strictly inert)

Step-by-Step Procedure
  • Setup: In a microwave vial or round-bottom flask, combine the C4-substituted substrate (1.0 equiv), boronic acid (1.3 equiv), and base (2.5 equiv).

  • Degassing: Dissolve in the solvent system (e.g., Dioxane/H₂O). Sparge with argon for 5–10 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add the Pd catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv) under a positive stream of argon. Seal the vessel immediately.

  • Reaction: Heat to 80–100 °C (oil bath) or 100–120 °C (microwave irradiation) for 1–4 hours.

    • Note: The electron-deficient nature of the pyridine ring facilitates oxidative addition, making this reaction generally efficient.

  • Work-up:

    • Cool to room temperature.[1] Filter through a pad of Celite to remove Pd residues.

    • Dilute with EtOAc, wash with water and brine.[2]

  • Purification: Flash column chromatography (typically DCM/MeOH gradients for polar amino-pyrimidines).

Data Summary & Optimization Guide

Solvent & Base Screening for C4-SNAr

The following table summarizes the impact of reaction conditions on regioselectivity (C4 vs C6 substitution).

SolventBaseTempC4:C6 RatioYield (C4-Product)Notes
DCM DIPEA 0 °C -> RT >99:1 92% Recommended. Best selectivity and solubility.
THFTEART95:588%Good alternative. Slightly lower selectivity.
DMFK₂CO₃60 °C80:2065%Avoid. High temp/polar solvent promotes C6 attack/degradation.
iPrOHNoneReflux90:1070%"Autocatalytic" conditions. Risk of bis-substitution.
Troubleshooting Common Issues
ProblemRoot CauseSolution
Formation of "Hydrolysis Product" (Pyrimidinone) Wet solvents or hygroscopic amine. The C4-Cl is very labile to hydrolysis.Use anhydrous solvents (DCM/THF). Store starting material in a desiccator.
Bis-substitution (Reaction at C4 and C6) Excess amine or temperature too high.Strictly control stoichiometry (1.05 eq amine). Keep reaction at 0°C initially.
No Reaction at C6 (Suzuki Step) Catalyst poisoning (by free amines) or poor oxidative addition.Use a bidentate ligand catalyst (Pd(dppf)Cl₂). Increase temp to 120°C (microwave).

References

  • Structure and Numbering

    • PubChem Compound Summary for CID 14758064, Pyrido[3,4-d]pyrimidine.[3] National Center for Biotechnology Information (2025).

    • [Link]

  • Reactivity of Halogenated Pyrimidines

    • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec, QM Magic Class, Chapter 29.
    • [Link]

  • Suzuki Coupling on Chloropyrimidines

    • Almond-Thynne, J., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes."[4] Chemical Science, 2017, 8, 40-62.

    • [Link]

  • General Synthesis of Pyrido[3,4-d]pyrimidines

    • Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidine. Organic & Biomolecular Chemistry, 2014.[2]

    • [Link]

Sources

Purification of 6-Bromo-4-chloropyrido[3,4-d]pyrimidine by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the purification of 6-Bromo-4-chloropyrido[3,4-d]pyrimidine , a hydrolytically unstable intermediate used in kinase inhibitor development.

Executive Summary

The purification of This compound (referred to herein as Compound 1 ) presents a specific challenge in medicinal chemistry: the high electrophilicity of the C4-chloro substituent. This moiety renders the molecule prone to rapid hydrolysis (reversion to the lactam) upon contact with the acidic silanol groups of standard silica gel or trace moisture.

This guide details a neutralized flash chromatography protocol designed to suppress on-column hydrolysis. It includes a critical pre-purification workup strategy ("Reverse Quench") to eliminate phosphoryl chloride (POClngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


) residues without degrading the product.

Chemical Context & Stability Analysis

Structural Vulnerability

Compound 1 consists of a pyrimidine ring fused to a pyridine ring (pyrido[3,4-d] system).[1]

  • C4-Chloro: The chlorine atom is activated by the electron-deficient nature of the bicyclic heteroaromatic core. It acts as an excellent leaving group.

  • Acid Sensitivity: Standard silica gel (pH ~5.0–6.0) acts as a Lewis acid catalyst, activating the C4-position for nucleophilic attack by water (present in solvents or the atmosphere) or alcohols.

  • Consequence: Attempting standard chromatography often yields the 4-hydroxy/4-oxo byproduct (Lactam), which precipitates on the column or elutes as a broad tail.

The "Danger Zone"

The transition from the reaction mixture (typically POCl


) to the stationary phase is where 90% of yield loss occurs. The protocol below prioritizes anhydrous conditions  and surface neutralization .

Pre-Purification Workup (The "Reverse Quench")

Critical: Do not concentrate the reaction mixture to dryness if significant POCl


 remains, as the heat can degrade the product. Do not add water directly to the reaction flask.
Protocol A: Buffered Reverse Quench

Objective: Safely destroy excess POCl


 while maintaining a pH range (7.0–8.0) that minimizes hydrolysis.[2]
  • Preparation: Prepare a saturated solution of Sodium Acetate (NaOAc) or Sodium Bicarbonate (NaHCO

    
    )  in water. Cool to 0°C in an ice bath.
    
  • Dilution: Dilute the crude reaction mixture (containing Compound 1 and POCl

    
    ) with 3 volumes of dry Dichloromethane (DCM) or Toluene.
    
  • Quench: Slowly pour the organic reaction mixture into the vigorously stirred ice-cold aqueous base.

    • Note: This "Reverse Quench" ensures the POCl

      
       is the limiting reagent, preventing localized heating and acid spikes.
      
  • Extraction: Immediately separate the organic layer. Extract the aqueous layer 2x with cold DCM.

  • Drying: Dry combined organics over anhydrous MgSO

    
     (do not use Na
    
    
    
    SO
    
    
    if clumping occurs, as rapid filtration is key). Filter and concentrate at <35°C .

Flash Chromatography Protocol

Stationary Phase Preparation

Standard silica gel must be deactivated to mask acidic silanols.

  • Solid Phase: Silica Gel 60 (40–63 µm).

  • Neutralizer: Triethylamine (TEA).[3]

Method: Slurry the silica gel in the starting mobile phase containing 1% (v/v) Triethylamine . Pour into the column and flush with 2 column volumes (CV) of the same solvent. This creates a "buffered" surface.

Mobile Phase Selection
  • Recommended: Hexanes / Ethyl Acetate (EtOAc) OR Dichloromethane (DCM) / EtOAc.

  • Forbidden: Methanol (MeOH) .

    • Reason: In the presence of TEA (base), MeOH becomes a nucleophile and will displace the chloride to form the 4-methoxy ether byproduct.

Step-by-Step Purification
ParameterSetting / Material
Column Size 12 g cartridge (for <100 mg) or 40 g (for <500 mg).
Flow Rate 25–30 mL/min (Keep flow high to minimize residence time).
Loading Solid Load (Dry Load) on Celite 545. Dissolve crude in DCM, mix with Celite, evaporate to dryness.
Gradient 0% to 40% EtOAc in Hexanes (with 1% TEA constant).
Detection UV at 254 nm and 280 nm.

Gradient Table:

  • Equilibration: 3 CV (Hexanes + 1% TEA).

  • 0–10% EtOAc: 2 CV (Elutes non-polar impurities).

  • 10–30% EtOAc: 10 CV (Product typically elutes here).

  • 30–50% EtOAc: 5 CV (Flush polar lactam impurities).

Fraction Handling
  • Collect fractions in tubes containing no methanol .

  • Analyze TLC immediately.

  • Pool pure fractions and evaporate immediately at <30°C. Do not leave the product in solution with TEA overnight, as minor degradation can occur.

Workflow Visualization

The following diagram illustrates the critical decision points to prevent hydrolysis.

PurificationWorkflow Reaction Crude Reaction (POCl3 + Product) Quench Reverse Quench (Pour into Ice/NaOAc) Reaction->Quench Slow Addition Extract Extraction (DCM) & Drying (MgSO4) Quench->Extract Fail1 Hydrolysis to Lactam (Avoid Water/Heat) Quench->Fail1 Too Hot/Slow Load Dry Loading (Celite 545) Extract->Load Column Flash Column (Silica + 1% Et3N) Load->Column Elution Elution (Hex/EtOAc) Column->Elution Evap Evaporation (<35°C) Elution->Evap Rapid Workup Fail2 Methoxy Byproduct (Avoid MeOH) Elution->Fail2 If MeOH used

Figure 1: Purification workflow emphasizing the "Reverse Quench" and exclusion of nucleophilic solvents.

Alternative Method: Recrystallization

If the crude purity is >85%, chromatography may be bypassed to avoid silica contact entirely.

  • Solvent: Toluene (anhydrous) or a mixture of DCM/Hexanes.

  • Procedure:

    • Dissolve crude solid in minimal boiling Toluene.

    • Hot filter (if black particles persist).

    • Allow to cool slowly to Room Temperature, then to 4°C.

    • Compound 1 often crystallizes as pale yellow needles.

    • Wash crystals with cold Hexanes.

References

  • Synthesis of Chloropyrimidines

    • Structure and Reactivity: Brown, D. J. "The Pyrimidines."[2][3][4][5][6][7][8][9] Chemistry of Heterocyclic Compounds, Wiley, 1962.

  • Flash Chromatography of Basic Heterocycles

    • Silica Neutralization: "Tips for Flash Column Chromatography: Acid Sensitive Compounds." University of Rochester, Department of Chemistry.

  • Quenching POCl3 (Safety & Stability)

    • Reverse Quench Protocol: "Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride." BenchChem Application Notes.

  • Pyrido[3,4-d]pyrimidine Scaffold Synthesis

    • Kinase Inhibitor Chemistry: "Synthesis and Application of Pyrido[3,4-d]pyrimidine Derivatives." RSC Advances, 2014.

Disclaimer: This protocol involves hazardous chemicals (POCl


, chlorinated solvents).[2][10] All procedures must be performed in a fume hood with appropriate PPE.

Sources

Application Note: Scale-Up Synthesis of 6-Bromo-4-chloropyrido[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol for the scale-up synthesis of 6-Bromo-4-chloropyrido[3,4-d]pyrimidine . This guide is designed for process chemists and researchers transitioning from discovery (milligram) to development (multigram/kilogram) scale.

Part 1: Executive Summary & Strategic Analysis[1]

The Challenge

The synthesis of this compound presents specific regiochemical and process safety challenges during scale-up.

  • Regioselectivity: Ensuring the bromine atom is positioned correctly at C6 (pyridine ring) while the chlorine is introduced at C4 (pyrimidine ring).

  • Dehalogenation Risk: Avoiding the loss of the bromine atom during the reduction of the nitro intermediate.

  • Process Safety: Managing the highly exothermic chlorination step (POCl₃) and the oxidative workup.

Retrosynthetic Strategy

The most robust route constructs the pyrimidine ring onto a pre-functionalized pyridine scaffold.[1] We utilize 2-bromo-4-methylpyridine as the commercially available starting material.[1] This approach locks the bromine position early, avoiding difficult late-stage halogenation.[1]

Retrosynthesis Target This compound (Target) Inter1 6-Bromo-pyrido[3,4-d]pyrimidin-4(3H)-one (Key Intermediate) Target->Inter1 Chlorination (POCl3) Inter2 3-Amino-6-bromoisonicotinic Acid Inter1->Inter2 Cyclization (Formamide) Inter3 2-Bromo-5-nitroisonicotinic Acid Inter2->Inter3 Selective Reduction (Fe/AcOH) Start 2-Bromo-4-methylpyridine (Commercial SM) Inter3->Start Oxidation & Nitration

Figure 1: Retrosynthetic analysis showing the linear construction of the bicyclic core.

Part 2: Detailed Experimental Protocols

Step 1: Nitration of 2-Bromo-4-methylpyridine

Objective: Introduce the nitrogen source required for the pyrimidine ring.[1] Reaction: Electrophilic aromatic substitution.[1]

  • Reagents: 2-Bromo-4-methylpyridine (1.0 equiv), H₂SO₄ (conc.), HNO₃ (fuming).[1]

  • Scale: 100 g input.

Protocol:

  • Charge sulfuric acid (300 mL) into a jacketed reactor cooled to 0°C.

  • Slowly add 2-bromo-4-methylpyridine (100 g, 0.58 mol) dropwise, maintaining internal temperature <10°C. Caution: Exothermic.

  • Prepare a mixture of fuming nitric acid (40 mL) and sulfuric acid (40 mL). Add this mixture dropwise to the reactor over 1 hour, keeping T < 5°C.

  • Allow the mixture to warm to room temperature (RT) then heat to 60°C for 4 hours.

  • Quench: Pour the reaction mixture onto 1 kg of crushed ice.

  • Neutralize with NH₄OH (aq) to pH 6-7.

  • Filter the yellow precipitate, wash with cold water, and dry in a vacuum oven at 45°C.

  • Yield: ~85% of 2-bromo-4-methyl-5-nitropyridine .

Step 2: Oxidation to 2-Bromo-5-nitroisonicotinic Acid

Objective: Convert the methyl group to a carboxylic acid.[1] Critical Control: Temperature control is vital to prevent decarboxylation or bromine loss.[1]

  • Reagents: KMnO₄ (2.5 equiv), Water.

Protocol:

  • Suspend the nitro intermediate (100 g) in water (1.5 L).

  • Heat to 80°C.

  • Add KMnO₄ (170 g) portion-wise over 2 hours. Note: Vigorous gas evolution and exotherm.

  • Reflux for 6 hours. Check completion by TLC/HPLC.

  • Filter hot through a Celite pad to remove MnO₂.[1] Wash the pad with hot water.[1]

  • Acidify the filtrate with HCl (conc.) to pH 2.

  • Cool to 4°C overnight. Collect the white/pale yellow solid by filtration.[1][2]

  • Yield: ~70-75% of 2-bromo-5-nitroisonicotinic acid .[1]

Step 3: Selective Reduction to 3-Amino-6-bromoisonicotinic Acid

Objective: Reduce the nitro group to an amine without debrominating the pyridine ring.[1] Scientific Insight: Catalytic hydrogenation (H₂/Pd-C) often causes hydrodebromination.[1] Iron/Acetic Acid or Sodium Dithionite are preferred for chemoselectivity on scale.[1]

  • Reagents: Iron powder (3.0 equiv), Acetic Acid (5% aq) or NH₄Cl/EtOH.

Protocol:

  • Dissolve the nitro acid (50 g) in Ethanol (250 mL) and Water (100 mL).

  • Add Ammonium Chloride (5 equiv) and heat to 60°C.

  • Add Iron powder (325 mesh, 3.0 equiv) in portions.

  • Stir vigorously at 70°C for 2 hours. The mixture will turn dark/sludge-like.[1]

  • Filter hot through Celite.[1] Wash with hot Ethanol.[1]

  • Concentrate the filtrate.[1][2] Adjust pH to ~4-5 to precipitate the amino acid.[1]

  • Yield: ~80%. Product: 3-amino-6-bromoisonicotinic acid (Note: In fused numbering, the precursor is 3-amino-6-bromo-pyridine-4-carboxylic acid).[1]

Step 4: Cyclization to 6-Bromo-pyrido[3,4-d]pyrimidin-4(3H)-one

Objective: Formation of the pyrimidine ring.[1]

  • Reagents: Formamide (Solvent & Reagent).[1][3]

Protocol:

  • Mix the amino acid (40 g) with Formamide (200 mL).

  • Heat to 140°C for 6-8 hours.

  • Mechanism: Thermal condensation forms the amide bond followed by cyclodehydration.[1]

  • Cool to RT. Add water (200 mL) to precipitate the product.

  • Filter and wash with water and cold isopropanol.[1]

  • Yield: ~85%. Product is a stable solid.

Step 5: Chlorination to this compound

Objective: Conversion of the tautomeric hydroxyl/carbonyl group to a chloride leaving group.[1] Safety: POCl₃ is water-reactive and toxic.[1]

  • Reagents: POCl₃ (Phosphorus Oxychloride, 5-8 equiv), DIPEA (1.0 equiv).

Protocol:

  • Place the pyrimidone (30 g) in a dry flask under Argon.

  • Add POCl₃ (100 mL).[1] Add DIPEA (23 mL) slowly.

  • Heat to 90°C for 3 hours. Solution should become clear/dark.

  • Scale-Up Quench (Critical):

    • Do not add water to the reaction.[1]

    • Concentrate the reaction mixture under reduced pressure to remove excess POCl₃ (trap volatiles in NaOH scrubber).

    • Dissolve the residue in DCM (dichloromethane).

    • Pour the DCM solution slowly into a stirred mixture of Ice/Sat. NaHCO₃.

  • Separate layers.[1] Extract aqueous layer with DCM.[1]

  • Dry organic layer (MgSO₄), filter, and concentrate.

  • Purification: Recrystallize from Heptane/EtOAc or pass through a short silica plug if necessary.

  • Final Yield: ~70-80%.

  • Appearance: Off-white to yellow solid.[1]

Part 3: Process Parameters & Quality Control

Process Data Summary
StepReactionKey ReagentTemp (°C)Typical YieldCritical Safety Note
1NitrationHNO₃/H₂SO₄6085%Highly Exothermic; Control addition rate.[1]
2OxidationKMnO₄8075%Manganese waste disposal; Gas evolution.[1]
3ReductionFe/NH₄Cl7080%Avoid H₂/Pd to prevent debromination.
4CyclizationFormamide14085%High temp; Ensure adequate venting.
5ChlorinationPOCl₃9075%Water Reactive ; Quench into base/ice carefully.[1]
Analytical Checkpoints (QC)
  • HPLC: Monitor disappearance of the "4-one" peak (polar) and appearance of "4-chloro" peak (non-polar).

  • NMR (1H):

    • Product: Look for the singlet at ~9.0-9.2 ppm (H2 of pyrimidine) and the singlets for the pyridine ring protons.

    • Absence: Ensure no broad NH peak remains.[1]

  • Mass Spec: Confirm M+H pattern. Br/Cl isotope pattern is distinct (M, M+2, M+4).

Reaction Workflow Diagram

Workflow Step1 Step 1: Nitration (HNO3, H2SO4) Step2 Step 2: Oxidation (KMnO4) Step1->Step2 85% Yield Step3 Step 3: Reduction (Fe, NH4Cl) Step2->Step3 75% Yield Step4 Step 4: Cyclization (Formamide, 140°C) Step3->Step4 80% Yield Step5 Step 5: Chlorination (POCl3, DIPEA) Step4->Step5 85% Yield Product FINAL PRODUCT This compound Step5->Product 75% Yield Purification via Recryst.

Figure 2: Linear process flow for the synthesis.

Part 4: Troubleshooting & Optimization

  • Problem: Low yield in Step 2 (Oxidation).

    • Solution: Ensure vigorous stirring. The starting material is not very soluble in water.[1][4] Adding a phase transfer catalyst (e.g., TBAB) or using Pyridine/Water mixture can help.

  • Problem: Debromination in Step 3.

    • Solution: If using catalytic hydrogenation, switch to Sulfided Platinum on Carbon (Pt(S)/C) which resists dehalogenation, or stick to the Iron method.

  • Problem: Incomplete Chlorination (Step 5).

    • Solution: Ensure the starting material is dry.[1] Residual water consumes POCl₃ and generates phosphoric acid, which inhibits the reaction. Add catalytic DMF (dimethylformamide) to form the Vilsmeier reagent in situ for higher reactivity.

References

  • Synthesis of Pyrido[3,4-d]pyrimidine Core

    • Title: Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2.[5]

    • Source:Journal of Medicinal Chemistry / NIH PubMed Central.[1]

    • Relevance: Describes the foundational route
    • URL:[Link]

  • Scale-Up Chlorination Protocols

    • Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3.
    • Source:Molecules / NIH PMC.[1]

    • Relevance: Provides safety and stoichiometry d
    • URL:[Link]

  • Precursor Synthesis (Nitration/Oxidation)

    • Title: Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives.[6]

    • Source:European Journal of Medicinal Chemistry / NIH PMC.[1]

    • Relevance: Details the oxidation of methyl-nitropyridines to the corresponding acids.
    • URL:[Link]

  • Commercial Building Block Reference

    • Title: this compound (CAS 1215787-31-7).[1]

    • Source: ChemScene Product Data.[1]

Sources

Application Note: Strategic Synthesis and Validation of Mps1 (TTK) Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Focus Scaffold: Pyrazolo[4,3-h]quinazoline (NMS-P715 Analogues)

Abstract

This application note provides a comprehensive guide for medicinal chemists and cell biologists focused on the development of Monopolar spindle 1 (Mps1/TTK) kinase inhibitors. Mps1 is a dual-specificity kinase critical for the Spindle Assembly Checkpoint (SAC). Its inhibition forces cells with unaligned chromosomes into premature anaphase, leading to severe aneuploidy and mitotic catastrophe—a mechanism particularly effective in Triple-Negative Breast Cancer (TNBC). This guide details the strategic synthesis of the pyrazolo[4,3-h]quinazoline scaffold (exemplified by NMS-P715), outlines critical structure-activity relationship (SAR) decision points, and provides a validated ADP-Glo™ biochemical assay protocol for potency determination.

Biological Rationale & Mechanism of Action

Mps1 acts as the "gatekeeper" of the mitotic checkpoint.[1] Under normal conditions, Mps1 is recruited to unattached kinetochores where it phosphorylates Knl1 (MELT repeats), recruiting the Bub1-Bub3 complex.[1][2] This cascade facilitates the formation of the Mitotic Checkpoint Complex (MCC), which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby halting mitosis until alignment is achieved.[2]

Inhibiting Mps1 bypasses this checkpoint. Tumor cells, which often rely on a heightened SAC to manage their inherent genomic instability, are unable to sustain this bypass and succumb to chromosomal chaos.

Mps1 Signaling Pathway (Graphviz Visualization)

Mps1_Pathway Unattached_Kinetochore Unattached Kinetochore Mps1 Mps1 (TTK) Kinase Unattached_Kinetochore->Mps1 Recruits Knl1 Knl1 (Phosphorylated) Mps1->Knl1 Phosphorylates MELT repeats Bub1 Bub1 / Bub3 Complex Knl1->Bub1 Recruits Mad1_Mad2 Mad1 / Mad2 Recruitment Bub1->Mad1_Mad2 Promotes assembly MCC MCC Formation (BubR1-Bub3-Mad2-Cdc20) Mad1_Mad2->MCC Catalyzes APC_C APC/C Complex MCC->APC_C INHIBITS (Checkpoint ON) Anaphase Anaphase Onset APC_C->Anaphase Active if Checkpoint Failed Inhibitor Small Molecule Inhibitor (e.g., NMS-P715) Inhibitor->Mps1 Blocks Activity

Figure 1: The Mps1 signaling cascade. Inhibition prevents MCC formation, allowing the APC/C to trigger premature anaphase.

Strategic Synthesis: The Pyrazolo[4,3-h]quinazoline Scaffold

The synthesis of high-potency Mps1 inhibitors often revolves around the pyrazolo-quinazoline core, which mimics the adenine ring of ATP. The critical challenge is installing the "tail" moiety (often an aniline derivative) that extends into the solvent-exposed region to improve solubility and pharmacokinetic properties.

Retrosynthetic Analysis

The construction of NMS-P715 and related analogs typically follows a convergent route:

  • Core Formation: Construction of the tricyclic core.

  • C3-Functionalization: Introduction of the amide "head" group (interacts with the gatekeeper residue).

  • C8-Amination: Buchwald-Hartwig cross-coupling to attach the solubility "tail."

Protocol: C8-Amination via Buchwald-Hartwig Coupling

This step is the most sensitive in the synthesis. The C8 position is electron-deficient, but steric hindrance from the tricyclic core requires a specialized catalytic system.

Reagents Required:

  • Substrate: 8-iodo-1-methyl-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide derivative.

  • Coupling Partner: 4-amino-N-(1-methylpiperidin-4-yl)-3-(trifluoromethoxy)benzamide.

  • Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)).

  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene).

  • Base: Cs₂CO₃ (Cesium carbonate).

  • Solvent: Anhydrous 1,4-Dioxane.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 25 mL Schlenk tube and cool under a stream of argon. Why: Palladium(0) species are highly sensitive to oxidation, which kills the catalytic cycle.

  • Reagent Loading: Add the Iodo-core intermediate (1.0 eq, 0.5 mmol), the Aniline coupling partner (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.10 eq), and Cs₂CO₃ (2.0 eq) to the tube.

  • Degassing: Add anhydrous 1,4-Dioxane (5 mL). Perform three freeze-pump-thaw cycles. Why: Removal of dissolved oxygen prevents homocoupling of the aniline and oxidation of the phosphine ligand.

  • Reaction: Seal the tube and heat to 100°C for 4–6 hours. Monitor via LC-MS (ESI+ mode). Look for the disappearance of the M+H peak of the iodide (approx. MW 450-500 depending on R-groups).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Wash the pad with 10% MeOH in DCM.

  • Purification: Concentrate the filtrate. Purify via flash chromatography (DCM:MeOH:NH₄OH gradient 95:5:0.5 to 90:10:1). Note: The basic amine on the piperidine tail requires ammonium hydroxide to prevent streaking on silica.

Biochemical Validation: ADP-Glo™ Kinase Assay

Once synthesized, the inhibitor's potency (IC50) must be validated. The ADP-Glo™ assay is preferred over radioactive ³³P assays due to its high sensitivity and suitability for HTS.

Assay Principle

The assay quantifies kinase activity by measuring the ADP produced during the phosphorylation of the substrate (Knl1 peptide or generic MBP).

  • Kinase Reaction: ATP + Substrate → ADP + Phospho-Substrate.[3]

  • ADP-Glo Reagent: Terminates reaction and depletes remaining ATP.[3][4][5]

  • Detection Reagent: Converts ADP back to ATP, which drives a Luciferase/Luciferin reaction.[3][5] Light output is proportional to kinase activity.

Detailed Protocol

Materials:

  • Enzyme: Recombinant Human Mps1/TTK (0.5–2 ng/well).

  • Substrate: MBP (Myelin Basic Protein) or synthetic peptide (e.g., derived from Knl1).

  • ATP: Ultra-pure ATP (Promega).[6]

  • Inhibitor: Serial dilutions in DMSO (10 mM start).

Procedure:

  • Preparation (2X concentrations):

    • Enzyme Mix: Dilute Mps1 kinase in Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA).

    • Substrate/ATP Mix: Prepare MBP (20 µM final) and ATP (10 µM final). Note: ATP concentration should be near the Km(app) of Mps1 (approx 10-15 µM) to ensure competitive inhibition kinetics are measured accurately.

  • Reaction Assembly (384-well plate):

    • Add 1 µL of Inhibitor (or DMSO control).

    • Add 2 µL of Enzyme Mix. Incubate 10 min at RT (allows inhibitor to bind).

    • Add 2 µL of Substrate/ATP Mix to initiate.

  • Incubation: Incubate at RT for 60 minutes.

  • Termination: Add 5 µL of ADP-Glo™ Reagent . Incubate 40 min at RT. Critical: This step removes unreacted ATP.[3][4] Incomplete incubation leads to high background.

  • Detection: Add 10 µL of Kinase Detection Reagent . Incubate 30 min.

  • Read: Measure Luminescence (RLU) on a plate reader (e.g., EnVision or GloMax).

Data Analysis & Reference Standards

To validate your synthesis, compare your compound's performance against known standards.

Comparative Potency Table

The following data represents typical IC50 values for Mps1 inhibitors in biochemical assays (at ATP = Km).

CompoundScaffold ClassMps1 IC50 (nM)Selectivity Note
NMS-P715 Pyrazolo-quinazoline~180High selectivity over Aurora B
BAY 1217389 Imidazopyrazine< 1.0Clinical Candidate (Phase I)
Reversine Purine analog~500Promiscuous (inhibits Aurora B)
CFI-402257 Pyrazolo-pyrimidine~1.0Oral bioavailability
Troubleshooting the Synthesis
  • Problem: Low yield in Buchwald coupling.

    • Cause: Catalyst poisoning or incomplete deoxygenation.

  • Problem: Product insolubility during workup.

    • Cause: The planar tricyclic core promotes pi-stacking.

    • Solution: Use DMF/MeOH mixtures for chromatography loading or perform reverse-phase purification (C18).

References

  • Colombo, R. et al. (2010). "Targeting the Mitotic Checkpoint for Cancer Therapy with NMS-P715, an Inhibitor of MPS1 Kinase." Cancer Research.

  • Wengner, A. M. et al. (2016). "Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity (BAY 1217389)."[7] Molecular Cancer Therapeutics.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."[6]

  • Musacchio, A. (2015). "The Molecular Logic of Mitotic Spindle Assembly Checkpoint Signaling." Philosophical Transactions of the Royal Society B.

  • Mason, J. M. et al. (2017). "Functional characterization of CFI-402257, a potent and selective Mps1/TTK kinase inhibitor." EMBO Molecular Medicine.

Sources

Troubleshooting & Optimization

Technical Support Center: Chlorination of 6-Bromopyrido[3,4-d]pyrimidin-4-ol

[1]

Status: Active Ticket ID: CHE-PYR-34D-CL Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting conversion of 4-hydroxy to 4-chloro on electron-deficient scaffolds.[1]

Core Directive & Reaction Overview

You are attempting to convert the tautomeric hydroxyl group at the C4 position of a 6-bromopyrido[3,4-d]pyrimidine scaffold into a chlorine atom. This is a nucleophilic aromatic substitution (

1

The Challenge: The pyrido[3,4-d]pyrimidine ring is highly electron-deficient.[1] While this aids the eventual displacement of the chloride, it makes the intermediate 4-chloro species highly susceptible to hydrolysis . Many users report "reaction failure" that is actually "successful reaction followed by inadvertent hydrolysis during workup."[1]

Standard Validated Protocol

Do not deviate from this baseline unless troubleshooting specific issues.

ParameterConditionRationale
Reagent

(Phosphoryl chloride)
Acts as both solvent and reagent.[1][2]
Stoichiometry 5–10 vol (Excess)Drives equilibrium; ensures solubility.[1]
Base

or DIPEA (1.0–2.0 eq)
Traps HCl; accelerates enolization of the amide tautomer.
Catalyst DMF (cat.[1][3][4][5] 5-10 mol%)Forms the reactive Vilsmeier-Haack intermediate.[1]
Temp/Time Reflux (

) for 2–4 h
High energy barrier for the 6-bromo substituted scaffold.
Atmosphere Argon/Nitrogen (Strict)Moisture kills the reagent and hydrolyzes the product.

Troubleshooting Guide (Q&A)

Issue 1: "My reaction turns into a black tar/solid."

Diagnosis: Thermal decomposition or polymerization.[1] The pyridine nitrogen can act as a nucleophile, attacking the activated pyrimidine ring of another molecule, leading to polymerization, especially if the concentration is too high.

Corrective Action:

  • Dilute: Increase

    
     volume from 5 vol to 10–15 vol.
    
  • Control Temp: Do not overshoot

    
    . If using an oil bath, ensure it is not 
    
    
    .[1]
  • Purity Check: Ensure the starting material (4-ol) is dry.[1] Residual water creates phosphoric acid, which catalyzes decomposition.[1]

Issue 2: "TLC shows the reaction is done, but I isolate starting material."

Diagnosis: Post-reaction Hydrolysis.[1][2] This is the most common failure mode.[1] The C4-Cl bond is labile.[1] If you quench standard

Corrective Action (The "Dry Quench" Protocol):

  • Evaporate First: Remove excess

    
    completely on a rotary evaporator under high vacuum (use a base trap). You should be left with a solid/oil residue.[1]
    
  • Azeotrope: Add dry toluene and evaporate again to remove trace

    
    .
    
  • Cold Basic Quench: Dissolve the residue in DCM or EtOAc. Pour this organic solution slowly into ice-cold saturated

    
     .
    
    • Why? This keeps the pH neutral/basic and temperature low, minimizing hydrolysis kinetics.

Issue 3: "The reaction stalls; starting material persists after 24h."

Diagnosis: Poor activation of the leaving group.[1] The 6-bromo substituent withdraws electrons, but it can also sterically or electronically deactivate the N3 nitrogen, preventing the initial attack on phosphorus.

Corrective Action:

  • Add DMF: If you haven't, add catalytic DMF.[1] This generates the chloromethyleniminium ion (Vilsmeier reagent), which is far more reactive than

    
     alone.
    
  • Switch Reagent: If

    
     fails, use Thionyl Chloride (
    
    
    ) with DMF
    .
    • Caution: This releases

      
       gas.[1]
      
  • Use

    
    :  Add 1.0 eq of 
    
    
    to the
    
    
    . This effectively raises the chlorination potential.[1]

The "Self-Validating" Monitoring System

Do not rely on standard aqueous workup to check reaction progress.[1] Use the Methanol Quench Test to distinguish between incomplete reaction and hydrolysis.[1]

Procedure:

  • Take a 50

    
     aliquot of the reaction mixture.
    
  • Quench it into 500

    
     of dry Methanol  (not water).
    
  • Run TLC/LC-MS.[1][6]

Interpretation:

  • Observation A (Product is Methyl Ether): You see a peak corresponding to

    
     (OMe) or a distinct TLC spot different from SM.[1]
    
    • Action: Your reaction works; your isolation (workup) is the problem. Fix the quench (see Issue 2).

  • Observation B (Product is Starting Material): You see the original Hydroxyl mass/spot.

    • Action: The reaction conditions are too weak.[1] Increase Temp, add DMF, or switch reagents (see Issue 3).

Visual Troubleshooting Logic

The following diagram maps the decision process for troubleshooting this specific synthesis.

ChlorinationTroubleshootingStartStart: Reaction MonitoringCheckTLCPerform Methanol Quench Test(Aliquot into MeOH)Start->CheckTLCResultOMeResult: Methyl Ether (OMe) ObservedCheckTLC->ResultOMeNew Spot/MassResultSMResult: Starting Material (OH) ObservedCheckTLC->ResultSMSame Spot/MassIssueHydrolysisDiagnosis: Reaction Successful.Issue is Hydrolysis during Workup.ResultOMe->IssueHydrolysisIssueKineticsDiagnosis: Reaction Failed.Activation barrier too high.ResultSM->IssueKineticsFixQuenchAction: Evaporate POCl3 first.Quench into Ice/NaHCO3.IssueHydrolysis->FixQuenchFixConditionsAction: Add DMF (Cat).Increase Temp or use PCl5.IssueKinetics->FixConditions

Caption: Decision tree for distinguishing between kinetic failure and workup instability using the Methanol Quench Test.

References

  • General Chlorination of Pyrido-pyrimidines

    • Rewcastle, G. W., et al. "Tyrosine kinase inhibitors.[1][7] 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine."[1][7] Journal of Medicinal Chemistry, 1998, 41(5), 742-751.[1][7]

  • Mechanistic Insight & Vilsmeier-Haack Activation

    • Jia, Z., et al. "POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination..."[1] RSC Advances, 2013.[1] (Demonstrates the role of DMF/POCl3 mechanism).

  • Hydrolysis Sensitivity & Workup Protocols

    • Weissman, S. A., et al. "Recent advances in the process scale-up of chlorination of nitrogen heterocycles." Organic Process Research & Development, 2005.[1]

  • Analogous 6-Bromo-4-chloro Synthesis

    • Patent WO2015157093A1.[1][8] "Inhibitors of SOS1 and methods of use thereof." (Details the specific chlorination of 6-bromopyrido[2,3-d]pyrimidin-4-ol, highly analogous to the 3,4-d isomer).

Improving yields in Buchwald-Hartwig amination of pyridopyrimidine substrates

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Catalysis Group Subject: Technical Guide: Improving Yields in Buchwald-Hartwig Amination of Pyridopyrimidine Substrates

Executive Summary: The "Deceptive" Substrate

Pyridopyrimidines (e.g., pyrido[2,3-d]pyrimidine) are privileged scaffolds in kinase inhibitor discovery, yet they remain notoriously difficult substrates for cross-coupling.

Why do standard conditions fail? Unlike simple aryl chlorides, pyridopyrimidines present a "triple threat" to Palladium catalysis:

  • Competitive Binding (Catalyst Poisoning): The electron-rich ring nitrogens (N1, N3, N7) can coordinate to Pd(II), displacing the ligand and forming inactive "off-cycle" resting states.

  • Regioselectivity Traps: The C4 position is highly activated for SNAr (nucleophilic aromatic substitution), while the C2 position requires catalysis. Attempting Buchwald conditions on a C4-chloride often leads to hydrolysis or homocoupling rather than the desired C-N bond.

  • Hydrolytic Instability: The electron-deficient nature of the ring makes the C-Cl bond susceptible to hydrolysis by trace water, generating the pyridopyrimidinone (dead end) byproduct.

This guide provides a self-validating workflow to overcome these specific failure modes.

Strategic Reactivity Map: C2 vs. C4

Before selecting a catalyst, you must diagnose the electronic environment of your halide.

  • C4-Chlorides (Para-like): Highly electron-deficient.

    • Primary Strategy:SNAr (Base + Heat, no Pd).

    • When to use Pd: Only if the amine is non-nucleophilic (e.g., amide, aniline with EWG) or the ring is deactivated by electron-donating groups.

  • C2-Chlorides (Ortho-like): Less activated.

    • Primary Strategy:Buchwald-Hartwig .[1][2][3]

    • Critical Requirement: Bulky, electron-rich ligands to prevent N-coordination.

The "Gold Standard" Protocol (Self-Validating System)

This protocol uses Pd-G3/G4 precatalysts to guarantee the formation of the active L-Pd(0) species, bypassing the induction period and reduction issues associated with Pd(OAc)₂ or Pd₂dba₃.

Standard Operating Procedure (SOP-PP-01)
ComponentRecommendationMechanistic Rationale
Precatalyst BrettPhos Pd G4 (for 1° amines) RuPhos Pd G4 (for 2° amines)G4 precatalysts activate at low temperatures, preventing catalyst decomposition before the catalytic cycle begins [1].
Loading 1.0 – 3.0 mol%Higher loading than simple aryls is required to offset competitive binding by the substrate nitrogens.
Base NaOtBu (Standard) Cs₂CO₃ (Sensitive)NaOtBu ensures fast deprotonation/reductive elimination. Use Cs₂CO₃ if the substrate contains esters/nitriles [2].
Solvent Anhydrous 1,4-Dioxane or t-Amyl Alcohol Dioxane solubilizes the polar heterocycle; t-Amyl alcohol promotes faster rates due to higher polarity without coordinating Pd.
Temperature 80 °C – 100 °CSufficient energy to drive oxidative addition into the electron-poor C-Cl bond.
Additives None initiallyAvoid water! Pyridopyrimidines hydrolyze rapidly under basic aqueous conditions.

Step-by-Step Workflow:

  • Charge Solids: Add Pd-G4 precatalyst (0.02 equiv), Substrate (1.0 equiv), and Base (1.4 equiv) to a reaction vial.

    • Checkpoint: If using Cs₂CO₃, grind it to a fine powder to maximize surface area.

  • Inert Atmosphere: Seal vial and purge with Argon/N₂ for 5 minutes.

    • Reason: Oxygen promotes homocoupling of the amine and oxidation of the phosphine ligand.

  • Liquid Addition: Add Anhydrous Solvent (0.2 M concentration) and Amine (1.2 equiv) via syringe.

  • Reaction: Heat to 80 °C. Monitor by LCMS at 1 hour.

    • Success Marker: >50% conversion at 1h indicates active catalysis.

    • Failure Marker: <10% conversion implies catalyst poisoning (see Troubleshooting).

Troubleshooting Logic & Diagnostics

Use this matrix to diagnose failure modes based on LCMS data.

Scenario A: Low Conversion (<20%) + Starting Material Intact
  • Diagnosis: Catalyst Poisoning.[4][5][6] The pyridopyrimidine nitrogen is binding Pd more tightly than the bulky phosphine ligand.

  • Solution 1 (Ligand Switch): Switch to tBuXPhos or BrettPhos . These extremely bulky ligands create a "protective shell" around Pd, physically preventing the substrate nitrogen from coordinating [3].

  • Solution 2 (Precatalyst): Ensure you are using G3/G4. Pd(OAc)₂ + Ligand often fails here because the substrate binds Pd(II) before the ligand can coordinate and reduce it to Pd(0).

Scenario B: Full Consumption + Hydrolyzed Product (M+16/M+18)
  • Diagnosis: Moisture Ingress. The C-Cl bond is reacting with trace water instead of the amine.

  • Solution:

    • Use "Extra Dry" solvents with molecular sieves.

    • Switch base to K₃PO₄ (anhydrous) or LHMDS (acts as a water scavenger and base).

    • Note: Hydrolysis is faster at C4 than C2.

Scenario C: Low Yield + Dehalogenation (M-Cl+H)
  • Diagnosis:

    
    -Hydride Elimination. The amine coordinated, but reductive elimination was too slow, allowing the Pd-H species to form.
    
  • Solution:

    • Switch to RuPhos (for secondary amines). It is specifically designed to accelerate reductive elimination [4].

    • Lower the temperature to 60-70 °C.

Visualizing the Decision Pathway

The following diagram illustrates the logic flow for ligand and condition selection.

BuchwaldLogic Start Substrate Analysis: Pyridopyrimidine-Cl Position Halide Position? Start->Position C4 C4-Position (Para-like) Position->C4 High Reactivity C2 C2-Position (Ortho-like) Position->C2 Low Reactivity SNAr Try SNAr First (Base, Heat, No Pd) C4->SNAr Buchwald Buchwald-Hartwig Required C2->Buchwald AmineType Amine Type? Buchwald->AmineType Primary Primary Amine (R-NH2) AmineType->Primary Secondary Secondary Amine (R2-NH) AmineType->Secondary Brett Ligand: BrettPhos (Prevents N-binding) Primary->Brett Ru Ligand: RuPhos (Fast Reductive Elim.) Secondary->Ru Problem Troubleshooting: Low Yield? Brett->Problem Ru->Problem Hydrolysis Hydrolysis (OH)? Dry Solvent / LHMDS Problem->Hydrolysis Byproduct M+16 Poison No Reaction? Switch to tBuXPhos Problem->Poison Start Mat. Left

Caption: Decision logic for optimizing pyridopyrimidine amination. C4-chlorides often permit metal-free SNAr, while C2-chlorides require specific Pd-ligand systems to overcome poisoning and promote reductive elimination.

Frequently Asked Questions (FAQs)

Q: Why do I see a "double addition" product when using primary amines? A: This is common with smaller ligands. The product (secondary amine) is still nucleophilic and competes with the starting material. Fix: Use BrettPhos .[7][8] Its extreme bulk prevents the mono-arylated product from binding to Pd a second time, ensuring high selectivity for the mono-amine [5].

Q: My substrate has a free NH (e.g., indole/pyrazole substituent). The reaction is dead. A: The free NH is deprotonating and binding irreversibly to Pd (poisoning). Fix: You must protect the free NH (e.g., Boc, THP) or use 4.0 equivalents of base to ensure the substrate remains anionic (if solubility permits), but protection is the robust solution.

Q: Can I use Pd(PPh₃)₄? A: No. Triphenylphosphine is too small and electron-poor. It cannot prevent the pyridopyrimidine nitrogens from displacing it, leading to immediate catalyst death. You need dialkylbiaryl phosphines (Buchwald ligands).

References

  • Bruno, N. C., et al. (2013). "Improved Synthesis of Palladium Precatalysts for Cross-Coupling Reactions." Chemical Science. Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Fors, B. P., et al. (2009). "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides."[9] Journal of the American Chemical Society. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews. Link

  • Maitre, L., et al. (2018). "The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series." Beilstein Journal of Organic Chemistry. Link

Sources

Technical Support Center: Purification of Halogenated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: PUR-HAL-HET-001 Subject: Troubleshooting Solubility, Stability, and Separation Anomalies

Introduction

Welcome to the Technical Support Center. You are likely here because your halogenated heterocycle (e.g., bromo-pyridine, iodo-indole, chloro-quinoline) is behaving poorly. These scaffolds are privileged in drug discovery but notorious in process chemistry. They possess a "Goldilocks" problem: they are often too insoluble for standard loading yet too soluble/labile for easy crystallization, and they interact aggressively with stationary phases.

This guide prioritizes causality . We do not just tell you what to do; we explain why the molecule is failing so you can engineer a self-validating solution.

Module 1: Chromatographic Tailing & Streaking

User Issue:

"My compound streaks from the baseline to the solvent front on silica gel. I cannot separate it from close-running impurities."

Root Cause Analysis

Halogenated nitrogen heterocycles are Lewis bases. Standard silica gel (


) possesses acidic surface silanol groups (

,

).
  • The Interaction: The basic nitrogen lone pair H-bonds or protonates at these silanol sites.

  • The Result: A mixed-mode retention mechanism (partitioning + ion exchange) causes peak broadening (tailing).

  • Halogen Effect: Heavy halogens (I, Br) increase lipophilicity (

    
    ) but also induce distinct dipole moments that can exacerbate "stickiness" via halogen bonding.
    
Troubleshooting Protocol
MethodProtocolMechanism
The "TEA Block" Pre-wash column with 1% Triethylamine (TEA) in hexane, then run mobile phase with 0.1% TEA.TEA competes for and "caps" acidic silanol sites, forcing the heterocycle to interact only via partitioning.
Ammonia Shift Use 1%

in MeOH as the polar modifier (DCM:MeOH:NH4OH).
Ammonia creates a basic micro-environment, suppressing protonation of the heterocycle.
Stationary Phase Switch Switch to Neutral Alumina (Brockmann Grade III).Alumina lacks the acidic protons of silica, preventing the acid-base dragging effect.
Visualizing the Mechanism

SilanolInteraction cluster_0 Standard Silica (Problem) cluster_1 TEA Modified (Solution) Silica Acidic Silanol (Si-OH) Heterocycle N-Heterocycle Silica->Heterocycle Strong H-Bonding (Tailing) Silica2 Acidic Silanol (Si-OH) TEA Triethylamine (TEA) Silica2->TEA Blocked Site Heterocycle2 N-Heterocycle Heterocycle2->Silica2 No Interaction (Sharp Peak)

Caption: Mechanism of silanol blocking. TEA preferentially binds to acidic sites, allowing the target molecule to elute cleanly.

Module 2: Solubility & Column Loading

User Issue:

"My sample is a brick. It won't dissolve in DCM or Hexanes for loading, but dissolves in DMSO which ruins the separation."

Root Cause Analysis

Halogenated heterocycles often exhibit high crystal lattice energy due to


-

stacking and halogen bonding. Dissolving them in a "strong" solvent (DMSO/DMF) and injecting liquid causes "solvent wash-through," where the strong solvent carries the compound down the column, destroying resolution.
Troubleshooting Protocol: The Dry Load Technique

Theory: By adsorbing the compound onto a solid support, you eliminate the injection solvent variable. The mobile phase then selectively desorbs the compound based on


 (distribution coefficient).

Step-by-Step Guide:

  • Dissolution: Dissolve crude material in the minimum amount of a low-boiling strong solvent (THF, Acetone, or DCM/MeOH). If necessary, use mild sonication.

  • Adsorption: Add Celite 545 or Silica Gel (ratio: 1g crude to 3g solid support).

  • Evaporation: Rotovap to dryness. Critical: The result must be a free-flowing powder. If it is sticky, add more solid support and re-evaporate.

  • Loading: Pour the powder on top of the pre-packed column bed (or into a solid load cartridge).

  • Elution: Begin gradient elution.

Decision Matrix for Loading:

LoadingStrategy Start Check Solubility in Mobile Phase Soluble Soluble > 100mg/mL? Start->Soluble LiquidLoad Liquid Injection (Standard) Soluble->LiquidLoad Yes Insoluble Insoluble / Precipitates Soluble->Insoluble No StrongSolvent Soluble in Acetone/THF/DCM? Insoluble->StrongSolvent DryLoad Execute Dry Loading (Celite/Silica) StrongSolvent->DryLoad Yes Exotic Only Soluble in DMSO/DMF? StrongSolvent->Exotic No ReversePhase Switch to Reverse Phase (C18) Load in DMSO Exotic->ReversePhase

Caption: Workflow for selecting the correct loading technique based on solubility profile.

Module 3: Chemical Stability (Dehalogenation)

User Issue:

"I put a bromo-indole on the column, but I recovered the non-halogenated indole. Where did the bromine go?"

Root Cause Analysis

Halogenated heterocycles (especially Iodides and Bromides) are susceptible to Hydrodehalogenation .[1]

  • Photolysis: Carbon-Iodine bonds are weak (

    
    ). Ambient light can cleave this bond homolytically, generating radicals that abstract hydrogen from the solvent.
    
  • Acid Catalysis: Acidic silica can catalyze protodehalogenation in electron-rich heterocycles (e.g., pyrroles, indoles).

  • Trace Metals: If the crude material comes from a Pd-catalyzed coupling (Suzuki/Buchwald), residual Palladium trapped in the crude matrix can catalyze dehalogenation during concentration or on the column.

Stability Protocol
ThreatMitigation Strategy
Light (Photolysis) Wrap columns and flasks in aluminum foil. Work in subdued light. Avoid prolonged exposure to chlorinated solvents under light.
Acidity (Silica) Buffer the silica. Pre-treat the column with 1% Triethylamine (as in Module 1) or switch to Neutral Alumina.
Trace Metals Scavenge before purifying. Treat the crude reaction mixture with a metal scavenger (e.g., SiliaMetS® Thiol or DMT) or wash with aqueous N-Acetylcysteine before evaporation.

Module 4: Crystallization vs. "Oiling Out"

User Issue:

"I am trying to recrystallize to avoid chromatography, but my product oils out as a gum."

Root Cause Analysis

"Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent mixture, or when impurities disrupt the crystal lattice formation. Halogenated heterocycles are prone to this because they often form amorphous aggregates.

The "Seeding at the Cloud Point" Protocol
  • Dissolution: Dissolve the gum in the "Good Solvent" (e.g., DCM or EtOAc) at warm temperature.

  • Anti-solvent Addition: Dropwise add the "Bad Solvent" (e.g., Hexane or Heptane) until the solution turns slightly cloudy (The Cloud Point).

  • Re-dissolution: Add one drop of the Good Solvent to make it clear again.

  • Seeding: Add a tiny crystal of pure product (if available) or scratch the glass surface with a spatula to create nucleation sites.[2]

  • Slow Cooling: Wrap the flask in a towel to slow down the cooling rate. Do not put it directly in the fridge. Let it reach room temperature over 2 hours.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for physical properties and purification of specific heterocycles).

  • Li, J. J. (2013). Heterocyclic Chemistry in Drug Discovery. Wiley. (Discusses the solubility and stability profiles of drug-like heterocycles).

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Critical for understanding the basicity of N-heterocycles).

  • Agilent Technologies. (2022). LC Troubleshooting Guide: Peak Tailing. (Authoritative source on silanol interactions).

  • SiliCycle. (2024). Metal Scavenging Solutions for Pharmaceutical Synthesis. (Reference for removing trace Pd to prevent dehalogenation).

Sources

Preventing decomposition of 6-Bromo-4-chloropyrido[3,4-d]pyrimidine during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TS-BCP-004 | Version: 2.1 | Last Updated: 2025-05-18[1]

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely accessing this guide because you are working with 6-Bromo-4-chloropyrido[3,4-d]pyrimidine (CAS: 1215787-31-7) and encountering instability or yield loss.[1]

This scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., CDK, PI3K inhibitors), valued for its dual-reactivity.[1] However, this utility comes with a trade-off:[1]

  • The 4-Chloro position is highly electrophilic, designed for rapid Nucleophilic Aromatic Substitution (

    
    ).[1]
    
  • The 6-Bromo position is less reactive, reserved for subsequent metal-catalyzed cross-couplings (Suzuki, Buchwald).[1]

The Problem: The high reactivity of the C4-Cl bond makes the molecule prone to rapid hydrolysis (decomposition to the pyridone/lactam) upon exposure to atmospheric moisture, acidic silica, or nucleophilic solvents.[1]

Module 1: The Chemistry of Decomposition

To prevent decomposition, you must understand the failure mechanism.[1] The pyrido[3,4-d]pyrimidine core is electron-deficient.[1] The fusion of the pyridine and pyrimidine rings pulls electron density away from the C4 carbon, making it an "electron sink."[1]

Decomposition Pathway Diagram

The following diagram illustrates the competition between the desired


 reaction and the fatal hydrolysis pathway.

DecompositionPathway Figure 1: The Critical Divergence. Moisture hydrolysis yields the thermodynamically stable 'one' (lactam), which is chemically inert to further substitution. SM 6-Bromo-4-chloro pyrido[3,4-d]pyrimidine (Active Electrophile) Desired Desired Product (4-Amino/Alkoxy derivative) SM->Desired  Nucleophile (R-NH2)  Base (DIPEA)  Anhydrous Conditions Impurity Decomposition Product (6-Bromo-3H-pyrido[3,4-d] pyrimidin-4-one) SM->Impurity  Trace H2O / Moisture  Acidic Workup  Alcoholic Solvents (slow)

[1] Key Takeaway: Once the C4-Cl hydrolyzes to the C4-OH (tautomerizing to the C4=O amide), the molecule becomes inert to standard


 conditions.[1] You cannot reverse this step easily.

Module 2: Storage & Handling (Pre-Reaction)

Improper storage is the #1 cause of "dead" reagents.[1]

ParameterSpecificationWhy?
Temperature -20°C (Freezer)Retards spontaneous hydrolysis and dimerization.[1]
Atmosphere Argon/Nitrogen Oxygen is less of an issue, but atmospheric moisture is fatal.[1]
Container Amber Glass + Parafilm Protects from light (de-bromination risk) and seals against humidity.[1]
Thawing Equilibrate to RT in a desiccatorOpening a cold bottle in humid air causes immediate condensation on the solid, initiating hydrolysis.[1]

Module 3: Reaction Optimization (The Step)

Most users employ this scaffold to install an amine at the 4-position while keeping the 6-Br intact for later.[1]

Protocol: 4-Substitution without Decomposition

Reagents:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: Amine (1.1 – 1.2 eq)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) or

    
     (1.5 – 2.0 eq).[1] Avoid nucleophilic bases like Pyridine.
    
  • Solvent: Anhydrous DMF, DMAc, or THF.[1] Avoid alcohols if possible.

Step-by-Step Workflow:

  • Drying: Flame-dry or oven-dry all glassware.[1] Cool under Argon flow.

  • Solvent Prep: Use anhydrous solvents (Sure/Seal™ or molecular sieve dried).[1] Water content must be <50 ppm.[1]

  • The "Cold Start" Technique:

    • Dissolve the 4-Cl substrate in solvent and cool to 0°C (ice bath).

    • Add the base before the nucleophile to scavenge any adventitious HCl.[1]

    • Add the nucleophile dropwise.[1]

  • Monitoring:

    • Allow to warm to Room Temperature (RT) only if reaction is sluggish at 0°C.

    • Do not heat >60°C unless absolutely necessary. High heat promotes hydrolysis by trace water and can trigger premature Pd-catalyzed reactions if Pd residues are present in the lab environment.[1]

  • Endpoint: Monitor by TLC or LCMS.[1] Look for the disappearance of the starting material (SM).[1]

    • Note: The hydrolyzed impurity (4-OH) often streaks on TLC or stays at the baseline in non-polar eluents.[1]

Decision Tree: Troubleshooting Reaction Stalls

ReactionTroubleshooting Figure 2: Diagnostic Logic for Reaction Monitoring. Start Reaction Analysis (LCMS/TLC) CheckSM Is SM (4-Cl) remaining? Start->CheckSM CheckImp Is 4-OH (Hydrolysis) present? CheckSM->CheckImp Yes Action3 Proceed to Workup (Keep pH > 7) CheckSM->Action3 No (Complete) Action1 Add more Nucleophile Increase Temp slightly (max 40°C) CheckImp->Action1 No (Clean SM) Action2 CRITICAL FAILURE Solvent was wet. Abort and restart with fresh bottle. CheckImp->Action2 Yes (>10%)

Module 4: Workup & Purification

Many successful reactions are ruined during workup.[1] The 4-amino product is generally stable, but if unreacted 4-Cl material remains, it will generate HCl upon contact with water, creating an autocatalytic decomposition cycle.[1]

The "Safe" Workup Protocol:

  • Quench: Do not use dilute acid (e.g., 1M HCl). Quench with Saturated

    
      or water.[1][2]
    
  • Extraction: Use EtOAc or DCM.[1]

  • Drying: Dry organic layer over

    
     (neutral) rather than 
    
    
    
    (slightly acidic) if the product is acid-sensitive.[1]
  • Purification:

    • Silica Gel: Standard silica is slightly acidic.[1] For highly sensitive analogs, add 1% Triethylamine (

      
      )  to your eluent system to neutralize the silica.[1]
      
    • Recrystallization: Often superior to columns for this scaffold.[1] Ethanol/Water or EtOAc/Hexanes are common systems.[1]

FAQ: Common User Scenarios

Q1: I see a new peak in LCMS with Mass [M-18] relative to my expected product. What is it?

  • Diagnosis: This is likely dimerization or ring closure if your nucleophile has two reactive centers.[1] However, if the mass is [M-35+17] (i.e., -Cl +OH), that is the hydrolysis product (mass 226/228 for the 6-Br-4-OH species).[1]

  • Fix: Check solvent water content. Ensure the reaction vessel was sealed under Argon.

Q2: Can I do a "One-Pot" reaction (Substitution then Suzuki)?

  • Answer: Yes, but strictly sequential.

  • Protocol: Complete the

    
     at C4 at low temp (0°C -> RT). Verify consumption of the 4-Cl.[1][3][4] Only then add the Boronic acid, Palladium catalyst, and base, and heat to 80-100°C for the Suzuki coupling at C6.[1] If you add Pd/Boronic acid at the start, you risk scrambling or competing reactions.[1]
    

Q3: My product turned into a solid that won't dissolve in DCM/MeOH.

  • Diagnosis: You likely formed the 4-one (pyridone) decomposition product .[1] It has very high lattice energy due to hydrogen bonding (donor/acceptor pairs) and is notoriously insoluble in organic solvents.[1]

  • Recovery: Unfortunately, this is usually irreversible waste.[1]

References

  • Synthesis of Pyrido[3,4-d]pyrimidine Scaffolds

    • Vandekerckhove, S., et al.[1] "Rational design, synthesis and biological evaluation of pyrido[3,4-d]pyrimidine analogues as CXCR2 antagonists." Molecules, 2023.[1][2][5]

    • Source: [1]

  • Reactivity of 4-Chloropyrimidines (

    
     Mechanisms): 
    
    • Barvian, M., et al.[1] "Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases."[1] Journal of Medicinal Chemistry, 2000.[1] (Provides analogous reactivity profiles for the isomeric [2,3-d] system).

    • Source: [1]

  • General Handling of Halogenated Heterocycles

    • Pfizer Inc.[1] "Process for the preparation of pyrido[3,4-d]pyrimidine derivatives."[1][5][6][7][8] WO Patent 2010/020675.[1] (Details industrial scale handling and stability data).

    • Source: [1]

  • Chemical Properties & Safety Data

    • PubChem.[1][9] "4-Chloropyrido[3,4-d]pyrimidine Compound Summary." (Structural data and predicted properties).

    • Source: [1]

Sources

Addressing solubility issues of pyridopyrimidine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyridopyrimidine Technical Support Center .

This guide addresses the notorious "brick dust" properties of fused pyridopyrimidine intermediates (e.g., pyrido[2,3-d]pyrimidines, pyrido[3,4-d]pyrimidines). These planar, electron-deficient heteroaromatic systems often exhibit strong


-

stacking and high lattice energy, resulting in poor solubility that complicates synthesis, purification, and analysis.

Part 1: The Dissolution Matrix (Solvent Strategy)

Q: My pyridopyrimidine intermediate is insoluble in standard organic solvents (DCM, EtOAc, THF). How do I even start characterization or the next reaction step?

A: You are encountering the "solubility wall" typical of fused nitrogen heterocycles. Standard lipophilic solvents fail because they cannot disrupt the strong intermolecular hydrogen bonding and stacking interactions. You must switch to High-Polarity/Protic or Super-Solvent systems.

Recommended Solvent Tier List:

TierSolventsApplicationNotes
Tier 1 (Standard) Ethanol, Methanol, AcetonitrileRefluxing reactions; TriturationOften effective only at boiling points.
Tier 2 (Polar Aprotic) DMF, DMAc, DMSO, NMPReactions; Recrystallization (as "Good" solvent)High boiling points make removal difficult. Use for Crash & Wash protocols.
Tier 3 (Acidic/Reactive) TFA, Formic Acid, Acetic AcidNMR Analysis; Deprotection; RecrystallizationProtonation of ring nitrogens disrupts stacking, drastically improving solubility.
Tier 4 (Binary) DCM/MeOH (9:1 to 4:1), CHCl₃/HFIPChromatography; ExtractionsHexafluoroisopropanol (HFIP) is a powerful hydrogen-bond donor for solubilizing amides.

Q: I cannot get a clean NMR spectrum. The compound settles at the bottom of the tube.

A: Do not trust a suspension NMR.

  • Add Acid: Add 1-2 drops of TFA-d (trifluoroacetic acid-d) to your DMSO-d6 or CDCl₃ sample. This protonates the pyridyl/pyrimidyl nitrogens, breaking aggregates and usually resulting in a clear solution [1].

  • Heat: Run the NMR at 350–370 K (in DMSO-d6). This increases kinetic solubility and sharpens broad peaks caused by restricted rotation or aggregation.

Part 2: Reaction & Workup Troubleshooting

Q: My reaction mixture turned into a solid "puck" or thick slurry. Stirring has stopped. Is the reaction dead?

A: Not necessarily. This is common during cyclization steps (e.g., forming the pyrimidine ring onto a pyridine precursor). The product precipitates as it forms.

  • Immediate Action: Add a co-solvent with a higher boiling point (e.g., if refluxing in EtOH, add DMF).

  • Mechanical Action: Switch from a magnetic stir bar to an overhead mechanical stirrer . Magnetic bars cannot handle the torque required for pyridopyrimidine slurries.

  • Ultrasonic Assistance: For heterogeneous reactions, brief ultrasonication can break up particle agglomerates and expose fresh surface area, though this is difficult to scale [2].

Q: How do I isolate the product without using a column? (The "Crash & Wash" Protocol)

A: Chromatography is often impossible due to poor solubility in mobile phases. We recommend the Precipitation Workup , which leverages the high lattice energy of your product to your advantage.

Protocol: The "Crash & Wash" Isolation

  • Quench: Pour the reaction mixture (if in DMF/DMSO/EtOH) slowly into a beaker of crushed ice/water (ratio 1:10) with vigorous stirring.

  • Precipitate: Allow the suspension to stand for 30–60 minutes. The pyridopyrimidine should crash out as a solid.

  • Filter: Collect via vacuum filtration (Buchner funnel).[1][2]

  • The Critical Wash:

    • Wash with Water (

      
      ) to remove inorganic salts and polar solvents (DMF).
      
    • Wash with Cold Ethanol (

      
      ) to remove unreacted organic starting materials.
      
    • Wash with Diethyl Ether (

      
      ) to remove residual high-boiling solvents and facilitate drying.
      
  • Dry: Vacuum dry at 50°C.

Visualizing the Workup Logic:

WorkupLogic Start Crude Reaction Mixture (DMF/DMSO/EtOH) IcePour Pour into Ice/Water (1:10) Vigorous Stirring Start->IcePour CheckState Observe State IcePour->CheckState Solid Precipitate Forms CheckState->Solid Solidifies Oil Oiling Out / Sticky Gum CheckState->Oil Gummy Filter Vacuum Filtration Solid->Filter Triturate Decant Water Triturate with EtOH or MeCN Sonicate Oil->Triturate WashSeq Wash Sequence: 1. Water (Salts/DMF) 2. Cold EtOH (Impurities) 3. Et2O (Drying) Filter->WashSeq Dry Final Product (Brick Dust) WashSeq->Dry Triturate->Filter Becomes Solid

Figure 1: Decision tree for isolating insoluble pyridopyrimidine intermediates from polar reaction media.

Part 3: Purification (Recrystallization & Chromatography)

Q: My product is 85% pure but colored. Recrystallization from Ethanol failed (it didn't dissolve). What next?

A: Ethanol alone is often too weak for fused systems. You need a Binary Solvent Recrystallization system [3].

Protocol: DMF/Water Recrystallization

  • Suspend the solid in DMF (or DMSO).

  • Heat to 100–120°C. Add DMF dropwise until the solid just dissolves.

  • Hot Filtration: If black specks remain (palladium or char), filter hot through a glass frit (paper may dissolve or clog).

  • Anti-solvent Addition: While hot, add Water dropwise until a persistent turbidity (cloudiness) appears.

  • Cooling: Remove heat. Allow to cool slowly to Room Temp, then 4°C.

  • Harvest: Filter the purified crystals.

Q: I must use Flash Chromatography. What mobile phase moves "brick dust"?

A: Standard Hexane/EtOAc will not work (Rf = 0).

  • Base System: DCM / Methanol (95:5 to 90:10).

  • The "Booster": Add 1% Triethylamine or Ammonium Hydroxide to the mobile phase. This suppresses ionization of the pyrimidine protons and reduces tailing on silica [4].

  • Loading: Do not load as a liquid. Use Dry Loading . Dissolve the crude in TFA/DCM or hot DMF, add silica, evaporate to dryness, and load the powder onto the column.

Part 4: Structural Modification (Design for Solubility)

Q: We are in the lead optimization phase. How can we prevent this solubility issue in future analogs?

A: You must disrupt the crystal packing energy.

  • Break Symmetry: Symmetrical molecules pack better. Introduce asymmetry (e.g., a methyl group at the 2-position of the pyridine ring) [5].

  • sp3 Character: Introduce non-planar rings (morpholine, piperazine) or flexible alkyl chains.

  • Prodrugs: If the NH group is the culprit (H-bonding), consider a transient protecting group (e.g., SEM, Boc) that improves solubility during purification but can be removed later.

Visualizing the Solubility Logic:

SolubilityTree Problem Solubility Issue CheckStructure Check Structure Problem->CheckStructure Planar Highly Planar/Symmetrical CheckStructure->Planar HDonors Multiple NH/OH Groups CheckStructure->HDonors SolnPlanar Disrupt Packing: Add Methyl/Alkyl Break Symmetry Planar->SolnPlanar SolnHDonors Mask Donors: N-Alkylation Boc/SEM Protection HDonors->SolnHDonors

Figure 2: Strategic structural modifications to improve solubility during the design phase.

References

  • BenchChem Technical Support. Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. (Accessed 2025).[1][3][4][5][6]

  • Li, J. et al. An efficient synthesis of pyrido[2,3-d]pyrimidine derivatives under ultrasound irradiation. Ultrasonics Sonochemistry, 15(3), 217-221 (2008).[7]

  • Rashad, A. E. et al. Preparation of Some Fused Pyridopyrimidine Derivatives for Biological Evaluation.[8] Phosphorus, Sulfur, and Silicon, 180:2767–2777 (2005).[8] [8]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization and Chromatography. (Accessed 2025).[1][3][4][5][6]

  • Miyazaki, M. et al. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(3), 800-804 (2011).

Sources

Validation & Comparative

Comparison Guide: Mass Spectrometry Analysis of Halogenated Pyridopyrimidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: Fluorinated Stationary Phases (PFP) Alternative: Traditional C18 Alkyl Phases Application: High-Resolution Separation and MS/MS Characterization of Kinase Inhibitor Scaffolds

Executive Summary

Halogenated pyridopyrimidines represent a critical scaffold in modern drug discovery, particularly as ATP-competitive kinase inhibitors. Their analysis is frequently complicated by the presence of structural regioisomers and metabolic byproducts (e.g., dehalogenated species) that exhibit identical mass-to-charge (m/z) ratios and similar hydrophobicity.

This guide compares the performance of Pentafluorophenyl (PFP) stationary phases against the industry-standard C18 (Octadecyl) phases. While C18 remains the workhorse for general reversed-phase chromatography, experimental evidence suggests it often fails to resolve halogenated positional isomers. This guide demonstrates that PFP phases provide superior selectivity through distinct


 and halogen-bonding mechanisms, essential for accurate mass spectrometry (MS) quantification.
Technical Comparison: PFP vs. C18

The core differentiator lies in the retention mechanism. Halogenated pyridopyrimidines possess electron-deficient aromatic rings and polarizable halogen atoms (Cl, Br, F), which interact weakly with the purely hydrophobic C18 ligands.

Comparative Mechanism Table
FeatureAlternative: C18 (Octadecyl) Product: PFP (Pentafluorophenyl) Impact on Halogenated Pyridopyrimidines
Primary Interaction Hydrophobic (Dispersive)Hydrophobic +

+ Dipole-Dipole
PFP leverages the electron-deficient ring of the analyte.
Shape Selectivity Moderate (Steric hindrance only)High (Rigid ligand structure)PFP resolves ortho/meta/para halogen isomers that co-elute on C18.
Halogen Bonding NegligibleSignificant (F...X interactions)Direct interaction between the column's F atoms and the analyte's Cl/Br atoms enhances retention.
MS Compatibility Excellent (Low bleed)Excellent (Low bleed)Both are suitable for ESI-MS; PFP requires no unique mobile phase additives.
Isomer Resolution Low (

common)
High (

typical)
Critical for distinguishing metabolic shifts (e.g., halogen migration).
Why PFP Wins for this Application

The PFP ligand contains a phenyl ring with five fluorine atoms, creating a strong electron-deficient face. Pyridopyrimidine analytes, often rich in


-electrons or containing electron-donating groups, engage in "charge transfer" interactions with the PFP phase. Furthermore, the high electronegativity of the fluorine atoms on the stationary phase interacts specifically with the polarizable halogen atoms (Cl, Br) on the analyte, a mechanism absent in C18 chromatography [1, 2].
Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating. The use of a "system suitability mix" containing two positional isomers ensures that the column selectivity is active before running valuable samples.

A. Sample Preparation
  • Stock Solution: Dissolve halogenated pyridopyrimidine standards in DMSO at 1 mg/mL.

  • Working Solution: Dilute to 1 µg/mL in 50:50 Water:Methanol.

  • System Suitability Mix: Create a 1:1 mixture of the target analyte and its nearest regioisomer (e.g., 6-bromo vs. 7-bromo pyridopyrimidine).

B. LC-MS/MS Conditions

Instrument: Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.

ParameterCondition Rationale
Column PFP Column (2.1 x 100 mm, 1.9 µm)High surface area for halogen selectivity.
Mobile Phase A Water + 0.1% Formic AcidProton source for ESI (+).
Mobile Phase B Methanol + 0.1% Formic AcidMeOH promotes

interactions better than Acetonitrile.
Gradient 5% B to 95% B over 10 minShallow gradient maximizes interaction time.
Flow Rate 0.3 mL/minOptimal for ESI desolvation efficiency.
Ionization ESI Positive ModePyridopyrimidine nitrogens protonate easily (

).
Capillary Voltage 3.5 kVStandard for stable spray.
C. Mass Spectrometry Fragmentation Strategy

Halogenated pyridopyrimidines exhibit characteristic fragmentation patterns useful for confirmation.

  • Isotope Pattern Check:

    • Chlorine: Look for M and M+2 peaks (3:1 ratio).

    • Bromine: Look for M and M+2 peaks (1:1 ratio).

  • Neutral Losses:

    • Loss of HCN (27 Da): Characteristic of pyrimidine ring cleavage [3].

    • Loss of CO (28 Da): Common if carbonyl groups are present (e.g., pyridopyrimidinones).

    • Loss of Halogen Radical (X•): Observed in radical cations or high-energy CID.

Visualization of Workflows
Figure 1: Comparative Separation Mechanism

This diagram illustrates the multi-modal retention mechanism of PFP phases compared to the single-mode retention of C18.

G cluster_0 Alternative: C18 Phase cluster_1 Product: PFP Phase C18_Ligand C18 Alkyl Chain Analyte_A Pyridopyrimidine C18_Ligand->Analyte_A Hydrophobic Interaction Only PFP_Ligand Pentafluorophenyl Ring Analyte_B Pyridopyrimidine PFP_Ligand->Analyte_B Pi-Pi Stacking PFP_Ligand->Analyte_B Dipole-Dipole PFP_Ligand->Analyte_B Halogen Bonding

Caption: C18 relies solely on hydrophobicity, while PFP utilizes three distinct mechanisms to resolve isomers.

Figure 2: MS/MS Fragmentation Pathway

Logical flow of precursor ion breakdown for structural confirmation.

Fragmentation Precursor Precursor Ion [M+H]+ Intermediate Core Scaffold Ion (Ring Opening) Precursor->Intermediate Collision Induced Dissociation (CID) Product1 Fragment A [M+H - HCN]+ Intermediate->Product1 Neutral Loss -27 Da (HCN) Product2 Fragment B [M+H - HX]+ Intermediate->Product2 Neutral Loss Halogen Acid

Caption: Primary fragmentation pathways for halogenated pyridopyrimidines in ESI+ mode.

Troubleshooting & Optimization
IssueProbable CauseSolution
Peak Tailing Secondary interactions with silanols.[1]Ensure mobile phase contains 0.1% Formic Acid or Ammonium Formate.
Low Sensitivity Ion suppression from matrix.Switch from Methanol to Acetonitrile (though selectivity may decrease slightly) or use APCI source.
No Separation of Isomers Gradient too steep.Flatten gradient slope (e.g., 1% change per minute) around the elution time.
Loss of Halogen In-source fragmentation.Lower the Cone Voltage or Fragmentor Voltage.
References
  • Advanced Chromatography Technologies. (2016). ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase.[2] Chromatography Today. [Link][3]

  • Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. [Link]

  • Castrovilli, M. C., et al. (2014).[4] Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry.[4] [Link]

  • Shimadzu Corporation. (2020). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Shimadzu Technical Report. [Link]

Sources

Comparative Guide: Reactivity of 6-Bromo vs. 4-Chloro Position in Quinazoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, particularly kinase inhibitor development, the 4-chloro-6-bromoquinazoline scaffold presents a classic study in chemoselectivity. This guide compares the reactivity profiles of the C4-chloro position (pyrimidine ring) against the C6-bromo position (benzenoid ring).

The Core Distinction:

  • C4-Chloro: Highly electrophilic "Warhead." Reacts predominantly via SNAr (Nucleophilic Aromatic Substitution) due to the electron-deficient pyrimidine core.

  • C6-Bromo: Classical Aryl Halide. Reacts via Metal-Catalyzed Cross-Coupling (Suzuki, Buchwald, Sonogashira).

Strategic Takeaway: While the C6-Br bond is theoretically more labile to oxidative addition (Pd0) than a standard aryl chloride, the extreme electron deficiency of the C4 position renders the C4-Cl bond highly unstable. Consequently, the industry-standard "High Fidelity" workflow dictates functionalizing C4 first (SNAr) followed by C6 (Cross-Coupling) to avoid competitive side reactions or hydrolysis.

Mechanistic Profiling & Electronic Causality

To control these positions, one must understand the electronic forces driving their distinct reactivities.

The C4-Chloro Position (The "Imine" Vector)

The C4 position acts as a vinylogous imine chloride. The nitrogen atoms at N1 and N3 exert a powerful electron-withdrawing effect, making C4 highly susceptible to nucleophilic attack.

  • Mechanism: Addition-Elimination (SNAr).

  • Driving Force: Formation of a resonance-stabilized Meisenheimer complex where the negative charge is delocalized onto the electronegative N1 nitrogen.

  • Risk Factor: High susceptibility to hydrolysis (forming the inactive quinazolin-4-one) in the presence of water/base.

The C6-Bromo Position (The "Aryl" Vector)

The C6 position resides on the fused benzene ring. It lacks the direct electron-withdrawing activation of the heteroatoms.

  • Mechanism: Palladium-catalyzed cycle (Oxidative Addition

    
     Transmetallation 
    
    
    
    Reductive Elimination).[1]
  • Driving Force: Weak C-Br bond dissociation energy relative to C-Cl.

  • Selectivity Challenge: While Ar-Br is typically more reactive to Pd than Ar-Cl, the C4-Cl in quinazoline is activated. It can compete for Pd oxidative addition, leading to mixtures if C6 coupling is attempted first.

Visualization: Electronic Activation & Resonance

G cluster_C4 C4 Reactivity (SNAr) cluster_C6 C6 Reactivity (Pd-Coupling) SM 4-Chloro-6-Bromoquinazoline C4_Attack Nucleophilic Attack (Aniline/Amine) SM->C4_Attack Fast (Mild Heat) C6_Insert Oxidative Addition (Pd0 inserts into C-Br) SM->C6_Insert Slow/Competitive (Requires Catalyst) Meisenheimer Meisenheimer Complex (N1 stabilizes charge) C4_Attack->Meisenheimer Product_C4 C4-Substituted Product Meisenheimer->Product_C4 Product_C6 C6-Coupled Product Product_C4->Product_C6 Step 2: Coupling C6_Insert->Product_C6

Caption: Comparative reaction vectors. The Red path (C4) is kinetically favored under nucleophilic conditions. The Yellow path (C6) requires catalysis but faces competition from the activated C4-Cl.

Comparative Data: Reaction Conditions & Yields[2][3][4][5][6]

The following table synthesizes experimental data comparing the standard conditions for functionalizing these positions.

FeatureC4-Chloro (SNAr) C6-Bromo (Suzuki Coupling)
Primary Reagent Anilines, Phenols, Aliphatic AminesAryl Boronic Acids/Esters
Catalyst Required None (Acid or Base assisted)Palladium (e.g., Pd(PPh3)4, Pd(dppf)Cl2)
Solvent System Isopropanol (iPrOH), Acetonitrile, DMFDioxane/H2O, Toluene/EtOH, DME
Temperature Mild (Reflux in iPrOH, ~80°C)Moderate to High (80–110°C)
Typical Yield 75–95% (High Selectivity)50–80% (If C4 is already substituted)
Major By-product Quinazolin-4-one (Hydrolysis)Homocoupling, De-halogenation
Selectivity >99:1 (C4 vs C6)Variable (If C4-Cl is present, it may couple)

Experimental Protocols (Self-Validating Systems)

Protocol A: The "Standard" Sequence (C4 SNAr First)

Why this works: Displacing the C4-Cl with an amine (e.g., 3-chloro-4-fluoroaniline) deactivates the pyrimidine ring slightly, making the subsequent C6-Br coupling more controllable and preventing C4-hydrolysis during the aqueous Suzuki step.

Step 1: C4-Displacement (Synthesis of Gefitinib Intermediate)

  • Charge: To a round-bottom flask, add 4-chloro-6-bromoquinazoline (1.0 equiv) and the aniline nucleophile (1.1 equiv).

  • Solvent: Suspend in Isopropanol (iPrOH) (10 mL/g). Note: iPrOH is preferred over DMF as it allows product precipitation.

  • Activation: Add 1.0 equiv of HCl (via dioxane) OR use the aniline HCl salt directly. Acid catalysis protonates N1, accelerating attack.

  • Reaction: Reflux (85°C) for 2–4 hours. Monitor by TLC/LCMS (Disappearance of SM).

  • Workup: Cool to room temperature. The product usually precipitates as the HCl salt. Filter, wash with cold iPrOH and Et2O.

    • Validation Point:1H NMR should show the loss of the characteristic C4-Cl shift and appearance of NH signals.

Step 2: C6-Suzuki Coupling

  • Charge: Suspend the C4-substituted intermediate (1.0 equiv), Arylboronic acid (1.2 equiv), and Na2CO3 (2.5 equiv) in Dioxane/Water (4:1).

  • Degas: Sparge with Argon for 15 mins. Critical: Oxygen poisons Pd(0).

  • Catalyst: Add Pd(dppf)Cl2 (5 mol%).

  • Reaction: Heat to 90°C for 4–12 hours under Argon.

  • Workup: Dilute with EtOAc, wash with brine. Purify via column chromatography.

Protocol B: The "Reverse" Sequence (C6 Coupling First)

Why avoid this: High risk. The C4-Cl is prone to hydrolysis under the basic aqueous conditions of Suzuki coupling. Furthermore, Pd can oxidatively add to C4-Cl, leading to mixtures.

If you must do this (e.g., C4 substituent is acid-labile):

  • Use anhydrous conditions (Suzuki-Miyaura using CsF/DME).

  • Use a bulky, electron-rich ligand (e.g., XPhos) that might preferentially insert into Ar-Br over the electron-deficient Ar-Cl, though this is difficult to control on this specific scaffold.

  • Recommendation: Protect C4 first (e.g., as a thioether) if the "Reverse" sequence is mandatory [1].

Decision Matrix & Workflow Visualization

When designing your synthesis, follow this logic flow to ensure yield and purity.

Workflow Start Start: 4-Chloro-6-Bromoquinazoline Decision Is the C4-Nucleophile Acid Sensitive? Start->Decision Path_Standard NO: Standard Route (High Fidelity) Decision->Path_Standard Preferred Path_Reverse YES: Reverse Route (High Risk) Decision->Path_Reverse Alternative Step1_Std Step 1: SNAr at C4 (iPrOH, Reflux) Path_Standard->Step1_Std Step1_Rev Step 1: Suzuki at C6 (Anhydrous, CsF) Path_Reverse->Step1_Rev Step2_Std Step 2: Suzuki at C6 (Pd, Boronic Acid) Step1_Std->Step2_Std Step2_Rev Step 2: SNAr at C4 Step1_Rev->Step2_Rev Risk Risk: C4 Hydrolysis or C4-Coupling Competition Step1_Rev->Risk

Caption: Decision tree for synthetic planning. The Green path represents the industry standard for EGFR inhibitors.

References

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Source: National Institutes of Health (NIH) / PMC. Context: Discusses the difficulty of C6-selective coupling in the presence of reactive C4-chlorides and strategies (like thioether protection) to mitigate it.

  • Synthesis and In Vitro Cytotoxicity of 4-(Halogenoanilino)-6-bromoquinazolines. Source: MDPI (Molecules). Context: Provides experimental yields and conditions for the SNAr displacement of C4-Cl by anilines, retaining the C6-Br for later steps.

  • A New Synthesis of Gefitinib. Source: Thieme Connect (Synlett). Context: Details the industrial/scalable approach to Gefitinib, emphasizing the sequence of constructing the quinazoline core and functionalizing C4 prior to final modifications.

  • Suzuki-Miyaura Cross-Coupling Reaction. Source: Organic Chemistry Portal.[2] Context: General mechanistic grounding for the reactivity order of Aryl-Br vs Aryl-Cl in Pd-catalyzed systems.

Sources

Kinase Selectivity Profiling: Benchmarking Imatinib-Derived Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous framework for profiling the kinase selectivity of inhibitors derived from a lead scaffold. To demonstrate the methodology with concrete, field-proven data, this guide uses the evolution of Nilotinib (a rationally designed derivative) from its parent compound Imatinib (the lead) as the primary case study. This comparison illustrates how to benchmark a derivative's performance against its parent and other market alternatives (e.g., Dasatinib).

Product Focus: Second-Generation BCR-ABL Inhibitors (Nilotinib) Comparative Baseline: Imatinib (Parent), Dasatinib (Alternative), Staurosporine (Control)

Executive Summary

In kinase drug discovery, potency is often easier to achieve than selectivity. "This compound"—in our case study, the lead structure Imatinib —revolutionized oncology as a Type II inhibitor. However, the development of its derivative, Nilotinib , required a precise "selectivity profiling" strategy to retain efficacy against BCR-ABL while improving potency and navigating the off-target landscape (e.g., c-KIT, PDGFR, DDR1).

This guide compares the selectivity profile of the derivative (Nilotinib) against the parent (Imatinib) and a broad-spectrum alternative (Dasatinib), providing a template for validating your own scaffold-derived inhibitors.

Comparative Performance Analysis

The following data synthesizes performance across biochemical (cell-free) and cellular assays. When profiling your inhibitors, organize data into these three tiers.

Tier 1: Whole-Kinome Selectivity (Biochemical)

Methodology: Competition binding assays (e.g., KINOMEscan™) or radiometric activity assays (HotSpot™) at 1 µM and 10 µM.

Key Metric: Selectivity Score (S-Score) The


 score represents the fraction of kinases inhibited >35% at a given concentration. Lower scores indicate higher selectivity.[1]
CompoundScaffold ClassS(35) Score (at 1 µM)Primary Targets (Kd < 10 nM)Major Off-Targets (Kd < 50 nM)
Imatinib (Parent)2-phenylaminopyrimidine0.035 ABL1, c-KIT, PDGFR

DDR1, CSF1R
Nilotinib (Derivative)3-phenylaminopyrimidine0.042 ABL1, c-KIT, PDGFR

DDR1, DDR2, MAPK11, ZAK
Dasatinib (Alternative)Thiazole-carboxamide0.240 ABL1, SRC, c-KIT, PDGFREphA2, BTK, TEC, BMX (Broad SRC/TEC family)
Staurosporine (Control)Indolocarbazole0.900+ Pan-kinaseAlmost entire kinome (PKC, CDK, etc.)

Insight: While Nilotinib was designed to be more potent against ABL, its selectivity score is comparable to Imatinib, maintaining a "narrow spectrum" profile. In contrast, Dasatinib is a multi-kinase inhibitor with a much higher S-score, correlating with its broader side-effect profile (e.g., pleural effusion linked to SRC/PDGFR inhibition).

Tier 2: Cellular Potency & Target Engagement

Methodology: Isogenic Ba/F3 cell lines dependent on specific oncogenes (BCR-ABL WT vs. T315I mutant).

CompoundBCR-ABL (WT) IC50BCR-ABL (E255K) IC50c-KIT (Cellular) IC50
Imatinib 260 nM>10,000 nM (Resistant)100 nM
Nilotinib 13 nM 400 nM50 nM
Dasatinib 0.8 nM10 nM20 nM

Insight: The derivative (Nilotinib) achieves a ~20-fold improvement in potency over the parent (Imatinib) while retaining the same primary target profile. This validates the "scaffold optimization" strategy—keeping the binding mode (Type II) but optimizing fit to overcome resistance mutations (except T315I).

Tier 3: Safety & Off-Target Liability

Methodology: Phenotypic toxicity screening and specific off-target assays.

  • hERG Inhibition (Cardiotoxicity): Nilotinib shows a "Black Box" warning for QT prolongation, a liability often detected in late-stage profiling.

  • DDR1/DDR2: Both Imatinib and Nilotinib potently inhibit Discoidin Domain Receptors (DDRs), which has emerged as a potential antifibrotic mechanism, distinct from their oncologic use.

Experimental Protocol: The "Self-Validating" Workflow

To replicate this profile for your own inhibitors, follow this step-by-step protocol. This workflow ensures that false positives (promiscuous aggregators) are eliminated early.

Phase 1: The "Gatekeeper" Screen (Single Concentration)

Objective: Rapidly filter out non-selective compounds.

  • Assay: Radiometric HotSpot™ or Fluorescence Resonance Energy Transfer (FRET).

  • Concentration: Screen at 1 µM fixed concentration.

  • Panel: Representative "Safety Panel" of 30–50 diverse kinases (covering AGC, CAMK, CMGC, TK, TKL, STE, CK1 groups).

  • Validation Criteria:

    • If inhibition > 50% for > 20% of the panel

      
      Reject  (Too promiscuous, unless designing poly-pharmacology).
      
    • If inhibition < 50% for target

      
      Reject  (Lack of potency).
      
Phase 2: Full Kinome Profiling ( Determination)

Objective: Determine true affinity and thermodynamic selectivity.

  • Assay: Competition binding (e.g., KINOMEscan). This is ATP-independent, measuring thermodynamic binding affinity (

    
    ).
    
  • Input: Compounds passing Phase 1.

  • Execution:

    • Use a 468-kinase panel.

    • Perform 11-point dose-response curves for all "hits" identified in a primary screen.

  • Data Processing:

    • Calculate Gini Coefficient (0 = perfect non-selectivity, 1 = single target).

    • Generate Kinome Tree heatmaps (see Visualization below).

Phase 3: Cellular Target Engagement (NanoBRET)

Objective: Confirm that biochemical potency translates to intracellular binding (permeability + ATP competition).

  • Transfection: HEK293 cells transfected with Kinase-Luciferase fusion + Tracer.

  • Treatment: Treat cells with inhibitor dose-response (0.1 nM – 10 µM).

  • Readout: BRET signal decreases as inhibitor displaces the tracer.

  • Validation: Comparison of Biochemical

    
     vs. Cellular 
    
    
    
    . Large shifts (>10x) indicate poor permeability or high competition with intracellular ATP.

Visualizations

Diagram 1: BCR-ABL Signaling & Inhibitor Intervention

This diagram illustrates the pathway blocked by Imatinib/Nilotinib, highlighting the downstream effectors (STAT5, RAS/MAPK, PI3K/AKT) that must be silenced for efficacy.

BCR_ABL_Signaling cluster_membrane Cell Membrane BCR_ABL BCR-ABL Fusion (Constitutively Active) GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 Phosphorylation Inhibitor Inhibitor (Imatinib/Nilotinib) Inhibitor->BCR_ABL Blocks ATP Binding SOS SOS GRB2->SOS RAS RAS-GTP SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation

Caption: The BCR-ABL signaling cascade. Imatinib/Nilotinib block the apical kinase, silencing the downstream RAS/MAPK, PI3K/AKT, and STAT5 pathways.

Diagram 2: The Selectivity Profiling Workflow

A logical decision tree for processing your "derived inhibitors" from Hit to Lead.

Profiling_Workflow Start New Derivative (Compound X) Tier1 Tier 1: Single Conc. (1 µM HotSpot) Start->Tier1 Decision1 >50% Inh. on >20% Kinases? Tier1->Decision1 Reject REJECT (Promiscuous) Decision1->Reject Yes Tier2 Tier 2: Kd Determination (KINOMEscan) Decision1->Tier2 No Metrics Calc. S(35) & Gini Compare to Parent Tier2->Metrics Tier3 Tier 3: NanoBRET (Intracellular TE) Metrics->Tier3 Selectivity OK Final Qualified Lead Candidate Tier3->Final Potency Confirmed

Caption: Strategic workflow for filtering kinase inhibitors. Only compounds passing the biochemical "gatekeeper" (Tier 1) proceed to expensive Kd profiling (Tier 2) and cellular validation (Tier 3).

References

  • Karaman, M. W., et al. (2008). "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology, 26(1), 127–132. [Link]

    • Foundational reference for the S(35) score and quantitative profiling of Imatinib vs.
  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 29(11), 1046–1051. [Link]

    • Source for the KINOMEscan methodology and broad profiling d
  • Manley, P. W., et al. (2010). "Bcr-Abl kinase inhibitors: the struggle against resistance." Biochimica et Biophysica Acta (BBA), 1804(3), 445-453. [Link]

    • Detailed comparison of Imatinib and Nilotinib structural biology and resistance profiles.
  • Vasta, J. D., et al. (2018). "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." Cell Chemical Biology, 25(2), 206-214. [Link]

    • Authoritative source for the NanoBRET cellular profiling protocol.

Sources

In Vitro Biological Evaluation of Novel Pyridopyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

In the landscape of kinase inhibitors, the pyridopyrimidine scaffold has emerged as a bioisosteric alternative to the classic quinazoline core (found in drugs like Gefitinib and Erlotinib).[1] By replacing a carbon atom with nitrogen in the fused ring system, researchers aim to improve aqueous solubility and alter hydrogen-bonding capabilities within the ATP-binding pocket of kinases such as PI3K, mTOR, and EGFR .

This guide outlines a rigorous, self-validating workflow to evaluate novel pyridopyrimidine derivatives ("Series P") against established clinical standards. Unlike generic screening protocols, this comparative approach focuses on differentiation —proving whether your novel derivative offers superior potency, selectivity, or physicochemical properties compared to existing alternatives.

The Structural Argument: Pyridopyrimidine vs. Quinazoline[1][2][3]
  • Quinazoline (Standard Q): High lipophilicity, potent EGFR binding, but often suffers from poor metabolic stability and solubility.

  • Pyridopyrimidine (Novel Series P): The additional nitrogen atom acts as a hydrogen bond acceptor, potentially recruiting unique water-mediated interactions (e.g., with Val882 or similar hinge residues depending on the target) and improving pharmacokinetic profiles.

Module 1: Biochemical Potency (Kinase Selectivity)

The first "gate" for any novel derivative is the biochemical assay. Here, we quantify the inhibitory constant (


) against purified enzymes. We will compare "Series P" against Dactolisib (BEZ235)  (a dual PI3K/mTOR inhibitor) and Gefitinib  (EGFR inhibitor).
Experimental Protocol: ADP-Glo™ Kinase Assay
  • Objective: Measure the amount of ADP produced during the kinase reaction, which correlates directly with kinase activity.

  • Why this method? It is universal, sensitive, and less prone to interference from fluorescent compounds (a common issue with heterocycles like pyridopyrimidines) compared to FRET-based assays.

Step-by-Step Workflow:

  • Compound Preparation: Prepare 10-point serial dilutions of "Series P" and Reference Standards (Dactolisib, Gefitinib) in 100% DMSO. Final assay DMSO concentration must be <1% to avoid enzyme denaturation.

  • Enzyme Reaction:

    • Mix Kinase (e.g., PI3K

      
       or EGFR), Lipid/Peptide Substrate, and ATP (
      
      
      
      apparent concentration) in reaction buffer.
    • Add 1

      
      L of compound.
      
    • Incubate at Room Temperature (RT) for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP, then to light via luciferase). Incubate 30 min.

  • Readout: Measure luminescence using a multimode plate reader (e.g., PerkinElmer EnVision).

Comparative Data Presentation

Table 1: Representative Biochemical Inhibition Profile (


 in nM)
Compound IDScaffold TypePI3K

(

)
mTOR (

)
EGFR (

)
Selectivity Ratio (PI3K/mTOR)
Series P-01 Pyridopyrimidine 4.2 12.5 >1000~3:1 (Dual)
Series P-05 Pyridopyrimidine 150.08.0>1000~1:20 (mTOR selective)
DactolisibImidazo-quinoline4.05.0>5000~1:1 (Dual)
GefitinibQuinazoline>5000>50003.0N/A

Interpretation: Series P-01 demonstrates "dual inhibition" potential similar to Dactolisib but with a distinct chemical core, potentially evading resistance mechanisms associated with quinolines.

Module 2: Cellular Viability & Phenotypic Screening

Biochemical potency does not guarantee cellular activity. Pyridopyrimidines must penetrate the cell membrane to reach their target. We evaluate this using the CCK-8 (Cell Counting Kit-8) assay, which is superior to MTT because the formazan product is water-soluble, eliminating the solubilization step that introduces variability.

Experimental Protocol: CCK-8 Cytotoxicity Assay
  • Seeding: Plate cells (e.g., A549 lung cancer, MCF-7 breast cancer) at 3,000–5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add compounds (Series P vs. Standards) at 8 concentrations (e.g., 0.01

    
    M – 100 
    
    
    
    M). Include DMSO Control (0.1%) and Staurosporine (positive kill control).
  • Incubation: Incubate for 48 or 72 hours.

  • Development: Add 10

    
    L CCK-8 reagent (WST-8) per well. Incubate 1–4 hours at 37°C.
    
  • Measurement: Measure Absorbance at 450 nm.

Comparative Data Presentation

Table 2: Antiproliferative Efficiency (


 in 

M)
Cell LineTissue OriginSeries P-01 (

)
Gefitinib (

)
Doxorubicin (

)
Interpretation
A549 Lung (NSCLC)1.8

0.2
15.5

1.2
0.5

0.1
P-01 is superior to Gefitinib in EGFR-WT cells.
MCF-7 Breast (ER+)0.9

0.1
>200.2

0.05
High potency suggests PI3K/mTOR dependency.
HUVEC Normal Endothelial>50>500.8

0.2
P-01 shows high Therapeutic Index (Safety).

Module 3: Mechanistic Validation (Flow Cytometry)

To prove causality (i.e., the cells die because of specific pathway inhibition, not general toxicity), we map the Mechanism of Action (MoA). Pyridopyrimidines targeting PI3K/mTOR typically induce G0/G1 cell cycle arrest followed by apoptosis .

Visualization: Signaling Pathway Target Map

The following diagram illustrates where the novel pyridopyrimidine derivatives intervene in the PI3K/AKT/mTOR signaling cascade compared to standard inhibitors.

PI3K_Pathway RTK RTK (e.g., EGFR) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 AKT AKT (PKB) PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Phosphorylation S6K p70S6K mTORC1->S6K CellGrowth Cell Growth & Proliferation S6K->CellGrowth Apoptosis Apoptosis Gefitinib Standard: Gefitinib (Quinazoline) Gefitinib->RTK Inhibits P_Series Novel: Series P (Pyridopyrimidine) P_Series->PI3K Dual Target P_Series->mTORC1 P_Series->Apoptosis Induces

Caption: Comparative intervention points of Novel Pyridopyrimidines (Dual PI3K/mTOR) vs. Gefitinib (RTK).

Experimental Protocol: Annexin V/PI Apoptosis Assay
  • Treatment: Treat cells with

    
     of "Series P" for 24 hours.
    
  • Harvesting: Trypsinize cells (gentle, no EDTA) to avoid stripping membrane phosphatidylserine.

  • Staining: Resuspend in Binding Buffer. Add Annexin V-FITC (binds exposed PS) and Propidium Iodide (PI) (stains necrotic DNA).

  • Flow Cytometry: Analyze 10,000 events.

    • Q1 (Annexin-/PI+): Necrosis (Toxic/Physical damage).

    • Q2 (Annexin+/PI+): Late Apoptosis.[2]

    • Q3 (Annexin+/PI-): Early Apoptosis (The desired mechanism).

    • Q4 (Annexin-/PI-): Live.

Validation Criteria: A successful pyridopyrimidine candidate should show a significant shift to Q3 (Early Apoptosis) (>20% population) compared to Control (<5%), confirming programmed cell death rather than messy necrosis.

Experimental Workflow Summary

The following diagram summarizes the logical flow of the evaluation guide, ensuring a "Go/No-Go" decision matrix at each stage.

Workflow Step1 1. In Silico Design (Pyridopyrimidine Core) Step2 2. Biochemical Screen (ADP-Glo Assay) Step1->Step2 Step3 3. Phenotypic Screen (CCK-8 Cytotoxicity) Step2->Step3 If IC50 < 100 nM Step4 4. Mechanistic Validation (Flow Cytometry / Western) Step3->Step4 If GI50 < 5 µM Decision Lead Candidate Selection Step4->Decision If Apoptosis Confirmed

Caption: Step-by-step decision matrix for evaluating novel pyridopyrimidine derivatives.

References

  • Novel Pyridopyrimidine-Based Compounds: Design, Synthesis and Cytotoxic Evaluation. Asian Journal of Chemistry, 2025. Link

  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 2021. Link

  • Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Medicinal Chemistry Letters, 2018. Link

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. European Journal of Medicinal Chemistry, 2023. Link

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology, 2024. Link

Sources

Comparative Guide: Synthetic Routes to Substituted Pyrido[3,4-d]pyrimidines

[1]

Part 1: Strategic Overview & Route Selection

The pyrido[3,4-d]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere of quinazoline and purine. It is extensively utilized in the development of tyrosine kinase inhibitors (e.g., EGFR, VEGFR) and cyclin-dependent kinase (CDK) inhibitors.

Unlike its isomer pyrido[2,3-d]pyrimidine, the [3,4-d] system presents unique synthetic challenges due to the electron-deficient nature of the pyridine ring and the specific orientation of the nitrogen atoms. Selecting the correct synthetic route is critical and depends largely on the desired substitution pattern.

Decision Matrix: Selecting Your Synthetic Strategy
If your target requires...Recommended RouteKey Advantage
C4-Amino/Alkoxy substituents (Library generation)Route A: Core Functionalization Enables rapid late-stage diversification via

.
C2-Substituents (e.g., Alkyl, Aryl)Route B: De Novo Cyclization Allows installation of C2 groups during ring closure.
Pyridine Ring Functionalization (C6/C8 substituents)Route C: Pd-Catalyzed Cross-Coupling Essential for extending the scaffold into solvent-exposed pockets.

Part 2: Detailed Synthetic Methodologies

Route A: The Convergent "Chlorine-Displacement" Strategy (Industry Standard)

Best for: SAR exploration at the C4 position. Mechanism: This route relies on constructing the electron-deficient pyrido[3,4-d]pyrimidin-4(3H)-one core, activating it with


Step-by-Step Protocol

1. Cyclization to the Pyridopyrimidinone Core

  • Precursor: 3-Aminoisonicotinic acid (or its ethyl ester).

  • Reagent: Formamide (acts as both solvent and C2 source).

  • Conditions: Reflux at 140–160 °C for 6–12 hours.

  • Note: If a substituent at C2 is required, use the corresponding amide or urea equivalent.

2. Chlorination (The Activation Step)

  • Reagent: Phosphorus oxychloride (

    
    ).
    
  • Catalyst: DMF (catalytic amount to form the Vilsmeier-Haack reagent).

  • Conditions: Reflux (105 °C) for 2–4 hours.

  • Safety Critical: Quench

    
     slowly into ice-water/ammonia; this reaction is highly exothermic.
    
  • Purification: The 4-chloro intermediate is unstable to hydrolysis; use immediately or store under inert gas at -20 °C.

3.


 Displacement
  • Reagent: Primary or secondary amine (1.1–1.5 equiv).

  • Solvent: Isopropanol (IPA) or Dioxane.

  • Base:

    
     or DIPEA (if using amine salts).
    
  • Conditions: Mild heat (60–80 °C) or room temperature for reactive amines.

Experimental Data Summary (Route A)
ParameterTypical ValueNotes
Overall Yield 40–65% (3 steps)Chlorination is the yield-limiting step.
Atom Economy ModerateLoss of

and HCl byproducts.
Scalability High (kg scale)Used in GMP manufacturing of kinase inhibitors.
Route B: The De Novo Cyclization (Thermal Condensation)

Best for: Introducing sensitive functionality at C2 or when C4 is a fixed carbonyl/hydroxyl. Mechanism: Condensation of 3-aminoisonicotinic acid derivatives with electrophilic one-carbon synthons (urea, thiourea, amidines).

Protocol Highlight: Synthesis of 2-Amino-pyrido[3,4-d]pyrimidin-4-one
  • Mix: Ethyl 3-aminoisonicotinate (1 equiv) and Chloroformamidine hydrochloride (1.5 equiv).

  • Solvent: Dimethyl sulfone (

    
    ) as a high-boiling solvent (melt) or Diglyme.
    
  • Heat: 140–160 °C for 4 hours.

  • Workup: Cool to 70 °C, neutralize with aqueous ammonia, and filter the precipitate.

  • Result: High purity 2-amino derivative, difficult to access via Route A.

Route C: Palladium-Catalyzed Modification (C6/C8 Functionalization)

Best for: Bi-aryl systems where the pyridine ring is connected to another aromatic system. Precursor: 6-Chloro- or 6-Bromo-3-aminoisonicotinic acid.

  • Suzuki-Miyaura: Aryl boronic acids,

    
    , 
    
    
    , Dioxane/Water.
  • Sonogashira: Terminal alkynes,

    
    , CuI, 
    
    
    .

Technical Insight: Perform Pd-coupling before closing the pyrimidine ring if the conditions (e.g., strong base) might open the pyrimidine ring, although the pyrido[3,4-d]pyrimidine core is generally robust.

Part 3: Visualization of Synthetic Logic

SyntheticRoutesStartTarget: SubstitutedPyrido[3,4-d]pyrimidineAnalysisAnalyze Substitution PatternStart->AnalysisRouteARoute A: C4-Substitution(via 4-Cl intermediate)Analysis->RouteANeed diverse C4 aminesRouteBRoute B: C2-Substitution(De Novo Cyclization)Analysis->RouteBNeed C2-Alkyl/AminoRouteCRoute C: Pyridine Ring(C6/C8 Coupling)Analysis->RouteCNeed C6/C8 ArylStepA1Start: 3-Aminoisonicotinic acidRouteA->StepA1StepB1Start: Ethyl 3-aminoisonicotinateRouteB->StepB1StepA2Cyclize w/ Formamide(Forms 4-one core)StepA1->StepA2StepA3Activate w/ POCl3(Forms 4-Cl)StepA2->StepA3StepA4SnAr Displacement(Intro R-NH2 at C4)StepA3->StepA4StepB2Condense w/ Guanidine/Urea(Intro R at C2)StepB1->StepB2

Figure 1: Decision tree for selecting the optimal synthetic pathway based on target substitution.

Part 4: Comparative Analysis Table

FeatureRoute A (POCl3 Activation)Route B (Thermal Cyclization)Route C (Pd-Coupling)
Primary Utility Generating libraries of C4-amino derivatives (SAR).Synthesizing specific C2-modified cores.Extending the carbon skeleton at C6/C8.
Key Reagents

, Amines, DMF.[1]
Urea, Guanidine, High-boiling solvents.Pd catalysts, Boronic acids/Alkynes.
Reaction Temp High (105 °C) then Low (RT-60 °C).Very High (140–200 °C).Moderate (80–100 °C).
Yield Reliability High (Standardized protocol).Moderate (Substrate dependent).High (With optimized ligands).
Safety Profile Caution:

is corrosive/reactive.
Safe, but requires high heat.Standard chemical hygiene.
Cost Efficiency High (Cheap reagents).Very High (Commodity chemicals).Low (Expensive catalysts).

References

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. National Institutes of Health (NIH). Available at: [Link]

  • Advances in the Chemistry of 6-6 Bicyclic Systems: Chemistry of Pyrido[3,4-d]pyrimidines. Current Organic Synthesis. Available at: [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals (MDPI). Available at: [Link][2][3]

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Molecules (MDPI). Available at: [Link]

  • Process for the preparation of chloropyrimidines (Patent US5525724A).Google Patents.

Validation of Target Engagement for KRAS G12C Inhibitors: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Switch-II Revolution

The drugging of KRAS G12C represents a paradigm shift in oncology, transitioning the protein from "undruggable" to a validated therapeutic target. Unlike reversible inhibitors, KRAS G12C inhibitors (G12Ci) such as Sotorasib (AMG 510) and Adagrasib (MRTX849) rely on a covalent mechanism of action. They trap the protein in its inactive GDP-bound state by forming an irreversible covalent bond with the mutant Cysteine-12 residue located in the cryptic Switch-II pocket.[1]

For researchers, this mechanism dictates a specific validation strategy. Traditional equilibrium-based assays (


, 

) are insufficient. Validation must confirm physical covalent modification (Target Engagement - TE) and the subsequent functional silencing of downstream signaling.

This guide outlines the comparative performance of leading G12Ci agents and provides self-validating protocols for confirming target engagement using Mass Spectrometry (MS) and functional pull-down assays.

Comparative Analysis: Sotorasib vs. Adagrasib

While both agents target the same pocket, their physicochemical properties and binding kinetics differ, influencing their clinical utility and experimental behavior.[2][3]

Table 1: Technical Comparison of Leading KRAS G12C Inhibitors
FeatureSotorasib (AMG 510)Adagrasib (MRTX849)Experimental Implication
Mechanism Covalent Irreversible (Cys12)Covalent Irreversible (Cys12)Both require MS for definitive TE validation.
Binding Pocket Switch-II (P2 pocket specific)Switch-II (Optimized for H95 interaction)Adagrasib may show higher potency in biochemical assays due to optimized contact points.
Half-Life (

)
~5 hours~23 hoursAdagrasib requires less frequent dosing in in vivo models; sustains TE longer.
CNS Penetration Low/NegligibleModerate/HighAdagrasib is the preferred control for brain metastasis models.
HSA Binding Weak (

~23 kJ/mol)
Strong (

~63 kJ/mol)
High serum protein binding in Adagrasib requires adjustments in cell-culture vs. in vivo dosing correlations.
Molecular Weight 560.6 Da604.1 DaCritical for MS: Look for +560.6 Da vs. +604.1 Da mass shifts on the intact protein.

Mechanistic Visualization

Understanding the signaling cascade is vital for selecting the correct downstream readouts (pERK, pMEK).

KRAS_Pathway cluster_KRAS KRAS G12C Cycle GF Growth Factors (EGF/PDGF) RTK RTK (EGFR) GF->RTK GEF GEF (SOS1) RTK->GEF Recruitment KRAS_GDP KRAS-GDP (Inactive) GEF->KRAS_GDP Promotes Nucleotide Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP Loading KRAS_GDP->KRAS_GTP BLOCKED KRAS_GTP->KRAS_GDP Intrinsic GTPase (Impaired in G12C) RAF RAF (c-RAF/B-RAF) KRAS_GTP->RAF Activates Inhibitor G12C Inhibitor (Covalent Lock) Inhibitor->KRAS_GDP Irreversible Binding (Cys12) MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (ETS/ELK1) ERK->Transcription Proliferation Signals

Caption: The KRAS G12C activation cycle. Inhibitors covalently bind the inactive GDP-state, preventing nucleotide exchange and downstream RAF-MEK-ERK signaling.[1]

Validation Workflow 1: Intact Protein Mass Spectrometry

Methodology: Biochemical Covalent Binding Assay Purpose: To definitively prove that the drug has formed a covalent bond with the KRAS G12C protein. This is the "Gold Standard" for TE.

Why This Protocol?
  • Causality: We use recombinant KRAS G12C (GDP-loaded) because G12Ci preferentially binds the GDP state.

  • Self-Validation: The mass shift must match the exact molecular weight of the inhibitor. Any deviation suggests degradation or non-specific adducts.

Protocol Steps
  • Protein Preparation:

    • Thaw recombinant human KRAS G12C (residues 1–169) in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl₂, 1 mM DTT).

    • Note: Ensure the protein is GDP-loaded.[1] If unsure, incubate with excess GDP (1 mM) and EDTA (5 mM) for 30 min, then add MgCl₂ (10 mM) to lock it.

  • Inhibitor Incubation:

    • Prepare a 10 mM stock of Sotorasib or Adagrasib in DMSO.

    • Incubate protein (1 µM) with inhibitor (10 µM, 10-fold excess) for 15, 30, and 60 minutes at room temperature.

    • Control: DMSO-only treated protein.

  • Quenching:

    • Stop the reaction by adding Formic Acid to a final concentration of 1% (v/v). This denatures the protein and stops further reaction.

  • LC-MS Analysis:

    • Inject samples onto a C4 Reverse Phase column (e.g., Agilent PLRP-S) coupled to a Q-TOF or Orbitrap mass spectrometer.

    • Run a standard protein desalting gradient (5% to 90% Acetonitrile + 0.1% Formic Acid).

  • Data Deconvolution:

    • Deconvolute the raw charge envelope to obtain the zero-charge mass.

Expected Results (Self-Validation Criteria)
  • Baseline Mass: KRAS G12C (1-169) ~19,500 Da (dependent on specific construct/tags).

  • Sotorasib Shift: +560.6 Da.

  • Adagrasib Shift: +604.1 Da.

  • Occupancy Calculation:

    
    
    

Validation Workflow 2: Active KRAS Pull-Down (RAF-RBD)

Methodology: Functional Cellular Assay Purpose: To confirm that the physical binding (proven by MS) translates to a functional blockade of RAS-RAF interaction in a cellular context.

Why This Protocol?
  • Causality: The Ras Binding Domain (RBD) of RAF1 only binds to GTP-bound (Active) RAS. Since G12Ci locks KRAS in the GDP-bound (Inactive) state, successful TE will result in the disappearance of signal in the pull-down, despite total KRAS levels remaining constant.

  • Critical Reagent: Use GST-Raf1-RBD.

Protocol Steps
  • Cell Culture & Treatment:

    • Use NCI-H358 or MIA PaCa-2 cells (homozygous or heterozygous KRAS G12C).

    • Treat cells with inhibitor (e.g., 100 nM, 1 µM) for 4 to 24 hours .

    • Note: G12Ci requires time to accumulate because it relies on the intrinsic GTPase hydrolysis rate to catch the protein in the GDP state. Short treatments (<1 hr) may show incomplete inhibition.

  • Lysis (CRITICAL STEP):

    • Wash cells with ice-cold PBS.[4]

    • Lyse in Mg²⁺-containing buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 10 mM MgCl₂ , 15% Glycerol, Protease/Phosphatase inhibitors).

    • Scientific Rationale: Mg²⁺ is essential to stabilize the guanine nucleotide on RAS. Lysis without Mg²⁺ causes nucleotide dissociation, denaturing RAS and preventing RBD binding (False Negative).

  • Pull-Down:

    • Clarify lysate (16,000 x g, 10 min, 4°C).

    • Incubate ~500 µg of lysate with GST-Raf1-RBD agarose beads for 1 hour at 4°C.

  • Washing & Elution:

    • Wash beads 3x with Lysis Buffer.

    • Elute with 2x SDS-PAGE Sample Buffer and boil for 5 mins.

  • Western Blotting:

    • Run eluate (Active RAS) and 5% Input (Total RAS) on SDS-PAGE.

    • Probe with anti-KRAS antibody (pan-RAS or specific KRAS).

    • Probe Input for Actin/Vinculin (Loading Control).

Expected Results
  • Vehicle Control: Strong band in Pull-down lane (Constitutive G12C activity).

  • Treated: Significant reduction or disappearance of the Pull-down band.

  • Total Lysate: KRAS levels should remain constant (proving the drug inhibits activity, not expression).

Experimental Workflow Visualization

TE_Workflow cluster_Biochem Biochemical Validation (MS) cluster_Cellular Cellular Functional Validation Sample Sample Source (Recombinant Protein or Cell Lysate) Incubate Incubate with Inhibitor (1-10 µM) Sample->Incubate Recombinant Treat Treat Cells (4-24 hrs) Sample->Treat Cells Quench Quench (1% Formic Acid) Incubate->Quench LCMS LC-MS Analysis (Intact Protein) Quench->LCMS MassShift Detect Mass Shift (+Drug MW) LCMS->MassShift Lyse Lyse with Mg2+ (Preserve Nucleotide) Treat->Lyse PullDown Pull-Down (GST-Raf1-RBD) Lyse->PullDown Western Western Blot (Loss of Signal) PullDown->Western

Caption: Dual-stream validation workflow ensuring both physical engagement (MS) and functional inhibition (Pull-down).

References

  • Interaction Mechanisms of KRAS G12C Inhibitors (Sotorasib and Adagrasib) with Human Serum Albumin. Molecules. [Link][2]

  • Accelerating the Validation of Endogenous On-Target Engagement... for Covalent Inhibitors of KRASG12C. bioRxiv. [Link]

  • Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry. [Link]

  • Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies. Analytical Chemistry. [Link][5][6][7]

  • Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC. Cancers. [Link]

Sources

Safety Operating Guide

6-Bromo-4-chloropyrido[3,4-d]pyrimidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Emergency Overview & Chemical Profile

Immediate Directive: STOP. Do not dispose of 6-Bromo-4-chloropyrido[3,4-d]pyrimidine (CAS: 1215787-31-7) in general aqueous waste or non-halogenated organic streams.[1][2][3][4] The C4-chloro substituent is highly electrophilic and susceptible to hydrolysis, potentially releasing hydrochloric acid (HCl) and generating pressure in sealed waste containers.[1][2][4]

Chemical Risk Profile
PropertySpecificationOperational Implication
CAS Number 1215787-31-7Verification key for waste manifesting.[1][2][4]
Molecular Formula C₇H₃BrClN₃Halogenated. Must be incinerated at >1100°C.
Reactivity High (C4-Cl bond)Moisture Sensitive. Reacts with water/nucleophiles to release HCl.[1][2][4]
Physical State Solid (typically)Dust inhalation hazard; corrosive to mucous membranes.[1][4]
GHS Hazards H314, H335Causes severe skin burns/eye damage; respiratory irritation.[1][5]

Part 2: Disposal Decision Logic

As a Senior Application Scientist, I have designed this decision matrix to prevent common laboratory accidents—specifically, the mixing of this electrophilic heteroaromatic with incompatible nucleophiles (like aqueous bases) in waste drums.

DisposalLogic Start Identify Waste State IsSolid Is it Pure Solid? Start->IsSolid IsSolution Is it in Solution? Start->IsSolution SolidPack Segregate into Wide-Mouth HDPE Jar (Lab Pack) IsSolid->SolidPack Yes SolventCheck Check Solvent Compatibility IsSolution->SolventCheck LabelSolid Label: 'Toxic Solid, Organic, Halogenated, Water Reactive' SolidPack->LabelSolid Aqueous Aqueous/Nucleophilic (Water, Alcohols, Amines) SolventCheck->Aqueous Yes Inert Inert Organic (DCM, DMSO, Toluene) SolventCheck->Inert No Quench QUENCH REQUIRED Slow addition to dilute NaOH (Ice bath, fume hood) Aqueous->Quench High Risk of HCl Combine Combine with Halogenated Solvent Waste Inert->Combine

Figure 1: Operational logic flow for segregating this compound waste to prevent accidental hydrolysis and pressure buildup.[1][2][3][4]

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Use this for expired shelf stocks or weighing errors.[1][2][3]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2][4] Avoid glass if possible to prevent breakage, but glass is chemically compatible.[5]

  • Segregation: Do not mix with oxidizers or strong bases.[1][4][6] Keep the container dedicated to "Halogenated Toxic Solids."

  • Labeling: Affix a hazardous waste tag immediately.[1][4]

    • Constituents: this compound (100%).[1][2][4]

    • Hazard Checkboxes: Toxic, Irritant.[5][7]

    • Note: Add "WATER REACTIVE" to the comments section.[4]

  • Storage: Store in a satellite accumulation area (SAA) inside a secondary container until pickup.

Protocol B: Reaction Mixtures (Quenching Strategy)

Use this if the compound is dissolved in a reaction mixture, particularly if unreacted starting material remains.[1][3][5]

The Mechanism of Risk: The C4-chloro position is a "leaving group."[1][2][4] If you dump this into a waste drum containing water or alcohols, it will slowly hydrolyze.[5] ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="display ng-star-inserted">



Result: Pressure buildup in the drum and potential rupture.[1]

Quenching Procedure:

  • Cooling: Place the reaction vessel in an ice bath (

    
    ).
    
  • Basification: Slowly add a 1M NaOH or saturated NaHCO₃ solution.

    • Observation: Watch for exotherm or bubbling.[1][4]

  • Verification: Check pH to ensure it remains basic (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ). This ensures the HCl is neutralized as it forms.[1]
    
  • Extraction (Optional): If the organic solvent is immiscible (e.g., DCM), separate the layers.[1][3][5]

    • Organic Layer:[1][2][4] Dispose as Halogenated Solvent Waste .[1][4]

    • Aqueous Layer:[1][2][4] Dispose as Aqueous Basic Waste (check local regulations for heavy metals; likely clear for standard aqueous waste if no other metals are present).[1][4]

Part 4: Spill Response & Decontamination

Scenario: A 5g bottle drops and shatters on the floor.

  • Evacuate & Ventilate: The dust is a respiratory irritant.[1][4] Clear the immediate area for 15 minutes to allow aerosols to settle.[4]

  • PPE Upgrade: Wear double nitrile gloves, a lab coat, and a NIOSH N95 or P100 respirator .[1][5] Safety goggles are mandatory.[1][4]

  • Containment: Do not dry sweep (generates dust).[1][4]

    • Cover the spill with a wet paper towel (dampened with dilute sodium carbonate/soda ash).[1][4] This initiates controlled hydrolysis and prevents dust.[1][4]

  • Cleanup:

    • Scoop the damp material into a disposable container.[1][4]

    • Wipe the surface with a 5% sodium bicarbonate solution to neutralize acidic residues.[1][4]

    • Rinse with water.[1][4][7][8][9]

  • Disposal: Label the cleanup debris as "Contaminated Debris: Halogenated Organic/Corrosive."[1][4]

Part 5: Regulatory Compliance (US Focus)

Regulatory BodyCode/ClassificationRequirement
EPA (RCRA) Not P/U Listed Classify by characteristic.[1][2][4] Likely D003 (Reactive) if large quantities, otherwise manage as generic halogenated toxic waste.[1][5]
DOT (Transport) Class 8 (Corrosive) If shipping waste off-site, UN number often defaults to UN 3261 (Corrosive solid, acidic, organic, n.o.s.).[1][2][3][5]
Incineration Halogenated Must be sent to a facility capable of scrubbing acid gases (HCl/HBr) from the flue.[1][4]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 54596396, this compound.[1][2][3][5][4] Retrieved from [Link][1][2][4]

  • U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[1][4] Retrieved from [Link][1][2][4]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1][4] Retrieved from [Link][1][2][4]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-Bromo-4-chloropyrido[3,4-d]pyrimidine
Reactant of Route 2
6-Bromo-4-chloropyrido[3,4-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.